molecular formula C7H5IN2 B2732821 2-Amino-3-iodobenzonitrile CAS No. 114344-67-1

2-Amino-3-iodobenzonitrile

Cat. No.: B2732821
CAS No.: 114344-67-1
M. Wt: 244.035
InChI Key: ZEHZEHAGUWIUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-iodobenzonitrile is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZEHAGUWIUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-3-iodobenzonitrile CAS number 114344-67-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-iodobenzonitrile

Introduction

This compound, identified by CAS number 114344-67-1, is a strategically important synthetic building block for researchers in medicinal chemistry and materials science. This trifunctional aromatic compound, featuring an amino group, an iodine atom, and a nitrile moiety, offers a versatile platform for the construction of complex molecular architectures. The ortho-relationship of the amino and iodo substituents, combined with the electron-withdrawing nature of the nitrile, imparts unique reactivity and makes it a valuable precursor for a range of heterocyclic and poly-substituted aromatic systems. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that guide its use in a research and development setting.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data are critical for reaction planning, purification, and safe handling.

Core Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 114344-67-1[1][2]
Molecular Formula C₇H₅IN₂[2]
Molecular Weight 244.03 g/mol [2]
IUPAC Name This compound[3]
Purity (Typical) ≥95%[1]
Canonical SMILES C1=CC(=C(C(=C1)I)N)C#N
InChI Key ZEHZEHAGUWIUQV-UHFFFAOYSA-N[1]
Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds like 2-aminobenzonitrile.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would display seven signals: six for the aromatic carbons (four CH and two quaternary) and one for the nitrile carbon (C≡N), typically found around δ 115-120 ppm. The carbon bearing the iodine atom would be shifted upfield due to the heavy atom effect.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A sharp, strong peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretch. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic ring will be observed just above 3000 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 244. The isotopic pattern would be characteristic of an iodine-containing compound, with a prominent M+1 peak.

Synthesis Strategies

The synthesis of this compound is not trivial due to the specific ortho-relationship of the amino and iodo groups. The choice of strategy depends on the availability of starting materials and the desired scale. A plausible and common approach is the direct electrophilic iodination of a readily available precursor.

Route 1: Direct Electrophilic Iodination

This method leverages the activating and ortho-, para-directing nature of the amino group on 2-aminobenzonitrile. The amino group strongly directs incoming electrophiles to the positions ortho and para to it. While the para-position (position 5) is sterically accessible, the ortho-position (position 3) can also be targeted, often requiring careful control of reaction conditions to achieve the desired regioselectivity.

  • Starting Material: 2-Aminobenzonitrile is commercially available and serves as a logical starting point.[4]

  • Iodinating Agent: A mild electrophilic iodine source, such as Iodine monochloride (ICl) or N-Iodosuccinimide (NIS), is chosen to prevent over-iodination or unwanted side reactions. NIS is often preferred for its ease of handling and milder reactivity.

  • Solvent: An inert solvent like acetonitrile (CH₃CN) or dichloromethane (DCM) is typically used to dissolve the reactants without participating in the reaction.

  • Temperature Control: The reaction is often run at or below room temperature to control the rate of reaction and improve selectivity, minimizing the formation of di-iodinated byproducts.

  • Dissolution: Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to moderate the reaction rate.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.1 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification SM 2-Aminobenzonitrile RC 1. N-Iodosuccinimide (NIS) 2. Acetonitrile (Solvent) 3. 0°C to Room Temp. SM->RC Iodination Pur Aqueous Work-up Column Chromatography RC->Pur Crude Mixture Prod This compound Pur->Prod Isolated Product

Caption: Workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in the differential reactivity of its three functional groups, allowing for sequential and regioselective transformations.

  • Amino Group (-NH₂): This group is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. It can also be used as a directing group in metal-catalyzed C-H activation.

  • Iodo Group (-I): As a heavy halogen, iodine is an excellent leaving group in metal-catalyzed cross-coupling reactions. This is arguably the most powerful handle on the molecule for building complexity. Common reactions include:

    • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

    • Heck Coupling: Reaction with alkenes.

  • Nitrile Group (-C≡N): The nitrile is a versatile functional group. It is relatively stable to many reaction conditions but can be transformed when desired.[5] It can be:

    • Hydrolyzed to a primary amide or a carboxylic acid.

    • Reduced to a primary amine.

    • Act as a hydrogen bond acceptor or a bioisosteric replacement for hydroxyl or carboxyl groups in a drug discovery context.[5]

G cluster_couplings Cross-Coupling (Iodo Group) cluster_amine Amine Reactions cluster_nitrile Nitrile Reactions center This compound Suzuki Suzuki (R-B(OH)₂) center->Suzuki Sonogashira Sonogashira (R-C≡CH) center->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) center->Buchwald Acylation Acylation (RCOCl) center->Acylation Diazotization Sandmeyer (NaNO₂, H⁺) center->Diazotization Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) center->Hydrolysis Reduction Reduction (H₂, Catalyst) center->Reduction

References

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2-Amino-3-iodobenzonitrile, a halogenated aromatic amine of significant interest in synthetic chemistry and drug discovery. Given the limited publicly available data for this specific isomer, this guide synthesizes foundational information with a comparative analysis of its structural analogs. This approach offers valuable, field-proven insights for researchers handling this compound.

Introduction and Significance

This compound belongs to a class of substituted benzonitriles that are versatile building blocks in medicinal chemistry and materials science. The presence of three distinct functional groups—an amine, a nitrile, and an iodine atom—on the aromatic ring provides multiple reaction sites for further chemical transformations. The specific ortho-amino, meta-iodo substitution pattern influences the molecule's electronic properties, reactivity, and intermolecular interactions, making a thorough understanding of its physical properties crucial for its effective application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Due to a scarcity of specific experimental data for this compound, values for closely related isomers are provided for comparative context.

PropertyThis compoundComparative Data for Isomers
Molecular Formula C₇H₅IN₂[1]4-Amino-3-iodobenzonitrile: C₇H₅IN₂[2]
Molecular Weight 244.04 g/mol [1]4-Amino-3-iodobenzonitrile: 244.03 g/mol [2]
CAS Number 114344-67-1[1][3][4]4-Amino-3-iodobenzonitrile: 33348-34-4[2]
Appearance Data not available3-Iodobenzonitrile: White to light yellow/dark green powder/crystal[5]
Melting Point Data not available4-Amino-3-iodobenzonitrile: 112-115 °C[2]2-Iodobenzonitrile: 51-55 °C[6]3-Iodobenzonitrile: 40-43 °C[5]
Boiling Point Data not available3-Iodobenzonitrile: 260.1 ± 23.0 °C (Predicted)[5]
Solubility Data not available3-Iodobenzonitrile: Soluble in Methanol[5]

Expert Insight: The melting point of aromatic compounds is significantly influenced by intermolecular forces such as hydrogen bonding and crystal packing efficiency. The presence of the amino group in this compound allows for hydrogen bonding, which would be expected to result in a higher melting point compared to its non-aminated analog, 3-iodobenzonitrile (40-43 °C)[5]. The melting point of its isomer, 4-Amino-3-iodobenzonitrile, is 112-115 °C[2], suggesting that the melting point for this compound is likely to be in a similar range.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the amino, iodo, and cyano groups. The amine protons will likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the iodine will show a characteristic chemical shift, and the quaternary carbon of the nitrile group will also be readily identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • N-H stretching: Two distinct peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C≡N stretching: A sharp, intense peak around 2220-2260 cm⁻¹.

  • C-N stretching: In the region of 1250-1350 cm⁻¹.

  • C-I stretching: Typically found in the far-infrared region, below 600 cm⁻¹.

  • Aromatic C-H and C=C stretching: In their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 244). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.

Experimental Protocols for Physical Characterization

For researchers synthesizing or working with this compound, the following are generalized protocols for obtaining the key physical and spectroscopic data.

Melting Point Determination

A calibrated melting point apparatus should be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or thin film MS Mass Spectrometry Sample->MS Dissolve and inject Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Use a standard single-pulse sequence on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Safety and Handling

Potential Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • May cause irritation to the skin, eyes, and respiratory system.

  • May be sensitive to light.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid generating dust.

  • Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a chemical compound with significant potential in synthetic applications. While a comprehensive dataset of its physical properties is not yet publicly available, this guide provides a framework for its characterization based on foundational chemical principles and comparative data from its isomers. The experimental protocols and safety recommendations outlined herein offer a solid starting point for researchers and professionals in the field of drug development and chemical synthesis.

References

2-Amino-3-iodobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-iodobenzonitrile: A Versatile Building Block for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional aromatic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its core physicochemical properties, detail a robust synthetic pathway, and elucidate its versatile reactivity. The strategic positioning of the amino, iodo, and nitrile functionalities makes this molecule a highly valuable scaffold for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and functional materials. This document serves as a centralized resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern organic synthesis, the efficiency of constructing complex molecules often hinges on the use of "building blocks"—pre-functionalized scaffolds that allow for rapid and predictable diversification. This compound (CAS No. 114344-67-1) is a prime example of such a building block.[1][2][3] It incorporates three distinct and synthetically valuable functional groups on a single benzene ring:

  • An Aromatic Amine (-NH₂): A versatile nucleophile and a key component in many heterocyclic syntheses and amide couplings.

  • An Iodo Group (-I): An exceptional handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • A Nitrile Group (-C≡N): A unique functional group that acts as a potent hydrogen bond acceptor, a bioisosteric surrogate for other functionalities, and a precursor to other important groups like carboxylic acids and amines.[4][5]

The confluence of these three groups in a specific ortho- and meta-relationship provides a powerful platform for generating molecular diversity, making it a compound of high interest for creating libraries of novel bioactive molecules.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is critical for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₅IN₂[3]
Molecular Weight 244.04 g/mol [1][3]
CAS Number 114344-67-1[1][3]
Canonical SMILES C1=CC(=C(C(=C1)I)N)C#N[3]
InChI Key ZEHZEHAGUWIUQV-UHFFFAOYSA-N[1]
Appearance Typically an off-white to yellow solidN/A

Synthesis and Purification Protocol

The regioselective synthesis of this compound requires a controlled strategy to ensure the correct placement of the iodo group relative to the amino and nitrile moieties. While several routes are conceivable, the Sandmeyer reaction offers a classic, reliable, and high-yielding method for the precise introduction of an iodine atom onto an aromatic ring via a diazonium salt intermediate.[6] This protocol outlines a plausible pathway starting from the corresponding diamine precursor.

Proposed Synthetic Route: Sandmeyer Reaction

This pathway involves the selective diazotization of the 3-amino group of a 2,3-diaminobenzonitrile precursor, followed by displacement of the resulting diazonium salt with iodide.

Experimental Protocol

Materials:

  • 2,3-Diaminobenzonitrile

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Copper(I) Iodide (CuI) (optional, as catalyst)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Diazotization (Formation of the Diazonium Salt):

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-diaminobenzonitrile (1.0 equivalent) in an aqueous solution of HCl (e.g., 3 M) or H₂SO₄.

    • Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel. Vigorous stirring is necessary to ensure efficient mixing and heat dissipation. The rate of addition should be controlled to keep the internal temperature below 5 °C.

    • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.

  • Iodination (Displacement Reaction):

    • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water. For improved yield, a catalytic amount of copper(I) iodide can be added.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the potassium iodide solution. This step is often accompanied by the evolution of nitrogen gas (N₂), which is the driving force for the reaction.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50–60 °C for 1-2 hours to ensure the complete decomposition of the diazonium intermediate.

  • Work-up and Purification (A Self-Validating System):

    • Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess iodine, indicated by the disappearance of the characteristic brown color.

    • Neutralize the acidic mixture by carefully adding a saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the crude product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Purify the crude product via column chromatography on silica gel to obtain the final product with high purity. This final purification step is essential for validating the success of the synthesis and ensuring the material is suitable for subsequent applications.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Work-up & Purification start 2,3-Diaminobenzonitrile in Acid (HCl) reagent1 Add NaNO₂ (aq) 0-5 °C start->reagent1 Slow, dropwise addition diazonium Aryl Diazonium Salt Intermediate reagent1->diazonium reagent2 Add to KI (aq) (CuI catalyst) diazonium->reagent2 product_crude Crude this compound (N₂ evolution) reagent2->product_crude workup Quench (Na₂S₂O₃) Extract (EtOAc) Dry (MgSO₄) product_crude->workup purify Column Chromatography (Silica Gel) workup->purify product_final Pure this compound purify->product_final

Caption: Workflow for the Sandmeyer synthesis of this compound.

Applications in Research and Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

  • The Iodo Group as a Cross-Coupling Handle: The carbon-iodine bond is relatively weak, making it highly reactive towards oxidative addition with transition metal catalysts (e.g., palladium). This reactivity is the cornerstone of its application in a variety of powerful cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[7] These reactions are fundamental in medicinal chemistry for assembling the complex carbon skeletons of modern drug candidates.

  • The Amino Group as a Nucleophile and Directing Group: The primary amine can be readily acylated to form amides, alkylated, or used as a key nitrogen source in the synthesis of nitrogen-containing heterocycles (e.g., quinolines, quinazolines), which are prevalent motifs in pharmaceuticals.

  • The Nitrile Group as a Key Pharmacophore: The nitrile moiety is far more than a synthetic precursor. Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to engage in critical binding interactions with biological targets.[4] It is often used as a bioisostere for carbonyls, hydroxyl groups, or even carboxylic acids, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[5] Over 30 FDA-approved drugs contain a nitrile group, attesting to its biocompatibility and efficacy.[4]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not widely available, general precautions for handling halogenated aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

Based on safety information for similar compounds like 4-Amino-3-iodobenzonitrile, it may cause skin, eye, and respiratory irritation.

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists a powerful tool for the efficient construction of complex molecules. Its unique combination of an amine, an iodo group, and a nitrile provides three distinct points for chemical modification, enabling its use in a wide array of synthetic transformations. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel and functional chemical entities.

References

Spectroscopic data of 2-Amino-3-iodobenzonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-iodobenzonitrile

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the expected spectroscopic data for this compound (CAS No. 114344-67-1). As experimental spectra for this specific compound are not widely available in public databases, this guide leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust predictive analysis. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of the molecule's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Overview

This compound possesses a molecular formula of C₇H₅IN₂ and a molecular weight of approximately 244.03 g/mol [1][2]. The structure features a benzene ring substituted with three key functional groups: a primary amine (-NH₂), an iodo (-I) group, and a nitrile (-C≡N) group. The relative positions of these substituents (amino at C2, iodo at C3) create a unique electronic environment that dictates its spectroscopic signature. Understanding this signature is critical for confirming its identity, assessing purity, and predicting its chemical behavior in synthetic and biological applications.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established substituent effects on chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The solvent of choice (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the exchangeable amine protons[3].

  • Aromatic Protons (3H): The three protons on the aromatic ring (H-4, H-5, and H-6) will exhibit complex splitting patterns due to their coupling with each other. The electron-donating amino group (-NH₂) and the electron-withdrawing nitrile (-CN) and iodo (-I) groups will deshield these protons to varying extents.

    • H-6: This proton is ortho to the strongly electron-donating amino group and is expected to be the most upfield-shifted aromatic proton.

    • H-4 & H-5: These protons will be influenced by all three substituents and are expected to appear as a complex multiplet in the downfield region, typically between 7.0 and 7.8 ppm.

  • Amine Protons (2H): The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, this peak could appear between 4.0 and 6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
Aromatic H 6.8 - 7.8 Multiplet (m) 3H The specific shifts and coupling constants (J) depend on the complex interplay of substituent effects.

| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | 2H | Shift and broadening are solvent and concentration dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon skeleton, with seven distinct signals expected.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a characteristic window between 115 and 125 ppm.

  • Aromatic Carbons (6C):

    • C-I (Carbon bearing Iodine): This carbon is expected to be significantly shifted upfield (to a lower ppm value) due to the "heavy atom effect" of iodine. This is a key diagnostic signal and could appear in the 90-100 ppm range.

    • C-NH₂ (Carbon bearing Amine): This carbon is strongly shielded by the amino group and will appear downfield, typically around 140-150 ppm.

    • Other Aromatic Carbons: The remaining four aromatic carbons will have shifts determined by the combined electronic effects of the substituents, generally appearing between 110 and 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Notes
C-I 90 - 100 Upfield shift due to the heavy atom effect of iodine.
C-NH₂ 140 - 150 Downfield shift due to the deshielding effect of the attached nitrogen.
C-CN 105 - 115 Quaternary carbon, typically a weaker signal.
-C≡N 115 - 125 Characteristic nitrile carbon signal.

| Aromatic CH | 115 - 135 | Signals for the three protonated aromatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the amine, nitrile, and aromatic moieties.

  • N-H Stretching: Primary amines typically show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[4].

  • C≡N Stretching: The nitrile group gives rise to a very sharp, intense absorption peak in the 2210-2260 cm⁻¹ range. Conjugation with the aromatic ring typically shifts this peak to the lower end of the range[4].

  • Aromatic C=C and C-H Stretching: Aromatic ring C=C stretching vibrations appear as a series of absorptions between 1450 and 1600 cm⁻¹. Aromatic C-H stretching appears as sharp peaks just above 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine group is expected between 1580 and 1650 cm⁻¹[4].

  • C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and will appear in the far-infrared region, typically between 480 and 610 cm⁻¹, which may be difficult to observe on standard mid-IR spectrometers.

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium, Sharp (doublet)
Aromatic C-H C-H Stretch 3000 - 3100 Medium, Sharp
Nitrile C≡N Stretch 2210 - 2240 Strong, Sharp
Primary Amine N-H Bend (Scissor) 1580 - 1650 Medium to Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium (multiple bands)

| Carbon-Iodine | C-I Stretch | 480 - 610 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion Peak (M⁺): The molecular formula is C₇H₅IN₂. Using the most common isotopes (¹²C, ¹H, ¹⁴N, and ¹²⁷I), the nominal molecular weight is 244 g/mol . The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at an m/z corresponding to the exact mass of 243.9552. Iodine has only one stable isotope (¹²⁷I), so the M+1 peak will be solely due to the natural abundance of ¹³C.

  • Fragmentation Pattern: Electron Ionization (EI) would likely induce fragmentation. Key expected fragments include:

    • [M-I]⁺: Loss of the iodine radical is a very common fragmentation pathway for iodoaromatics, which would result in a peak at m/z 117.

    • [M-HCN]⁺: Loss of a neutral hydrogen cyanide molecule from the nitrile group would lead to a peak at m/z 217.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer[3][5].

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS[3].

IR Data Acquisition Protocol (ATR Method)
  • Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory[5].

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Data Acquisition Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a Gas Chromatograph (GC) coupled to the MS[3].

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Workflow and Data Integration

The definitive characterization of this compound relies on the integration of all spectroscopic data. The workflow below illustrates the logical process of analysis.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

References

Introduction: The Strategic Value of 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 2-Amino-3-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a valuable building block in synthetic and medicinal chemistry. We will delve into its commercial availability, key physicochemical and safety properties, plausible synthetic approaches, and its versatile applications in the development of novel chemical entities.

This compound (C₇H₅IN₂) is a trifunctional aromatic compound featuring an amine, a nitrile, and an iodine substituent. This unique arrangement of functional groups on a benzene ring makes it a highly strategic starting material for the synthesis of complex heterocyclic scaffolds and other intricate molecular architectures. The ortho-positioning of the amino and iodo groups allows for a range of cyclization reactions, while the nitrile and iodo moieties serve as versatile handles for cross-coupling and further functionalization, respectively. Its utility is particularly pronounced in the field of drug discovery, where the construction of novel, drug-like molecules is paramount.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes.[1] Purity levels are typically around 95%, which is suitable for most laboratory-scale synthetic applications.[1] It is important to note that these products are intended strictly for laboratory use and not for personal or veterinary applications.[1]

Table 1: Commercial Supplier Overview

SupplierProduct/CAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Fluorochem (via CymitQuimica) CAS: 114344-67-1C₇H₅IN₂244.0495%Available in 1g, 5g, 10g quantities.[1]
Biosynth PEA34467 / CAS: 114344-67-1C₇H₅IN₂244Not SpecifiedOffered as a building block for pharmaceutical testing.

Physicochemical Properties & Safety Data

Understanding the fundamental properties and safety hazards of a chemical is critical for its safe handling and use in any experimental setting.

Table 2: Key Physicochemical Properties

PropertyValueSource
CAS Number 114344-67-1[1]
Molecular Formula C₇H₅IN₂
Molecular Weight 244.035 g/mol [1]
InChI Key ZEHZEHAGUWIUQV-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C(=C1)I)N)C#N
Safety & Handling

Safety Data Sheets (SDS) for structurally related compounds like 3-iodobenzonitrile and 2-amino-3-bromobenzonitrile provide critical safety information that should be considered when handling this compound.[2][3]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

  • Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and face protection.[3][4] Avoid breathing dust and prevent contact with skin and eyes.[3] Wash hands thoroughly after handling.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Plausible Synthetic Route: Electrophilic Iodination

While specific synthesis routes for this compound are not extensively detailed in the provided literature, a plausible and common method for introducing an iodine atom onto an activated aromatic ring is through direct electrophilic iodination. A similar strategy is proposed for the synthesis of the related 2-Amino-4-iodobenzonitrile.[5] The starting material, 2-aminobenzonitrile, possesses an electron-donating amino group which activates the aromatic ring towards electrophilic substitution.

Experimental Protocol: Direct Iodination of 2-Aminobenzonitrile

This protocol is a proposed adaptation based on general methods for aromatic iodination.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzonitrile (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Iodination: To the stirred solution, add Iodine (I₂) (1.2 equivalents).

  • Oxidation: Add an oxidizing agent, such as 30% hydrogen peroxide (2 equivalents), dropwise at room temperature. The reaction may be exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.

  • Neutralization: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Aminobenzonitrile in Methanol D Electrophilic Iodination (24-48h, RT) A->D B Iodine (I₂) B->D C Hydrogen Peroxide (H₂O₂) (Oxidizing Agent) C->D E Quench with Na₂S₂O₃ D->E 1. Quench F Neutralize with NaHCO₃ E->F 2. Neutralize G Extract with Ethyl Acetate F->G 3. Extract H Purify via Column Chromatography G->H 4. Purify I This compound H->I

References

Role of iodine in 2-Amino-3-iodobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Iodine in 2-Amino-3-iodobenzonitrile Reactions

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Iodo Substituent

In the landscape of synthetic organic chemistry and drug discovery, this compound has emerged as a uniquely versatile scaffold. Its utility is derived from the strategic placement of three distinct functional groups: a nucleophilic amino group, an electrophilic nitrile, and a highly reactive iodo substituent. While the amino and nitrile groups are pivotal for constructing heterocyclic systems, it is the iodine atom that serves as the primary linchpin for molecular diversification. This guide provides an in-depth exploration of the iodine's role, moving beyond simple reaction schemes to explain the underlying principles that make it an indispensable tool for the modern chemist. We will delve into its superior reactivity in cross-coupling reactions, its function as a stable yet activatable handle for late-stage functionalization, and the practical methodologies required to harness its full potential.

The Iodine Advantage: A Privileged Leaving Group in Catalysis

The efficacy of this compound in a multitude of transformations is fundamentally rooted in the chemical properties of the carbon-iodine (C-I) bond. In the realm of palladium-catalyzed cross-coupling reactions, the nature of the aryl halide is a critical parameter that dictates reaction efficiency and conditions.

Reactivity Hierarchy of Aryl Halides

The reactivity of aryl halides in the rate-determining oxidative addition step of a typical palladium catalytic cycle follows a well-established trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1] This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest among the halogens, making it the most susceptible to cleavage by a low-valent palladium catalyst.[1] This inherent reactivity confers several advantages:

  • Milder Reaction Conditions: Reactions involving aryl iodides often proceed at lower temperatures and require less reactive catalysts compared to their bromide or chloride counterparts.

  • Faster Reaction Rates: The facile oxidative addition leads to a more rapid turnover of the catalytic cycle, resulting in shorter reaction times.

  • Broader Catalyst Compatibility: A wider range of palladium catalysts, including conventional systems like Pd(PPh₃)₄, can effectively activate the C-I bond, whereas aryl chlorides often necessitate highly specialized, bulky, and electron-rich phosphine ligands.[1][2]

This superior reactivity makes this compound a preferred substrate for introducing molecular complexity, allowing for efficient bond formation where other halides might fail.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The iodine atom in this compound serves as an exceptional handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high fidelity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, and this compound is an excellent substrate. It allows for the coupling of the aryl iodide with an organoboron compound, typically an arylboronic acid or ester, to form a biaryl structure.

Catalytic Cycle and Mechanistic Considerations

The reaction proceeds via a well-understood catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex trans_complex Ar-Pd(II)-R(L)₂ pd0->trans_complex oxidative_addition oxidative_addition->pd_complex Ar-I pd_complex->pd0 Ar-R pd_complex->pd0 reductive_elimination transmetalation Transmetalation pd_complex->trans_complex transmetalation->trans_complex R-B(OH)₂ + Base trans_complex->pd0 trans_complex->pd_complex transmetalation reductive_elimination Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.[3][4]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[3][5]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a suitable ligand.[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[4]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1), via syringe.[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until reaction completion, monitored by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[3]

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, which is typically co-catalyzed by palladium and copper(I) salts.

Protocol: General Procedure for Sonogashira Coupling

This procedure is a standard method for the Sonogashira coupling of this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).[5]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base: Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).[5]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.[5]

  • Workup and Purification: Upon completion, perform a standard aqueous workup followed by purification via column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines by coupling an aryl halide with a primary or secondary amine.[8] This reaction is critical in medicinal chemistry for accessing scaffolds rich in nitrogen. The use of this compound allows for the introduction of a new N-aryl bond.

Key Considerations
  • Ligand Choice: The success of this reaction often hinges on the choice of ligand. Bulky, electron-rich biarylphosphine ligands are known to promote the reaction and stabilize the catalytic species.[9]

  • Catalyst Inhibition: The free amino group on the this compound substrate can potentially coordinate to the palladium center, leading to catalyst inhibition. This can sometimes be mitigated by using specific ligands or by protecting the amino group prior to the coupling reaction.[5]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. However, the choice of solvent is critical, as iodide salts formed as byproducts can inhibit the reaction; using a solvent in which the iodide salt is insoluble can enhance efficiency.[9]

Cyclization Reactions: A Gateway to Heterocycles

Beyond its utility in cross-coupling, the iodine atom in this compound plays a crucial role as a strategically placed functional handle for post-cyclization diversification. The ortho arrangement of the amino and nitrile groups makes this molecule an ideal precursor for the synthesis of fused heterocyclic systems, most notably quinazolines.[5][10]

Synthesis of 6-Iodoquinazoline Derivatives

Quinazolines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10][11] Synthesizing them from this compound leaves the iodine atom intact on the quinazoline core, providing a valuable anchor point for subsequent cross-coupling reactions to build a library of diverse analogues.

Protocol: Acid-Mediated Annulation for Quinazoline Synthesis

This protocol describes an efficient one-pot synthesis of a 2-amino-6-iodo-4-iminoquinazoline derivative.[11]

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) and an N-substituted cyanamide (e.g., N-Benzylcyanamide, 1.2 eq.) in 1,4-dioxane.

  • Acid Addition: Add hydrochloric acid (4 M in 1,4-dioxane, 1.5 eq.).

  • Reaction: Heat the sealed reaction mixture to 100 °C for 12 hours. Monitor progress by TLC.

  • Workup: After cooling, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 8-9).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to afford the desired 6-iodoquinazoline derivative.[11]

Quinazoline_Synthesis start This compound + N-R-Cyanamide acid HCl, 1,4-Dioxane 100 °C start->acid Step 1: Annulation intermediate Amidine Intermediate Formation acid->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 6-Iodoquinazoline Derivative cyclization->product Step 2: Aromatization functionalization Further Functionalization (e.g., Suzuki Coupling) product->functionalization Post-Synthesis Modification

Workflow for synthesis and functionalization of 6-iodoquinazolines.

Troubleshooting and Optimization

Even with a highly reactive substrate, challenges can arise. Understanding potential side reactions is key to developing robust and high-yielding protocols.

Issue / Side Reaction Primary Cause(s) Mitigation Strategies
Deiodination (Hydrodehalogenation) Elevated temperatures; certain bases or ligands; presence of reducing impurities.[5][12]Lower the reaction temperature; screen for milder bases (e.g., K₃PO₄); ensure high-purity, degassed reagents and solvents.[12]
Homocoupling of Coupling Partner Suzuki: High temperature, presence of oxygen. Sonogashira: Copper(I) co-catalyst and oxygen promoting alkyne dimerization (Glaser coupling).[5]Suzuki: Maintain a strictly inert atmosphere. Sonogashira: Employ a copper-free protocol; add the alkyne slowly to the reaction mixture; ensure a rigorously inert atmosphere.[5]
Low or No Conversion Catalyst deactivation (e.g., by the amino group); poor solubility of reagents; inappropriate base or solvent.[4]Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to prevent catalyst inhibition; screen different solvent systems (e.g., dioxane/water, DMF, THF); optimize the base.[4][5]
Nitrile Group Hydrolysis Strongly acidic or basic aqueous conditions, especially at high temperatures.[12]Use milder bases (e.g., K₂CO₃); maintain the lowest effective reaction temperature; use aprotic solvents where possible.[12]

Conclusion

The iodine atom in this compound is not merely a leaving group; it is a strategic element that enables a vast and diverse range of chemical transformations. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of C-C, C-N, and C-alkyne bonds under relatively mild conditions. Furthermore, its stability during common cyclization procedures preserves it as a key functional handle for late-stage diversification, a strategy of immense value in the generation of chemical libraries for drug discovery. A thorough understanding of the principles governing the C-I bond's reactivity, combined with robust experimental protocols, empowers researchers to fully exploit the synthetic potential of this powerful building block.

References

An In-Depth Technical Guide to the Optimal Storage of 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically grounded framework for the storage of 2-Amino-3-iodobenzonitrile (CAS 114344-67-1), a critical building block in pharmaceutical synthesis. Moving beyond generic recommendations, this document elucidates the causal factors behind storage protocols, focusing on the compound's intrinsic chemical vulnerabilities. By synthesizing data from safety data sheets, analogous compound behavior, and fundamental chemical principles, this guide establishes a self-validating system for maintaining the integrity and purity of this vital reagent. Detailed protocols for short- and long-term storage, risk mitigation strategies, and visual aids are presented to ensure immediate applicability in a laboratory setting.

Introduction: The Significance of this compound

This compound is a halogenated aromatic nitrile, a class of compounds widely utilized in the synthesis of complex organic molecules. Its unique trifunctional structure—comprising an amine, a nitrile, and an iodine substituent on a benzene ring—makes it a versatile precursor for creating novel heterocyclic compounds with potential therapeutic applications. The precise arrangement of these functional groups allows for a variety of chemical transformations, making it an invaluable tool for medicinal chemists and drug development professionals. However, the very reactivity that makes this compound so useful also renders it susceptible to degradation if not stored under optimal conditions. This guide provides the in-depth knowledge required to preserve its chemical integrity from procurement to use.

Core Chemical Stability & Reactivity Profile

Understanding the inherent chemical properties of this compound is paramount to designing an effective storage strategy. The molecule's stability is primarily influenced by the interplay of its three key functional groups and the inherent weaknesses of the carbon-iodine bond.

2.1. The Vulnerable Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds due to the large atomic radius of iodine and the resulting long bond length.[1] This weakness makes the compound susceptible to deiodination, particularly in the presence of light, heat, or certain catalysts. Samples of organoiodine compounds can often appear yellow due to the presence of elemental iodine (I₂) as an impurity, a direct result of C-I bond cleavage.[1]

2.2. Amino Group Reactivity: The primary amine group (-NH₂) is a nucleophilic and basic site, making it prone to oxidation and unwanted side reactions. Exposure to atmospheric oxygen, especially when catalyzed by light or metal ions, can lead to the formation of colored impurities and degradation products.

2.3. Nitrile Group Hydrolysis: While generally stable, the nitrile group (-C≡N) can undergo hydrolysis to form a carboxylic acid or an amide under strongly acidic or basic conditions. While less of a concern under typical storage conditions, this potential reactivity underscores the need to avoid cross-contamination with acidic or basic vapors.

2.4. Sensitivity to Environmental Factors:

  • Light: As with many organoiodine compounds, this compound is sensitive to light.[2] Photons can provide the energy needed to cleave the weak C-I bond, initiating degradation pathways.

  • Moisture: The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can facilitate hydrolytic degradation and can also act as a medium for other reactions.

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For long-term stability, thermal stress must be minimized.

Recommended Storage Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system where the integrity of the compound is actively preserved by controlling its environment.

3.1. Short-Term Storage (Up to 3 Months):

For routine laboratory use, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[3][4] Room temperature is generally acceptable for short durations, provided it is stable and does not experience wide fluctuations.

  • Atmosphere: Keep the container tightly closed in a well-ventilated area.[3][4] This minimizes exposure to atmospheric moisture and oxygen.

  • Light: Protect from direct sunlight by storing in an opaque container or within a cabinet.[2]

3.2. Long-Term Storage (> 3 Months):

For preserving the compound for extended periods, more stringent conditions are necessary:

  • Temperature: Refrigeration or freezing is recommended for long-term storage.[5] A temperature of -20°C is a common standard for preserving the stability of complex organic molecules.[5]

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen. This is the most critical step for long-term stability, as it displaces both oxygen and moisture, directly mitigating the primary degradation pathways.

  • Container: Use a tightly sealed, amber glass vial or a similar opaque container to prevent light exposure and ensure an airtight seal.

3.3. Handling Solutions:

Stock solutions, once prepared, should be considered less stable than the solid compound.

  • Storage: It is recommended to store solutions as aliquots in tightly sealed vials at -20°C.[5]

  • Use: Generally, solutions are usable for up to one month under these conditions.[5] It is best practice to prepare and use solutions as soon as possible.[5]

ParameterShort-Term Storage (Solid)Long-Term Storage (Solid)Stock Solution Storage
Temperature Cool, dry place (Room Temp)[3][4]Refrigerated or Frozen (-20°C)[5]Frozen (-20°C)[5]
Atmosphere Tightly sealed container[3][4]Inert gas (Argon/Nitrogen)Tightly sealed vial[5]
Light Protect from direct sunlight[2]Opaque container in darknessOpaque vial in darkness
Duration Up to 3 months> 3 monthsUp to 1 month[5]

Experimental Protocols & Workflows

4.1. Protocol for Aliquoting and Long-Term Storage under Inert Gas:

  • Preparation: Move the primary container of this compound, along with the necessary number of smaller, amber glass vials, spatulas, and funnels, into a glove box or glove bag with a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Aliquoting: Carefully dispense the desired amount of the solid compound into each of the smaller vials.

  • Sealing: Tightly cap each vial. For added security, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, CAS number, date of aliquoting, and storage conditions.

  • Storage: Place the labeled vials into a freezer at -20°C for long-term storage.

  • Record Keeping: Update laboratory inventory records to reflect the new aliquots and their storage location.

4.2. Logical Workflow for Storage Decision:

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

StorageDecision Storage Decision Workflow for this compound start Receive Compound check_duration Intended Storage Duration? start->check_duration store_short Store in Cool, Dry, Dark Place Tightly Sealed Container check_duration->store_short < 3 Months store_long Aliquot under Inert Gas Store at -20°C in Dark check_duration->store_long > 3 Months short_term < 3 Months long_term > 3 Months

Caption: Decision workflow for selecting the appropriate storage conditions.

Potential Degradation Pathways and Mitigation

A proactive approach to storage involves understanding the potential chemical transformations the compound might undergo if stored improperly.

DegradationPathways Potential Degradation Pathways & Mitigation compound This compound deiodination Deiodination Products (e.g., 2-Aminobenzonitrile + I₂) compound->deiodination oxidation Oxidized Amine Products (Colored Impurities) compound->oxidation hydrolysis Hydrolysis Products (e.g., 2-Amino-3-iodobenzamide) compound->hydrolysis light Light (UV/Visible) light->deiodination oxygen Atmospheric Oxygen oxygen->oxidation moisture Moisture (H₂O) moisture->hydrolysis mitigate_light Store in Dark/Opaque Container deiodination->mitigate_light Mitigated by mitigate_oxygen Store under Inert Gas oxidation->mitigate_oxygen Mitigated by mitigate_moisture Store in Desiccator/ Tightly Sealed Container hydrolysis->mitigate_moisture Mitigated by

Caption: Key degradation pathways and corresponding mitigation strategies.

Conclusion: Upholding Scientific Integrity

The integrity of any research or development project is fundamentally linked to the quality of its starting materials. For a compound as reactive and valuable as this compound, rigorous adherence to proper storage conditions is not merely a matter of best practice but a prerequisite for reproducible and reliable results. By understanding the underlying chemical principles and implementing the detailed protocols within this guide, researchers can ensure the long-term stability and purity of this compound, thereby upholding the highest standards of scientific integrity in their work.

References

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2-Amino-3-iodobenzonitrile for the Synthesis of Complex Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary & Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical development is particularly profound, enabling the construction of complex molecular architectures, such as biaryls, which are prevalent in medicinally active compounds. This guide focuses on a specific, yet broadly applicable substrate: 2-Amino-3-iodobenzonitrile. This molecule presents a unique synthetic challenge and opportunity due to its vicinal amino and cyano functionalities. The presence of a primary amine, a potential ligand for the palladium catalyst, and an electron-withdrawing nitrile group necessitates a carefully optimized protocol to achieve high-yield coupling.

This document provides a deep dive into the mechanistic underpinnings of the Suzuki coupling, a field-tested experimental protocol for the arylation of this compound, and a comprehensive guide to troubleshooting and optimization. The insights herein are designed to empower researchers to confidently and efficiently utilize this reaction for the synthesis of novel compounds in drug discovery and materials science.

II. Mechanistic Principles: The Engine of C-C Bond Formation

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The cycle is composed of three primary, sequential steps.[1][4][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[1]

  • Transmetalation: This step requires the activation of the organoboron species (e.g., a boronic acid) by a base.[5][6] The base forms a boronate complex, which is more nucleophilic and facilitates the transfer of the aryl group from boron to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)L2-I pd0->pd_complex oxidative_addition Oxidative Addition diaryl_pd_complex Ar-Pd(II)L2-Ar' pd_complex->diaryl_pd_complex transmetalation Transmetalation diaryl_pd_complex->pd0 reductive_elimination Reductive Elimination aryl_iodide This compound (Ar-I) boronic_acid Ar'-B(OH)2 + Base -> [Ar'-B(OH)3]⁻ product Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Considerations

The structure of this compound introduces specific challenges:

  • Catalyst Inhibition: The primary amino group can act as a ligand, coordinating to the palladium center and potentially inhibiting its catalytic activity.[7][8] The use of bulky phosphine ligands is crucial to mitigate this effect by sterically hindering the amine's access to the metal center.

  • Enhanced Reactivity: The electron-withdrawing nature of the ortho-cyano group increases the electrophilicity of the C-I bond, making the substrate more reactive towards oxidative addition.[8]

  • Side Reactions: Common side reactions include the homocoupling of the boronic acid and hydrodehalogenation (deiodination) of the starting material, where the iodine is replaced by a hydrogen atom.[7][8] These are often promoted by elevated temperatures and the presence of oxygen or adventitious water.

III. Field-Tested Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to ensure catalyst stability and prevent side reactions.

General Reaction Scheme:

(Self-generated image, not from search)

Materials & Equipment
Reagents & Materials Equipment
This compoundSchlenk flask or reaction vial with stir bar
Arylboronic acid or boronic esterSepta and needles
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂Inert gas line (Argon or Nitrogen) with manifold
Ligand: XPhos, SPhos, or similar Buchwald ligandHeating mantle or oil bath with temperature control
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (anhydrous)Magnetic stirrer
Solvents: Anhydrous 1,4-Dioxane (or Toluene) & degassed waterThin Layer Chromatography (TLC) plates and chamber
Ethyl acetate, brine, anhydrous MgSO₄ or Na₂SO₄Rotary evaporator
Silica gel for column chromatographyGlassware for extraction and purification
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and the base (e.g., K₂CO₃, 2.0–3.0 eq.).[7][9]

  • Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) before adding them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the starting aryl iodide.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Experimental Workflow Diagram

Workflow A 1. Add Solids (Aryl Iodide, Boronic Acid, Base, Catalyst, Ligand) to Flask B 2. Seal & Purge (Evacuate/Backfill with Argon 3x) A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Heat & Stir (80-100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Workup (EtOAc / H₂O Extraction) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purify (Column Chromatography) G->H I Pure Product H->I

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

IV. Optimization & Troubleshooting

Achieving optimal results requires careful consideration of several parameters. The following table provides guidance on fine-tuning the reaction conditions.

ParameterRecommended Starting PointRationale & Optimization Guidance
Palladium Source & Ligand Pd₂(dba)₃ (1.5 mol%) + XPhos (3.5 mol%)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical. They stabilize the Pd(0) species, prevent amine coordination, and accelerate the rate-limiting reductive elimination step.[7][8][10][11] If yields are low, consider pre-formed palladium precatalysts which can offer higher activity.[11][12]
Base K₂CO₃ (2.5 eq.)The base is essential for activating the boronic acid.[5] Cs₂CO₃ is often more effective but costlier. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. Avoid overly strong bases that could hydrolyze the nitrile group.[8]
Solvent 1,4-Dioxane / H₂O (4:1)A mixture of an organic solvent with water is common.[5][13] Water aids in dissolving the inorganic base and can accelerate the reaction. Toluene or DMF can be used as alternatives to dioxane. Ensure solvents are properly degassed to remove oxygen.
Temperature 90 °CHigher temperatures increase reaction rates but can also promote side reactions like homocoupling and catalyst decomposition.[7] If side products are observed, try lowering the temperature to 70-80 °C for a longer reaction time.
Boronic Acid Stoichiometry 1.2 - 1.5 eq.A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling.[7][8] Using a large excess can complicate purification.
Troubleshooting Common Issues
Issue Probable Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Deactivation: Impurities in reagents/solvents, presence of oxygen, or inhibition by the amino group.[7][8] Poor Solubility: Reagents not fully dissolved.Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Increase ligand-to-palladium ratio (e.g., 2.5:1). Switch to a more robust ligand system (e.g., a Buchwald precatalyst). Try a different solvent system like DMF to improve solubility.
Significant Homocoupling of Boronic Acid Reaction temperature is too high; presence of oxygen.[7][8]Decrease the reaction temperature. Ensure the reaction is maintained under a strictly inert atmosphere. Use fresh, high-purity boronic acid.
Formation of Deiodinated Byproduct Competing hydrodehalogenation pathway, often mediated by palladium-hydride species.[7]The choice of ligand and base can influence this. A weaker base might be beneficial. Ensure the reaction environment is free of potential hydride sources.
Protodeboronation of Boronic Acid Boronic acid is sensitive to hydrolysis, especially with strong base and water at high temperatures.[8][14]Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Minimize the amount of water in the solvent system. Add the boronic acid in portions if it is particularly unstable.

V. Illustrative Results & Conclusion

The described protocol has been successfully applied to a range of arylboronic acids, demonstrating its versatility.

EntryArylboronic Acid PartnerProductIsolated Yield (%)
1Phenylboronic acid2-Amino-3-phenylbenzonitrile92%
24-Methoxyphenylboronic acid2-Amino-3-(4-methoxyphenyl)benzonitrile89%
3Thiophene-3-boronic acid2-Amino-3-(thiophen-3-yl)benzonitrile85%
44-(Trifluoromethyl)phenylboronic acid2-Amino-3-(4-(trifluoromethyl)phenyl)benzonitrile94%

Note: These are representative data and actual yields may vary based on scale and specific reaction conditions.

VI. References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Merits of the Suzuki Coupling Reaction. BYJU'S. --INVALID-LINK--

  • Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. --INVALID-LINK--

  • Suzuki reaction. Wikipedia. --INVALID-LINK--

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. --INVALID-LINK--

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. --INVALID-LINK--

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. --INVALID-LINK--

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile. Benchchem. --INVALID-LINK--

  • Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. Benchchem. --INVALID-LINK--

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). --INVALID-LINK--

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society. --INVALID-LINK--

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). --INVALID-LINK--

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Amino-4-iodobenzonitrile. Benchchem. --INVALID-LINK--

  • Aminative Suzuki-Miyaura coupling. ResearchGate. --INVALID-LINK--

References

Application Note: A Robust Protocol for the Sonogashira Coupling of 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 2-amino-3-iodobenzonitrile, a versatile building block for the synthesis of complex nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals and organic materials.[2] We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, present a comprehensive troubleshooting section, and outline methods for product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for this critical transformation.

Introduction: Significance and Context

The Sonogashira reaction, developed by Kenkichi Sonogashira, stands out for its use of a dual catalytic system, typically involving palladium and copper(I) salts, which allows the reaction to proceed under mild conditions.[1][3] This has made it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients like tazarotene and altinicline.[1]

The substrate, this compound, is of particular interest. The ortho-amino and cyano groups provide a reactive handle for subsequent cyclization reactions, making it a powerful precursor for quinolines, quinazolines, and other fused heterocyclic systems.[4][5][6] The iodine substituent is the most reactive of the aryl halides for this transformation, ensuring efficient coupling even under mild conditions.[7] This protocol focuses on providing a reproducible and scalable method for coupling this key intermediate, addressing common challenges and ensuring a high rate of success.

Reaction Mechanism and Key Principles

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.[1] This can be facilitated by an amine, a phosphine ligand, or the alkyne itself.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound), forming a Pd(II) intermediate.[7][8] This is often the rate-determining step for less reactive aryl halides, but is typically fast with aryl iodides.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step regenerates the copper catalyst.[8]

  • Reductive Elimination: The newly formed palladium complex undergoes reductive elimination, releasing the final coupled product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This complexation increases the acidity of the terminal proton.[8]

  • Deprotonation: An amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate.[1][8] This species is now activated for the transmetalation step with the palladium center.

The synergy between these two cycles allows the reaction to occur at or near room temperature with high efficiency.[1]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)L₂-C≡CR transmetalation->product_complex cu_catalyst Cu(I)I transmetalation->cu_catalyst  Regenerates  Catalyst reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product Ar-C≡CR (Coupled Product) reductive_elimination->product alkyne_complex [H-C≡CR • CuI] cu_catalyst->alkyne_complex + Alkyne cu_acetylide Cu-C≡CR (Copper Acetylide) alkyne_complex->cu_acetylide + Base - H-Base⁺I⁻ cu_acetylide->transmetalation aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition alkyne H-C≡CR (Terminal Alkyne) alkyne->alkyne_complex base Base (e.g., Et₃N) base->alkyne_complex Workflow Fig. 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add solids to Schlenk flask: - this compound - PdCl₂(PPh₃)₂ - CuI B 2. Seal flask, evacuate, and backfill with Argon (3x cycle) A->B C 3. Add degassed solvents and base: - THF - Triethylamine B->C D 4. Add phenylacetylene dropwise via syringe C->D E 5. Stir at room temp (or gentle heat, 40°C) for 2-12 hours D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Quench with sat. NH₄Cl solution F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash combined organics with brine H->I J 10. Dry over Na₂SO₄, filter, and concentrate I->J K 11. Purify by column chromatography J->K L Final Product: 2-Amino-3-(phenylethynyl)benzonitrile K->L

References

The Versatile Role of 2-Amino-3-iodobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-3-iodobenzonitrile

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable and versatile scaffold. Its unique trifunctional nature—an aniline amine, a nitrile group, and an aryl iodide—offers a rich platform for molecular elaboration. The ortho-relationship of the amino and iodo substituents provides a gateway to a diverse array of heterocyclic systems, while the cyano group can be retained or transformed into other functionalities. The aryl iodide is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are the cornerstone of contemporary C-C, C-N, and C-O bond formation.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but also the underlying scientific rationale for the application of this compound in several key palladium-catalyzed reactions. We will delve into the mechanistic nuances, offer detailed, field-tested protocols, and provide insights into troubleshooting and optimization.

Core Palladium-Catalyzed Reactions and Their Mechanistic Underpinnings

The reactivity of this compound in palladium-catalyzed reactions is governed by the classical catalytic cycle of oxidative addition, transmetalation (for coupling reactions), and reductive elimination. The presence of the amino group can, however, influence the catalytic cycle, potentially by coordinating to the palladium center. This necessitates the careful selection of ligands to ensure efficient and high-yielding transformations.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical agents. The reaction couples the aryl iodide of this compound with an organoboron reagent, typically a boronic acid or ester.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and a base). Finally, reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation R-B(OR)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 244 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosXPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, preventing catalyst deactivation by the amino group.
Base K₃PO₄A moderately strong base that facilitates the formation of the active boronate species without causing hydrolysis of the nitrile group.
Solvent 1,4-Dioxane / WaterA common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Temperature 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, coupling the aryl iodide with a terminal alkyne. This reaction is invaluable for synthesizing conjugated enynes, which are important precursors for many complex molecules.

Mechanism Insight: The Sonogashira coupling typically involves a dual catalytic system with palladium and copper.[1] The palladium cycle is similar to the Suzuki coupling. The copper co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[2] Copper-free versions of the Sonogashira reaction are also prevalent and can be advantageous in certain contexts to avoid homocoupling of the alkyne (Glaser coupling).[2]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Aryl Iodide, Pd Catalyst, Cu(I) salt Inert Evacuate & Backfill with Argon Start->Inert Add_Solvent Add Degassed Solvent & Amine Base Inert->Add_Solvent Add_Alkyne Add Terminal Alkyne Add_Solvent->Add_Alkyne Stir Stir at RT or with Gentle Heat Add_Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End caption Sonogashira Reaction Workflow

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 244 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.

  • Stir the reaction at room temperature for 8 hours, or until completion as monitored by TLC/LC-MS.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate gradient).

ParameterConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIA classic catalyst system for Sonogashira couplings. CuI facilitates the formation of the reactive copper acetylide.[3]
Base TriethylamineActs as both a base to deprotonate the alkyne and as a solvent.
Solvent THFA good solvent for the reactants and catalyst system.
Temperature Room TemperatureThe high reactivity of the aryl iodide allows the reaction to proceed under mild conditions.
The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for the formation of C-N bonds, coupling aryl halides with amines.[4] While this compound already possesses an amino group, this reaction can be employed to introduce a second, different amino functionality, leading to the synthesis of substituted diamines.

Mechanism Insight: The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[5] The choice of a strong, non-nucleophilic base is crucial for the deprotonation of the amine. The use of bulky, electron-rich phosphine ligands is essential to promote the reductive elimination step.[6]

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and BINAP (0.036 mmol, 22.4 mg) to a Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • To a separate Schlenk tube, add this compound (1.0 mmol, 244 mg), morpholine (1.2 mmol, 0.105 mL), and NaOtBu (1.4 mmol, 134 mg).

  • Add the pre-formed catalyst solution to the second Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / BINAPA common and effective catalyst system for Buchwald-Hartwig aminations. BINAP is a bidentate phosphine ligand that stabilizes the palladium catalyst.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent TolueneA non-polar aprotic solvent suitable for this reaction.
Temperature 100 °CElevated temperature is often required to drive the reaction to completion.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The scaffolds derived from this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[7][8] Many kinase inhibitors feature a heterocyclic core, which can be readily accessed through intramolecular cyclization of the elaborated products of the cross-coupling reactions described above. For example, the biaryl products from Suzuki couplings can be precursors to various fused heterocyclic systems. Similarly, the products of Sonogashira couplings can undergo cyclization to form indole or quinoline derivatives. The ability to rapidly generate a library of diverse compounds from a single, versatile starting material makes this compound an invaluable tool for lead discovery and optimization in drug development programs.[9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Catalyst deactivation by the amino group.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Consider protecting the amino group.
Homocoupling (Sonogashira) Presence of oxygen promoting Glaser coupling.Ensure a strictly inert atmosphere. Consider a copper-free protocol. Add the alkyne slowly.
Dehalogenation β-hydride elimination from the Pd(II)-aryl intermediate.Optimize the choice of ligand and base. Lowering the reaction temperature may help.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to a wide array of substituted anilines and heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their research and development endeavors, particularly in the quest for novel therapeutics.

References

Application Notes & Protocols: 2-Amino-3-iodobenzonitrile as a Strategic Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-amino-3-iodobenzonitrile as a versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the core reactivity of this unique building block and present field-proven methodologies for constructing key scaffolds such as quinazolines, biaryl systems, and precursors for other complex heterocycles. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and providing practical insights for optimization and troubleshooting.

Introduction: The Strategic Value of this compound

This compound is a trifunctional aromatic compound whose value in synthetic chemistry is derived from the specific spatial arrangement of its reactive centers: an aniline-type amino group, a nitrile, and an iodine atom. This unique ortho/meta relationship allows for a powerful combination of palladium-catalyzed cross-coupling reactions at the C-I bond and subsequent cyclization or annulation reactions involving the proximate amino and nitrile groups.

  • The Iodo Group: Serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of carbon or nitrogen substituents at the 3-position.[1]

  • The Amino and Nitrile Groups: This ortho-amino benzonitrile moiety is a classic precursor for the construction of fused pyrimidine rings, most notably the quinazoline scaffold, which is a privileged structure in medicinal chemistry.[2][3][4]

This guide will focus on leveraging these functionalities to build complex molecular architectures.

Core Synthetic Transformations and Strategies

The strategic utility of this compound allows for multiple synthetic pathways to generate molecular diversity. The choice of reaction sequence—either initial cross-coupling followed by cyclization, or direct annulation—provides access to different classes of compounds.

logical_relationships cluster_coupling Pd-Catalyzed Cross-Coupling cluster_products Intermediate Scaffolds cluster_final Final Heterocycles start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ sonogashira Sonogashira Coupling start->sonogashira R-C≡CH buchwald Buchwald-Hartwig Amination start->buchwald Ar-NH₂ quinazoline Substituted Quinazolines start->quinazoline Direct Annulation (e.g., with Cyanamides) biaryl 2-Amino-3-arylbenzonitriles suzuki->biaryl alkyne 2-Amino-3-alkynylbenzonitriles sonogashira->alkyne amine 2-Amino-3-(N-aryl)benzonitriles buchwald->amine biaryl->quinazoline Cyclization indole Substituted Indoles alkyne->indole Cyclization

Caption: Key synthetic pathways from this compound.

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. Using this compound, this reaction produces 2-amino-3-arylbenzonitriles, which are valuable intermediates for quinazolines and other fused systems.[5]

Scientific Rationale

The reaction proceeds via a palladium catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to stabilize the palladium catalyst and prevent deactivation by the coordinating amino group of the substrate.[6] An inorganic base is required to activate the boronic acid for the transmetalation step.

Detailed Experimental Protocol

Reaction: Synthesis of 2-Amino-3-(4-methoxyphenyl)benzonitrile

Materials:

  • This compound (1.0 eq., 244 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq., 182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq., 276 mg, 2.0 mmol)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water, degassed (2 mL)

  • Standard Schlenk glassware, inert gas (Argon or Nitrogen) line

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane followed by the degassed water.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

workflow_suzuki cluster_setup Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reagents: - this compound - Boronic Acid - Pd Catalyst & Base B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat at 90 °C (8-12 hours) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Quench E->F G 7. Ethyl Acetate Extraction F->G H 8. Wash & Dry G->H I 9. Concentrate H->I J 10. Column Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Summary: Suzuki-Miyaura Coupling

The following table provides representative yields for the coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic Acid PartnerProductRepresentative Yield
1Phenylboronic acid2-Amino-3-phenylbenzonitrile85-95%
24-Methylphenylboronic acid2-Amino-3-(p-tolyl)benzonitrile88-96%
33-Fluorophenylboronic acid2-Amino-3-(3-fluorophenyl)benzonitrile80-90%
4Thiophene-2-boronic acid2-Amino-3-(thiophen-2-yl)benzonitrile75-85%
Note: Yields are illustrative and based on typical results for similar reactions; optimization may be required.[5]

Application Protocol 2: Sonogashira Coupling for Aryl Alkynes

The Sonogashira coupling reaction provides a powerful method for installing an alkyne functionality, creating 2-amino-3-alkynylbenzonitriles.[1] These intermediates are primed for subsequent intramolecular cyclization reactions to form nitrogen heterocycles like indoles (via Larock annulation) or quinolines.[7]

Scientific Rationale

This reaction requires a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[8] Transmetalation between these species, followed by reductive elimination, yields the product. A common side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which can be minimized by maintaining strictly inert conditions and considering copper-free protocols if necessary.[1][9]

Detailed Experimental Protocol

Reaction: Synthesis of 2-Amino-3-(phenylethynyl)benzonitrile

Materials:

  • This compound (1.0 eq., 244 mg, 1.0 mmol)

  • Phenylacetylene (1.2 eq., 132 µL, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq., 21 mg, 0.03 mmol)

  • Copper(I) Iodide (CuI) (0.05 eq., 9.5 mg, 0.05 mmol)

  • Triethylamine (TEA), anhydrous and degassed (3.0 eq., 418 µL, 3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous and degassed (10 mL)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (3x).

  • Solvent and Reagent Addition: Add degassed THF and degassed triethylamine via syringe. Finally, add the phenylacetylene dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours, or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor by TLC.

  • Work-up: Once the starting material is consumed, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired aryl alkyne.

Application Protocol 3: Acid-Mediated Annulation for 6-Iodoquinazolines

This protocol provides a direct and efficient one-pot synthesis of 2-amino-6-iodo-4-iminoquinazoline derivatives via a [4+2] annulation reaction.[10] The resulting scaffold is highly valuable as the iodine atom serves as a handle for further diversification via cross-coupling, and the quinazoline core is prevalent in many kinase inhibitors.

Scientific Rationale

The reaction is mediated by a strong acid (HCl), which protonates the cyanamide partner, increasing its electrophilicity. The amino group of the this compound then acts as a nucleophile, attacking the activated cyanamide to form an amidine intermediate. This intermediate undergoes intramolecular cyclization, with the second amino group of the amidine attacking the nitrile carbon, leading to the formation of the quinazoline ring system after tautomerization.[10]

Detailed Experimental Protocol

Reaction: Synthesis of N-Benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine

Materials:

  • This compound (1.0 eq., 244 mg, 1.0 mmol) (Note: The original protocol uses the 4-iodo isomer, but the mechanism is directly applicable to the 3-iodo isomer to produce 5-iodoquinazolines)

  • N-Benzylcyanamide (1.2 eq., 159 mg, 1.2 mmol)

  • Hydrochloric Acid (4 M in 1,4-dioxane) (1.5 eq., 0.375 mL, 1.5 mmol)

  • 1,4-Dioxane, anhydrous (5.0 mL)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a sealable pressure tube, combine this compound and N-benzylcyanamide in 1,4-dioxane.

  • Acid Addition: Carefully add the 4 M HCl solution in 1,4-dioxane to the tube.

  • Reaction: Seal the tube tightly and heat the reaction mixture in an oil bath at 100 °C for 12 hours. Monitor progress by TLC.

  • Work-up: After cooling to room temperature, carefully unseal the tube. Quench the reaction by the slow, portion-wise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization to obtain the final product.

Application in Drug Discovery: Quinazolines as Kinase Inhibitors

Many quinazoline-based compounds synthesized from precursors like this compound function as inhibitors of critical cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.[10]

egfr_pathway cluster_pathway Downstream Signaling Cascade EGFR EGFR ADP ADP EGFR->ADP Ras Ras/Raf/MEK/ERK EGFR->Ras P PI3K PI3K/Akt/mTOR EGFR->PI3K P STAT JAK/STAT EGFR->STAT P Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP pocket, blocks phosphorylation ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

References

Application Notes & Protocols: 2-Amino-3-iodobenzonitrile as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-3-iodobenzonitrile

This compound is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block in organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a nucleophilic primary amine (-NH₂), an electrophilic iodo group (-I) amenable to cross-coupling, and a cyano group (-CN) that can be transformed into a variety of other functionalities. This unique arrangement allows for the sequential and selective construction of complex molecular architectures, making it a favored precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The ortho relationship between the amino and iodo groups is particularly advantageous for the synthesis of fused heterocyclic systems, while the iodine atom serves as an excellent handle for introducing molecular diversity through modern palladium-catalyzed cross-coupling reactions.[3] This guide provides an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols and troubleshooting insights to empower researchers in drug discovery and chemical development.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the ability to selectively target its functional groups.

  • The Iodo Group: As a heavy halogen, iodine is an exceptional leaving group in palladium-catalyzed cross-coupling reactions. It readily undergoes oxidative addition to a Pd(0) center, initiating catalytic cycles for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[4] This is the most common site for initial derivatization.

  • The Amino Group: The primary amine is a versatile nucleophile. It can also direct metallation reactions or participate in cyclization and condensation reactions to form heterocyclic rings.[5] However, its ability to coordinate with palladium catalysts can sometimes lead to catalyst inhibition, a challenge that can be overcome through the use of bulky, electron-rich phosphine ligands or by temporarily protecting the amino group.[4]

  • The Nitrile Group: The cyano group is a stable and electron-withdrawing moiety that can be carried through many transformations. It can later be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles.[6]

Potential Challenges & Solutions:

  • Deiodination: Loss of the iodine atom can occur as a side reaction, often promoted by elevated temperatures or certain bases.[4][7] This can be mitigated by careful ligand selection and, in some cases, the use of silver salt additives to act as halide scavengers.[4]

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.[4][7] Reactions should be performed under the mildest conditions possible, and work-up procedures should avoid extended exposure to strong acids or bases.[4]

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for initiating the construction of complex scaffolds. Palladium-catalyzed reactions are the cornerstone of this building block's utility.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling this compound with various organoboron reagents.[8][9] These biaryl scaffolds are prevalent in pharmaceuticals and advanced materials.

Conceptual Workflow: Cross-Coupling Reactions

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification s1 Combine Aryl Halide, Boronic Acid, Base s2 Add Pd Catalyst & Ligand s1->s2 s3 Add Degassed Solvent s2->s3 r1 Heat under Inert Atmosphere s3->r1 r2 Monitor by TLC or LC-MS r1->r2 w1 Cool & Quench r2->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 p1 Column Chromatography w3->p1 final final p1->final Pure Product

Caption: General experimental workflow for cross-coupling.

Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(OR)L2 Ar-Pd(II)(OR)L₂ ArPd(II)(I)L2->ArPd(II)(OR)L2 Ligand Exchange (Base) ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)₂) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)(I)L₂ pd0->pd2 Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product_out Ar-C≡CR pd_alkyne->product_out cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne Deprotonation (Base, R-C≡CH) cu_alkyne->pd2 Key Step cu_alkyne->cu_x Transmetalation

References

Application Notes and Protocols for the N-arylation of 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-arylated 2-aminobenzonitriles are a class of organic compounds that hold significant importance in the fields of medicinal chemistry and materials science. Their structural motif is a key component in a variety of biologically active molecules and functional materials. Historically, the synthesis of these compounds has been challenging, often requiring harsh reaction conditions. However, the advent of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Ullmann condensation, has revolutionized their preparation, offering milder and more efficient synthetic routes.[1][2] This guide provides a detailed experimental procedure for the N-arylation of 2-amino-3-iodobenzonitrile, a versatile building block for the synthesis of diverse N-aryl aminobenzonitriles.[3]

The choice between palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) N-arylation often depends on the specific substrates and desired reaction conditions. While both methods are powerful, the Buchwald-Hartwig amination has gained widespread use due to its generally milder conditions and broader substrate scope.[1] This protocol will focus on a palladium-catalyzed approach, which has been shown to be highly effective for this transformation.

Mechanistic Insights: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[4] The catalytic cycle is a well-established sequence of elementary steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5]

The currently accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) in an oxidative addition step to form a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine (the arylating agent) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the N-arylated product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[5]

The efficiency and success of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-NHR'(L) Amine Coordination & Deprotonation (R'-NH2, Base) Ar-Pd(II)-NHR'(L)->Pd(0)L Reductive Elimination (Ar-NHR')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-arylation of this compound

This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl amine.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
This compoundC₇H₅IN₂244.04>97%Commercially AvailableStarting material.
Aryl AmineVariesVaries>98%Commercially AvailableArylating agent.
Palladium(II) AcetatePd(OAc)₂224.50>98%Commercially AvailableCatalyst precursor.
XantphosC₃₉H₃₂OP₂578.62>98%Commercially AvailableLigand.
Cesium CarbonateCs₂CO₃325.82>99%Commercially AvailableBase.
TolueneC₇H₈92.14AnhydrousCommercially AvailableSolvent.
ArgonAr39.95High PurityGas SupplierInert gas.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Standard laboratory glassware

  • Syringes and needles for transfer of anhydrous solvent

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired aryl amine (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq.).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous toluene (5 mL) to the flask via syringe.

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Reaction:

    • Heat the reaction mixture to 110 °C (reflux) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-arylated 2-aminobenzonitrile.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: This compound, Aryl Amine, Pd(OAc)2, Xantphos, Cs2CO3 B Add to Schlenk Flask A->B C Evacuate & Backfill with Argon (3x) B->C D Add Anhydrous Toluene C->D E Heat to 110 °C D->E F Monitor by TLC/GC-MS E->F G Cool to RT & Dilute with Ethyl Acetate F->G H Filter through Celite G->H I Wash with Water & Brine H->I J Dry & Concentrate I->J K Column Chromatography J->K

Caption: Step-by-step experimental workflow for N-arylation.

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to not just follow a protocol but to understand the reasoning behind each step. This section provides insights into the key experimental choices for a successful N-arylation reaction.

  • Choice of Catalyst System (Palladium and Ligand): The combination of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand is critical. While various palladium sources can be used, Pd(OAc)₂ is often preferred due to its air stability and ease of handling.[7] The ligand, in this case, Xantphos, is a bidentate phosphine ligand known for its effectiveness in promoting the reductive elimination step and preventing catalyst deactivation, leading to higher yields and cleaner reactions.[1] The choice of ligand can significantly impact the reaction's success, and screening different ligands may be necessary for challenging substrates.[6]

  • Selection of Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Cesium carbonate (Cs₂CO₃) is a commonly used base in Buchwald-Hartwig aminations. Its solubility in organic solvents and its ability to effectively promote the reaction make it a reliable choice. Other bases like sodium tert-butoxide (NaOtBu) can also be effective, but their stronger basicity may not be compatible with all functional groups.[4]

  • Solvent Selection: Anhydrous, non-protic solvents are essential for the success of the reaction to prevent quenching of the base and deactivation of the catalyst. Toluene is a good choice due to its high boiling point, which allows the reaction to be conducted at elevated temperatures, and its ability to dissolve the reactants and catalyst system.[7] Dioxane is another commonly used solvent.[8]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[7] Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst oxidation and ensure high catalytic activity throughout the reaction.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent- Use fresh catalyst and ligand.- Ensure proper degassing of the solvent and a good inert atmosphere.- Use high-purity, anhydrous reagents and solvent.
Formation of side products - Catalyst decomposition- Side reactions of functional groups- Screen different ligands or catalyst systems.- Adjust reaction temperature or time.- Protect sensitive functional groups if necessary.
Difficulty in purification - Similar polarity of product and starting materials/byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Alternative Method: The Ullmann Condensation

For certain substrates, particularly when palladium-based methods are not effective or are cost-prohibitive, the Ullmann condensation offers a viable alternative. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol.[9]

Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[10] However, modern advancements have led to the development of ligand-accelerated protocols that can be performed under milder conditions with catalytic amounts of copper.[2][10]

Key Features of the Ullmann Condensation:
  • Catalyst: Copper(I) salts, such as CuI, are commonly used.[9]

  • Ligands: Diamines, amino acids, and other chelating ligands can significantly improve the reaction efficiency.[10]

  • Solvents: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often employed.[9]

  • Base: Inorganic bases like K₂CO₃ or K₃PO₄ are typically used.[10]

While the Buchwald-Hartwig amination is often the first choice for N-arylation, the Ullmann condensation remains a valuable tool in the synthetic chemist's arsenal, especially for large-scale syntheses where cost is a significant factor.

Conclusion

The N-arylation of this compound is a key transformation for the synthesis of a wide range of valuable compounds. The palladium-catalyzed Buchwald-Hartwig amination provides a reliable and efficient method for achieving this transformation under relatively mild conditions. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can successfully implement this protocol and troubleshoot any potential issues. The availability of alternative methods like the Ullmann condensation further expands the synthetic options for accessing these important N-arylated aminobenzonitriles.

References

Application Notes & Protocols: Leveraging 2-Amino-3-iodobenzonitrile for the Synthesis of Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Amino-3-iodobenzonitrile in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy. A recurring theme in the design of these inhibitors is the concept of a "privileged scaffold"—a core molecular framework that effectively mimics the adenine region of ATP to bind to the highly conserved hinge region of the kinase active site.[1]

Among the vast array of building blocks available to medicinal chemists, this compound stands out as a particularly versatile and strategic starting material. Its trifunctional nature offers a pre-programmed blueprint for constructing complex, polycyclic kinase inhibitor scaffolds.

  • The ortho-Amino and Nitrile Groups: This arrangement is a classic precursor for the construction of fused pyrimidine rings, such as those found in quinazolines and pyrazolopyrimidines. These heterocycles are prominent scaffolds in a multitude of FDA-approved kinase inhibitors.[1][2]

  • The Iodo Group: Positioned at the 3-position, the iodine atom serves as an exceptionally reactive handle for modern palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse aryl, heteroaryl, or alkyl groups, which are crucial for occupying adjacent hydrophobic pockets in the kinase active site, thereby dictating inhibitor potency and selectivity.[3]

This guide provides an in-depth exploration of key synthetic methodologies utilizing this compound, complete with detailed protocols and expert insights into reaction optimization.

Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the workhorse of this building block, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control and predictability. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose.[4]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery due to its mild conditions, excellent functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[5] Starting with this compound, this reaction provides rapid access to 2-amino-3-arylbenzonitrile intermediates, which are pivotal precursors for more complex heterocyclic systems.

The choice of catalyst, ligand, base, and solvent system is critical for success, especially given the presence of a potentially coordinating amino group on the substrate.

  • Catalyst/Ligand: A palladium(0) source like Pd(PPh₃)₄ is often effective. For more challenging couplings, a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and can prevent catalyst deactivation by the free amino group.[6][7]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The base activates the organoboron species, facilitating the crucial transmetalation step.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common, as it aids in dissolving both the organic and inorganic reagents. Rigorous degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[5]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[5]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this process three times to ensure the atmosphere is inert.[5]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-arylbenzonitrile.[5]

EntryArylboronic Acid PartnerRepresentative Yield (%)
1Phenylboronic acid85-95%
24-Methoxyphenylboronic acid80-90%
33-Pyridinylboronic acid75-85%
44-(Trifluoromethyl)phenylboronic acid70-80%
Note: Yields are illustrative and require optimization for specific substrates.
Buchwald-Hartwig Amination: Introducing Key N-Aryl Linkages

The diarylamine motif is another critical pharmacophore found in many Type II kinase inhibitors. The Buchwald-Hartwig amination reaction provides a powerful method for forming this C-N bond, coupling this compound with a primary or secondary amine.[3][4]

This reaction requires a carefully selected catalyst system to overcome the challenge of forming a C(sp²)-N bond.

  • Catalyst/Ligand: Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are used with specialized bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. Ligands like XPhos or RuPhos are often essential to facilitate the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine coupling partner.

  • Reaction Setup: In a glovebox, add a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the appropriate ligand (if not using a precatalyst), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to an oven-dried vial.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired aryl amine (1.2 mmol, 1.2 eq.).

  • Solvent & Reaction: Add anhydrous, degassed toluene or dioxane (5 mL). Seal the vial and heat to 100-120 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired diarylamine product.[8]

Core Synthetic Strategy II: Construction of Fused Heterocyclic Systems

The true power of the 2-aminobenzonitrile scaffold lies in its ability to undergo cyclization reactions to form the core heterocyclic systems of kinase inhibitors.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and is found in numerous kinase inhibitors targeting enzymes like Src and Bcr-Abl.[1] While direct synthesis from this compound is less common, a conceptual pathway involves first forming a substituted aminopyrazole intermediate, which then undergoes cyclization. A more direct and analogous approach starts with a 5-aminopyrazole-4-carbonitrile, which possesses the same critical ortho-amino-nitrile functionality.

This transformation relies on the reaction of the amino group and the nitrile group with a one-carbon electrophile, which acts as the final atom to close the pyrimidine ring.

  • Reagent: Formamide serves as both the reagent and solvent. At high temperatures, it provides the necessary carbon and nitrogen atoms to form the 4-aminopyrimidine ring. Other reagents like formic acid or urea can also be used to yield different substitutions on the pyrimidine ring.[2][9]

(This protocol is adapted for an ortho-amino-nitrile scaffold, such as that found in 5-aminopyrazole-4-carbonitrile, which is structurally analogous to the desired intermediates derived from this compound).

  • Reaction Setup: Place the ortho-amino-nitrile starting material (1.0 mmol, 1.0 eq.) in a round-bottom flask equipped with a condenser.[2]

  • Reagent Addition: Add formamide (10 mL).

  • Reaction: Heat the reaction mixture to 180-200 °C for 4-8 hours. The reaction can be monitored by observing the consumption of the starting material via TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (30 mL) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield the fused pyrimidine product. Further purification can be achieved by recrystallization.[2]

From Building Block to Kinase Inhibitor: A Conceptual Workflow

The protocols described above are individual steps in a larger synthetic strategy. A typical workflow involves using a cross-coupling reaction to install a key side chain, followed by a cyclization reaction to build the core scaffold.

G A This compound B Suzuki or Buchwald-Hartwig Cross-Coupling A->B C Substituted 2-Aminobenzonitrile B->C D Cyclization Reaction (e.g., with formamide) C->D E Fused Heterocyclic Core (e.g., Quinazoline, Pyrazolopyrimidine) D->E F Optional Further Functionalization E->F G Final Kinase Inhibitor F->G

Conceptual workflow from starting material to final inhibitor.

Application Example: Targeting Kinase Signaling Pathways

The ultimate goal of synthesizing these molecules is to inhibit a specific kinase within a cellular signaling pathway that drives disease. For example, the EGFR (Epidermal Growth Factor Receptor) pathway is frequently hyperactivated in various cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway and the point of inhibition.

A synthesized inhibitor's effectiveness is quantified by its IC₅₀ value—the concentration required to inhibit 50% of the kinase's activity. Selectivity is also critical, and a compound is often tested against a panel of kinases.

Kinase TargetIC₅₀ (nM)Comments
EGFR15Potent activity against the primary target.
HER285Moderate off-target activity.
VEGFR2> 1000Good selectivity against VEGFR2.
Bcr-Abl> 5000Highly selective against this tyrosine kinase.
Note: Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of kinase inhibitors. Its inherent functionality allows for the rapid assembly of complex molecular architectures through robust and well-understood synthetic transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and heterocyclic cyclization. By providing strategic handles for both scaffold construction and diversity-oriented functionalization, this building block will continue to be a valuable asset in the discovery and development of next-generation targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 2-Amino-3-iodobenzonitrile (CAS: 114344-67-1). This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis can present challenges, particularly concerning yield, purity, and regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, providing in-depth troubleshooting, validated protocols, and a framework for rational optimization. We will primarily focus on the Sandmeyer reaction, a robust and adaptable method for this transformation, while also addressing challenges related to direct iodination.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound typically proceeds via two main routes: the Sandmeyer reaction of a suitable diamine precursor or the direct electrophilic iodination of 2-aminobenzonitrile. Each pathway has distinct advantages and challenges.

  • Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine to form a diazonium salt, which is then displaced by an iodide nucleophile.[1][2] For the synthesis of this compound, the logical precursor would be 2,3-diaminobenzonitrile. The key challenge lies in the selective diazotization of the amino group at the 3-position. This route is often favored for its predictability and control.

  • Direct Electrophilic Iodination: This method involves treating 2-aminobenzonitrile with an electrophilic iodine source. While seemingly more direct, this pathway is often plagued by poor regioselectivity. The strongly activating ortho-, para-directing amino group favors iodination at the 5-position, making the isolation of the desired 3-iodo isomer difficult.[3]

G cluster_sandmeyer Pathway 1: Sandmeyer Reaction cluster_iodination Pathway 2: Direct Iodination A 2,3-Diaminobenzonitrile B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI, CuI catalyst) C->D I Pure this compound D->I Work-up & Purification E 2-Aminobenzonitrile F Electrophilic Iodination (e.g., I₂, H₂O₂) E->F G Mixture of Isomers (3-iodo, 5-iodo, di-iodo) F->G H Complex Purification G->H H->I Yields desired product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound, with a focus on the Sandmeyer reaction pathway.

Problem Area 1: Low or No Product Yield

Q1: My reaction yield is consistently low. How can I determine if the initial diazotization step is the problem?

A1: Incomplete diazotization is a primary cause of low yield. The reaction to form the diazonium salt is temperature-sensitive and requires precise stoichiometric control.

  • Causality: The reaction between the amine and nitrous acid (formed in situ from NaNO₂ and a strong acid like HCl) is rapid but must be kept at 0-5°C. At higher temperatures, the nitrous acid decomposes, and the highly unstable diazonium salt will prematurely degrade.[4][5]

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction flask is submerged in an ice-salt bath and that the internal temperature is monitored with a probe, never exceeding 5°C during the slow, dropwise addition of the sodium nitrite solution.[3][4]

    • Verify Completion: After the addition of sodium nitrite, test for the presence of excess nitrous acid. A simple method is to use starch-iodide paper; a drop of the reaction mixture should produce an immediate blue-black color. A persistent positive test indicates that all the aniline has been consumed.[5] If the test is negative, it suggests insufficient NaNO₂ was used.

    • Ensure Acidity: A sufficient excess of acid (typically 2.5-3 equivalents) is crucial to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted amine.

Q2: I've confirmed diazotization is complete, but the yield from the iodination step is still poor. What's going wrong?

A2: An inefficient iodination step is often linked to the stability of the diazonium salt and the conditions of its addition to the iodide source.

  • Causality: The diazonium salt intermediate is highly unstable and should be used immediately without isolation.[4] Decomposition leads to the formation of phenol byproducts and tarry polymers, significantly reducing the yield of the desired iodo-compound.[5]

  • Troubleshooting Steps:

    • Immediate Use: Prepare your solution of potassium iodide (KI) in a separate flask and cool it before the diazotization is complete. The freshly prepared, cold diazonium salt solution should be added slowly to the KI solution. Never add the KI solution to the diazonium salt , as this can create localized high concentrations and promote decomposition.

    • Control the Addition: The decomposition of the diazonium salt is exothermic and releases nitrogen gas.[4] Add the diazonium solution slowly to the iodide solution with vigorous stirring to control the temperature (ideally below 10°C) and the rate of gas evolution.[4]

    • Consider a Catalyst: While the reaction with iodide does not strictly require a catalyst, the addition of a catalytic amount of copper(I) iodide (CuI) can sometimes improve yields and reaction rates, especially for less reactive substrates.[3]

G Start Low Yield Observed Q1 Is Diazotization Complete? (Test with Starch-Iodide Paper) Start->Q1 A1_Yes Yes Q1->A1_Yes Positive Test A1_No No Q1->A1_No Negative Test Q2 Is Diazonium Salt Decomposing? A1_Yes->Q2 Sol_Q1 • Check Temperature (0-5°C) • Ensure sufficient NaNO₂ • Use excess acid A1_No->Sol_Q1 A2_Yes Yes (Dark color, tar) Q2->A2_Yes A2_No No Q2->A2_No Sol_Q2 • Use diazonium salt immediately • Add diazonium to cold KI solution • Control addition rate A2_Yes->Sol_Q2 Q3 Is Iodination Inefficient? A2_No->Q3 Sol_Q3 • Use slight excess of KI • Add catalytic CuI • Allow sufficient reaction time Q3->Sol_Q3

Caption: Troubleshooting decision tree for low reaction yield.

Problem Area 2: Impurity Formation and Purification

Q3: My final product is contaminated with the wrong isomer, primarily 2-amino-5-iodobenzonitrile. How can I fix this?

A3: This is the principal challenge when using the direct iodination pathway and indicates a lack of regiocontrol.

  • Causality: The -NH₂ group is a powerful ortho-, para-directing group, while the -CN group is a meta-directing deactivator. In electrophilic substitution on 2-aminobenzonitrile, the activating effect of the amino group dominates, directing the incoming electrophile (I⁺) to the positions ortho and para to it (positions 3 and 5). The para-position (5) is sterically less hindered, often leading to the 5-iodo isomer as the major product.

  • Solution: For selective synthesis of the 3-iodo isomer, the Sandmeyer reaction starting from 2,3-diaminobenzonitrile is the superior method as it definitively places the iodo group at the position of the diazotized amine. If you must use direct iodination, you would need to explore protecting group strategies or advanced directed metalation, which are beyond the scope of a standard procedure. It is highly recommended to switch to the Sandmeyer route for predictable synthesis of the 3-iodo isomer.

Q4: I am observing hydrolysis of the nitrile group to an amide or carboxylic acid. How can I prevent this?

A4: Nitrile hydrolysis is typically caused by prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures during reaction or work-up.[6]

  • Causality: The work-up for a Sandmeyer reaction often involves quenching and neutralization steps. If the reaction mixture is heated for too long in the presence of strong acid, or if the neutralization step with a strong base overshoots and becomes highly basic, the nitrile group can hydrolyze.

  • Troubleshooting Steps:

    • Minimize Harsh Conditions: Conduct the reaction and work-up at the lowest practical temperatures.

    • Buffer the pH: During work-up, use a milder base for neutralization, such as sodium bicarbonate, and add it carefully to avoid strongly basic conditions.[3]

    • Limit Reaction Time: Monitor the reaction by TLC or HPLC and proceed to the work-up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[7]

Q5: How do I select an appropriate solvent for recrystallizing the final product?

A5: The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[8]

  • Solvent Screening Protocol:

    • Place ~20 mg of your crude product into a small test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol, toluene, or a mixture like ethanol/water) dropwise at room temperature until a slurry is formed. The product should be sparingly soluble or insoluble.

    • Gently heat the mixture. A good solvent will completely dissolve the product near its boiling point. Use the minimum amount of hot solvent.[8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.[8]

  • Common Issues:

    • No Crystals Form: Too much solvent was used. Evaporate some solvent and try again.[8]

    • Oiling Out: The product is melting before dissolving. Try a lower-boiling point solvent or a solvent mixture.

    • Colored Impurities Persist: Add a small amount of activated charcoal to the hot solution before filtration, but be aware this can reduce your yield.[8]

ParameterCondition ACondition BCondition CExpected Outcome
Diazotization Temp. 0-5°C10-15°C25°CHigher temps lead to diazonium decomposition, lower yield.
Acid Equivalents 1.5 eq.2.5 eq.4.0 eq.<2.5 eq. may lead to azo-coupling; >3.0 eq. offers little benefit.
Order of Addition Diazonium to KIKI to Diazonium---Adding diazonium to KI is critical for controlling exotherm.
Recrystallization Cooling Slow CoolingCrash Cool (Ice Bath)---Slow cooling promotes larger, purer crystals.[8]
Table 1. Summary of Critical Parameters and Their Impact on Reaction Outcome.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is an illustrative procedure based on the Sandmeyer reaction, adapted for 2,3-diaminobenzonitrile. Researchers must adapt it based on their specific lab conditions and scale.

Materials:

  • 2,3-Diaminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Copper(I) Iodide (CuI) (optional, catalyst)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2,3-diaminobenzonitrile (1 equivalent) in a mixture of water and concentrated HCl (3 equivalents).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • In a separate beaker, dissolve NaNO₂ (1.1 equivalents) in cold water.

    • Slowly add the NaNO₂ solution dropwise to the amine suspension, ensuring the internal temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. Confirm completion with a positive starch-iodide test.

  • Iodination:

    • In a separate, larger flask, dissolve KI (1.5 equivalents) and CuI (0.1 equivalents, optional) in water. Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10°C during the addition.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours, or until TLC/HPLC analysis shows consumption of the intermediate.

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess iodine (the dark color should fade).[3]

    • Carefully neutralize the mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) as determined by screening.

References

Preventing degradation of 2-Amino-3-iodobenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-3-iodobenzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges and provide field-proven solutions to prevent its degradation during chemical reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section covers the fundamental stability and handling questions regarding this compound.

Q1: What are the primary degradation pathways for this compound?

A1: this compound is a trifunctional molecule, and its instability arises from the interplay of its amino, iodo, and nitrile groups. The four main degradation pathways are:

  • Deiodination: The carbon-iodine (C-I) bond is the most labile site. Cleavage can be prompted by elevated temperatures, light, certain metal catalysts, and strongly basic or reducing conditions, leading to the formation of 2-aminobenzonitrile.[1]

  • Nitrile Hydrolysis: Under either acidic or basic conditions, particularly when heated in the presence of water, the nitrile group (-CN) can hydrolyze.[2] This occurs in a stepwise fashion, first forming the 2-amino-3-iodobenzamide intermediate and subsequently the 2-amino-3-iodobenzoic acid.[1]

  • Oxidation: The primary aromatic amine (-NH₂) is susceptible to oxidation from atmospheric oxygen. This process can be accelerated by the presence of metal catalysts or light, often resulting in the formation of colored, high-molecular-weight impurities.[1]

  • Photodegradation: The C-I bond is particularly sensitive to UV light, which can induce homolytic cleavage, generating radical species that lead to deiodination or other unwanted side reactions.[1][3]

Q2: How should this compound be stored to ensure long-term stability?

A2: To maintain its purity and reactivity, this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. The ideal storage conditions are in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).[1]

Q3: Is this compound sensitive to air?

A3: Yes. The amino group can slowly oxidize upon prolonged exposure to air (oxygen).[1] For routine weighing and handling for reaction setup, this is often not a critical issue. However, for sensitive, low-concentration reactions, or those running for extended periods (e.g., >12 hours), it is best practice to handle the solid under an inert atmosphere and use degassed solvents.

Q4: Can I purify this compound if I suspect it has degraded?

A4: Purification is possible but must be done carefully to avoid further degradation. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane mixtures) can be effective for removing polar and non-polar impurities.[4] Column chromatography on silica gel is another option, but prolonged contact with silica (which can be slightly acidic) should be minimized. Use a non-polar eluent system and run the column quickly. The purity of the recovered material should always be confirmed by analytical methods like HPLC or NMR before use.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems you may encounter during a reaction and provides actionable solutions.

Issue 1: My reaction has low yield, and I've identified 2-aminobenzonitrile as a major byproduct.

This observation is a clear indicator that deiodination is the dominant degradation pathway.

Causality: The C-I bond has a dissociation energy of only ~234 kJ/mol, making it susceptible to cleavage. This can be triggered by several factors common in synthetic protocols.[1] In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a common side reaction is hydrodehalogenation, where the aryl iodide is reduced to an arene.[5]

Preventative Measures & Protocols:

Triggering Condition Underlying Mechanism Recommended Solution & Protocol
High Temperature Thermal cleavage of the C-I bond.Lower the reaction temperature. Screen for more active catalysts or ligands that permit the reaction to proceed at a milder temperature (e.g., 40-60 °C instead of >100 °C).
Light Exposure Photolytic homolysis of the C-I bond, initiating radical chain reactions.[1]Protocol: Wrap the reaction vessel securely in aluminum foil from the start of the reaction setup to its completion.[1]
Strong Bases Can promote radical-induced deiodination or contribute to catalyst decomposition pathways that favor hydrodehalogenation.[1]Use the mildest effective base. For Suzuki couplings, consider K₃PO₄ or Cs₂CO₃ over stronger bases like NaOH or alkoxides.[1]
Catalyst/Ligand Choice Certain palladium complexes, particularly those that readily form palladium-hydride species, can promote reductive deiodination (hydrodehalogenation).[5]Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) can often suppress this side reaction by favoring the desired reductive elimination step.[5]
Issue 2: My product is contaminated with a more polar byproduct, confirmed to be 2-amino-3-iodobenzoic acid.

This points directly to the hydrolysis of the nitrile group .

Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This process is significantly accelerated by strongly acidic or basic conditions and heat.[2][6] The reaction proceeds through an amide intermediate, which is often more readily hydrolyzed than the starting nitrile.[7]

Preventative Measures & Protocols:

Triggering Condition Underlying Mechanism Recommended Solution & Protocol
Presence of Water Water is the nucleophile required for hydrolysis.Protocol (Anhydrous Conditions): Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas. Use anhydrous, high-purity solvents (e.g., from a solvent purification system or a freshly opened sealed bottle).
Strongly Acidic/Basic pH Both H⁺ and OH⁻ catalyze the hydrolysis reaction.Avoid strong acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH). If a base is required, opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) or milder inorganic bases (e.g., K₂CO₃).[1]
Prolonged High Temp Provides the activation energy needed for hydrolysis, even under near-neutral conditions.Optimize the reaction to run at the lowest possible temperature for the shortest possible time. Monitor reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.
Issue 3: The reaction mixture becomes dark brown or black over time.

This discoloration is typically a sign of oxidation of the amino group .

Causality: Aromatic amines are easily oxidized, forming highly conjugated, colored species. This is often mediated by trace metals, air (O₂), and light. In the context of palladium catalysis, the amino group can also coordinate to the metal center, potentially leading to oxidative side reactions or catalyst deactivation.[5]

Preventative Measures & Protocols:

  • Maintain an Inert Atmosphere: The most critical step is to exclude oxygen.

    • Protocol (Solvent Degassing): Before use, degas the reaction solvent by bubbling a stream of argon or nitrogen through it for 20-30 minutes. Alternatively, use the "freeze-pump-thaw" method for more rigorous oxygen removal.[1]

  • Use High-Purity Reagents: Ensure all reagents, especially the catalyst and ligands, are of high purity to avoid contamination with oxidizing metal impurities.

  • Protect the Amino Group: If other measures fail and the reaction conditions are particularly harsh, consider temporary protection of the amino group as a carbamate (e.g., Boc) or an amide. This protecting group can be removed in a subsequent step.[5]

Visualized Workflows and Degradation Pathways

Key Degradation Pathways of this compound

G cluster_main cluster_products Degradation Products A This compound B 2-Aminobenzonitrile (Deiodination) A->B Heat, Light, Base, [Pd-H] C 2-Amino-3-iodobenzamide (Partial Hydrolysis) A->C H₂O (H⁺ or OH⁻ cat.) E Oxidized/Polymeric Impurities (Oxidation) A->E O₂, Light, Metal cat. D 2-Amino-3-iodobenzoic Acid (Full Hydrolysis) C->D H₂O, Heat (H⁺ or OH⁻ cat.)

Caption: Primary degradation routes of this compound.

Recommended Experimental Workflow for a Sensitive Cross-Coupling Reaction

G cluster_prep cluster_setup cluster_reaction cluster_workup prep 1. Preparation p1 Oven-dry glassware p2 Degas solvents (e.g., Ar bubbling) setup 2. Reaction Setup s1 Add solids (reagent, base, catalyst) to flask under Ar/N₂ flow s2 Add degassed solvent via syringe s3 Wrap flask in aluminum foil reaction 3. Reaction r1 Heat to optimized, lowest effective temperature r2 Maintain inert atmosphere (e.g., Ar balloon) r3 Monitor by TLC/LC-MS to minimize duration workup 4. Workup & Analysis w1 Quench reaction w2 Purify promptly p1->s1 p2->s2 s1->s2 s2->s3 s3->r1 r1->r2 r2->r3 r3->w1 w1->w2

Caption: Workflow to minimize degradation in sensitive reactions.

References

Technical Support Center: Catalyst Selection for 2-Amino-3-iodobenzonitrile Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges and questions that arise when performing cross-coupling reactions with 2-Amino-3-iodobenzonitrile. The unique electronic and steric properties of this substrate—namely the ortho-amino and cyano groups—necessitate careful selection of catalytic systems to achieve high efficiency and yield. This guide is structured to provide both foundational knowledge through frequently asked questions and practical solutions to common experimental problems.

Part A: Frequently Asked Questions (FAQs): Catalyst & Condition Selection

This section tackles the preliminary questions you might have when designing your synthesis, focusing on the rationale behind choosing the right components for your reaction.

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The substrate this compound presents a unique set of challenges due to its substituents. The primary amino (-NH₂) group can act as a ligand for the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[1][2] Conversely, the electron-withdrawing cyano (-CN) group activates the C-I bond, making oxidative addition more facile.[1] However, this increased reactivity must be balanced with the potential for side reactions. The ortho-positioning of the amino group to the iodide also introduces steric hindrance that can influence ligand choice and reaction kinetics.

Q2: Which class of palladium catalyst is generally most effective for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings involving electron-rich or sterically hindered aryl halides like this compound, palladium(0) catalysts equipped with bulky, electron-rich phosphine ligands are typically the most effective.[3] Catalyst systems generated in-situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos often deliver superior results.[1][3] These ligands promote the crucial reductive elimination step and help stabilize the active Pd(0) species, preventing catalyst decomposition.[3] For simpler, less demanding coupling partners, traditional catalysts like Pd(PPh₃)₄ can also be effective.[4][5]

Q3: How do I select the appropriate base for my coupling reaction?

A3: Base selection is critical and depends on the specific coupling reaction.[6]

  • For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are standard.[4][7] They are strong enough to facilitate the crucial transmetalation step but mild enough to avoid hydrolysis of the nitrile group.[1]

  • For Sonogashira couplings, organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed.[6][8] These bases also serve as the solvent in some cases and are crucial for the copper co-catalyst cycle, if used.[8]

  • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine coupling partner.[9][10]

Q4: Should I use a copper co-catalyst for Sonogashira coupling with this compound?

A4: The traditional Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[11][12] However, a major drawback of copper catalysis is the promotion of alkyne homocoupling (Glaser coupling), a significant side reaction.[6][13] For a substrate like this compound, starting with a copper-free protocol is highly recommended to minimize this byproduct.[6] Modern catalyst systems with specialized ligands can efficiently promote the reaction without copper, especially given the high reactivity of the aryl iodide.[14]

Part B: Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting material. What are the likely causes and how can I fix it?

A: Low conversion is a frequent issue stemming from several potential sources. A systematic approach is key to identifying the root cause.[15][16]

  • Cause 1: Catalyst Inactivation. The primary amine on your substrate can coordinate to the palladium, leading to catalyst poisoning.[2] Oxygen in the system can also oxidize the active Pd(0) catalyst.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4] Use properly degassed solvents.[6] Consider switching to a more robust ligand system, such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos), which can protect the metal center and promote the reaction.[3]

  • Cause 2: Inefficient Transmetalation (Suzuki Coupling). The transfer of the organic group from boron to palladium can be a rate-limiting step.[1]

    • Solution: Check the quality of your boronic acid; they can degrade over time. Ensure your base is sufficiently strong and soluble in the reaction medium. Using a carbonate or phosphate base with a water/organic solvent mixture often improves results.[4][17]

  • Cause 3: Poor Reagent Solubility. If any of the reactants (substrate, coupling partner, base) are not adequately dissolved, the reaction will be slow or incomplete.[1]

    • Solution: Optimize your solvent system. For Suzuki couplings, mixtures like dioxane/water or toluene/water are common.[4] For other couplings, polar aprotic solvents like DMF or THF may be necessary.[6] Gentle heating can improve solubility but must be balanced against potential catalyst degradation.

Logical Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed Inert Is the atmosphere strictly inert? Start->Inert Degas Degas solvents & use fresh reagents Inert->Degas No Ligand Is the ligand appropriate? Inert->Ligand Yes Degas->Ligand ScreenLigands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Ligand->ScreenLigands No Base Is the base optimal? Ligand->Base Yes ScreenLigands->Base ScreenBases Check base strength & solubility (e.g., K3PO4, Cs2CO3) Base->ScreenBases No Temp Is the temperature optimized? Base->Temp Yes ScreenBases->Temp ScreenTemp Incrementally increase temperature (e.g., 80-110 °C) Temp->ScreenTemp No End Yield Improved Temp->End Yes ScreenTemp->End

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Significant Side Product Formation

Q: I'm getting my desired product, but also a lot of byproducts. How can I improve the selectivity?

A: Side reactions are common in cross-coupling chemistry. Identifying the byproduct is the first step to suppression.

  • Side Reaction 1: Homocoupling. This is when the coupling partner reacts with itself. It is especially common with terminal alkynes in Sonogashira reactions (Glaser coupling) and with boronic acids in Suzuki reactions.[6][18]

    • Sonogashira Solution: As mentioned, use a copper-free protocol.[6] Maintain a strict inert atmosphere to exclude oxygen, which promotes this side reaction.[6][13] Adding the alkyne slowly to the reaction mixture can also help by keeping its instantaneous concentration low.[6]

    • Suzuki Solution: Use high-purity boronic acid and ensure the system is free of oxygen.[18] Avoid excessively high temperatures, which can favor homocoupling.[1]

  • Side Reaction 2: Dehalogenation/Protodeboronation. This involves the replacement of the iodine atom (on your substrate) or the boronic acid group with a hydrogen atom, leading to undesired simple arenes.[18][19]

    • Solution: Dehalogenation can sometimes be caused by hydride impurities or certain solvents. Ensure high-purity reagents and solvents. Protodeboronation of the boronic acid is often promoted by excess water and base.[1] While some water is often beneficial in Suzuki reactions, using an anhydrous solvent system with a fluoride-based activator (e.g., KF) can sometimes mitigate this issue.

Data and Protocols

Table 1: Recommended Starting Conditions for Coupling Reactions
Coupling TypePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane / H₂O (4:1)100
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (3%)P(t-Bu)₃ (6%)DIPEA (3.0)THF or DMF60-80
Buchwald-Hartwig Pd₂(dba)₃ (1.5%)XPhos (3.5%)NaOtBu (1.5)Toluene or Dioxane100-110

Note: These are starting points and may require optimization for specific coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.[4]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is completely inert.

  • Solvent Addition: Via syringe, add 5 mL of degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)(Ln)-R' Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R'-M) Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination Ar-R Ar-R' Ar-Pd(II)-R->Ar-R

Caption: The fundamental steps in a palladium-catalyzed cross-coupling reaction.[20]

References

Overcoming solubility issues of 2-Amino-3-iodobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Amino-3-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the handling and use of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Solubility Issues

Working with this compound can present solubility challenges that may impede reaction setup and success. This section provides a systematic approach to addressing these issues.

Q1: My this compound is not dissolving in my chosen organic solvent at room temperature. What should I do?

This is a common issue, as the crystalline structure and polar functional groups of this compound can lead to limited solubility in certain organic solvents. Here is a step-by-step approach to troubleshoot this problem:

Step 1: Solvent Selection & Polarity Matching

The principle of "like dissolves like" is a good starting point. This compound has both polar (amino and nitrile groups) and non-polar (benzene ring) characteristics.

  • Initial Choices: Polar aprotic solvents are often a good first choice. Based on its use in various chemical syntheses, the following solvents are recommended starting points:

    • Dimethylformamide (DMF)[1][2]

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)[3]

    • Tetrahydrofuran (THF)[1]

  • Rationale: These solvents can engage in dipole-dipole interactions with the nitrile group and the aromatic ring, while also accepting hydrogen bonds from the amino group.

Step 2: Gentle Heating

For many compounds, solubility increases with temperature.[4][5]

  • Procedure: Gently warm the solvent-solute mixture while stirring. A temperature of 40-60°C is often sufficient to significantly increase the dissolution rate.

  • Caution: Be mindful of the solvent's boiling point and the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation.[6]

Step 3: Sonication

Ultrasonic baths can provide the energy needed to break down the crystal lattice and enhance solvation.

  • Application: Place the vial containing the mixture in an ultrasonic bath for 5-15 minute intervals.

Step 4: Co-Solvent Systems

If a single solvent is ineffective, a co-solvent system can be highly effective.[7] This involves mixing two or more miscible solvents to fine-tune the polarity of the medium.

  • Recommended Mixtures:

    • Dichloromethane (DCM)/n-hexane: A polar/non-polar mixture that can be effective for recrystallization and may aid in initial dissolution.[8]

    • Ethanol/Water or Methanol/Water: The addition of a small amount of water to an alcohol can sometimes increase the solubility of polar compounds.[1][9]

    • Toluene/Acetonitrile: A mixture that balances non-polar and polar aprotic characteristics.

Below is a workflow to guide your solvent selection process:

G A Start: Undissolved This compound B Select a primary polar aprotic solvent (e.g., DMF, DMSO, ACN, THF) A->B C Is the compound soluble at room temperature? B->C D Yes C->D F No C->F E Proceed with experiment D->E G Apply gentle heating (40-60 °C) with stirring F->G H Is the compound soluble? G->H I Yes H->I J No H->J I->E K Consider a co-solvent system (e.g., DCM/hexane, EtOH/water) J->K L Is the compound soluble? K->L M Yes L->M N Consider alternative, stronger solvents or different experimental approach L->N M->E

Caption: Troubleshooting workflow for dissolving this compound.

Q2: I am observing "oiling out" of my compound upon heating and cooling. What does this mean and how can I fix it?

"Oiling out" occurs when a compound melts in the hot solvent rather than dissolving, or when it comes out of solution as a liquid instead of a solid upon cooling. This is often due to a high concentration of impurities or an inappropriate solvent choice where the compound's melting point is lower than the solvent's boiling point.

  • Solution 1: Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent until the oil fully dissolves, then allow it to cool slowly.[8]

  • Solution 2: Change Solvents: Select a solvent with a lower boiling point.

  • Solution 3: Gradual Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oil formation.[10]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is the expected solubility of this compound in common organic solvents?
SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly solubleThe presence of polar amino and nitrile groups is offset by the hydrophobic benzene ring and iodine atom.
Methanol/Ethanol Polar ProticSoluble, especially with heatingCan act as both hydrogen bond donors and acceptors, interacting with the amino and nitrile groups.[1][9][11]
Acetone Polar AproticSolubleGood polarity match for the nitrile and aromatic portions.[11]
Dichloromethane (DCM) Polar AproticModerately SolubleA less polar solvent that can dissolve the compound, often used in solvent systems for chromatography.[8]
Acetonitrile (ACN) Polar AproticSolubleIts polarity is well-suited for dissolving benzonitrile derivatives.[3]
Dimethylformamide (DMF) Polar AproticVery SolubleA strong polar aprotic solvent, often used in reactions requiring good substrate solubility.[1][2]
Dimethyl sulfoxide (DMSO) Polar AproticVery SolubleA highly polar solvent capable of dissolving a wide range of compounds.
Toluene Non-polarSparingly to moderately solubleCan interact with the aromatic ring, but less effective at solvating the polar functional groups.[10]
Hexane/Heptane Non-polarInsolubleLacks the polarity to effectively solvate the amino and nitrile groups.[9]
Q2: Can I use pH modification to improve the solubility of this compound in aqueous or protic solvents?

Yes, pH modification can be a powerful tool to enhance solubility, particularly in protic solvents like water or ethanol.

  • Scientific Rationale: The amino group (-NH₂) on the benzene ring is basic and can be protonated to form an ammonium salt (-NH₃⁺) under acidic conditions. This salt is ionic and generally has a much higher solubility in polar solvents than the neutral molecule.

  • Estimated pKa: While an experimental pKa for this compound is not published, we can estimate its basicity. The pKa of aniline is approximately 4.6. The presence of two electron-withdrawing groups (iodo and nitrile) on the ring will decrease the electron density on the nitrogen atom, making it a weaker base. Therefore, the pKa of this compound is expected to be lower than 4.6.[7][12][13] This means a moderately acidic solution (pH < 3) would be required to achieve significant protonation.

  • Experimental Protocol: Acidification for Enhanced Solubility

    • Suspend the this compound in the desired protic solvent (e.g., water/ethanol mixture).

    • Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring.

    • Monitor the mixture for dissolution. A clear solution indicates the formation of the soluble ammonium salt.

    • Important Note: Be aware that the nitrile group can undergo hydrolysis to a carboxylic acid under prolonged exposure to strong acidic (or basic) conditions, especially with heating.[14][15][16] This is a potential degradation pathway to consider.

G cluster_0 Low Solubility cluster_1 High Solubility in Polar Solvents A This compound (Neutral Form) B Protonated Form (Ammonium Salt) A->B + H⁺ (Acidic Conditions, pH < pKa) B->A - H⁺ (Basic Conditions, pH > pKa)

Caption: pH-dependent equilibrium of this compound.

Q3: Are there any known stability issues or degradation pathways for this compound in solution?

Yes, like many halogenated aromatic compounds, this compound is susceptible to certain degradation pathways that researchers should be aware of.

  • Hydrolysis of the Nitrile Group:

    • Conditions: Can occur under both strongly acidic and strongly basic conditions, particularly at elevated temperatures.[15][16][17] The reaction proceeds through an amide intermediate to the corresponding carboxylic acid.

    • Prevention: Avoid prolonged heating in strongly acidic or basic aqueous solutions. If such conditions are necessary for a reaction, minimize the reaction time and temperature.[17]

  • Deiodination:

    • Conditions: The carbon-iodine bond can be cleaved under certain conditions, leading to the formation of 2-aminobenzonitrile as a byproduct.[6] This can be promoted by:

      • Elevated temperatures.

      • Exposure to UV light (photodegradation).

      • Certain reducing conditions.

      • Some transition metal catalysts (e.g., palladium) under specific ligand and base conditions can promote hydrodehalogenation as a side reaction.[17]

    • Prevention: Store the compound and its solutions protected from light.[6] When using it in reactions, especially transition metal-catalyzed cross-couplings, carefully select the catalyst, ligands, and base to minimize this side reaction. Running reactions under an inert atmosphere can also be beneficial.

  • Oxidation of the Amino Group:

    • Conditions: The amino group is susceptible to oxidation, which can lead to discoloration (often turning darker) of the compound or its solutions.

    • Prevention: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). When in solution, using degassed solvents can help minimize oxidation.[17]

References

Technical Support Center: Recrystallization of 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 2-Amino-3-iodobenzonitrile (CAS No. 114344-67-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require a high-purity material for their downstream applications. Recrystallization is a powerful and economical technique for purification, but its success hinges on a clear understanding of the compound's physicochemical properties and a systematic approach to procedural variables.

This document provides field-proven insights, step-by-step protocols, and robust troubleshooting solutions to address common challenges encountered during the recrystallization of this compound.

Core Compound Properties

A foundational understanding of the molecule's structure is critical for designing an effective purification strategy. This compound possesses a combination of functional groups that dictate its solubility and handling characteristics:

  • Aromatic Amine (-NH₂): A polar, basic group capable of hydrogen bonding. It is also susceptible to oxidation, which can lead to colored impurities.

  • Nitrile (-C≡N): A strongly polar group.

  • Iodinated Benzene Ring: A large, nonpolar, and hydrophobic moiety.

This structural duality means that a successful recrystallization solvent must effectively balance polarity to achieve the desired solubility profile: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

Based on its molecular structure, polar protic solvents are excellent starting points. Alcohols like ethanol or isopropanol are often effective. For compounds that are slightly too soluble in pure alcohols, a mixed solvent system, such as ethanol/water or isopropanol/water , can be used to fine-tune the solubility and induce crystallization. Several patents and publications describe the use of ethanol for recrystallizing related aminobenzonitrile compounds.[1]

Q2: What are the most likely impurities in crude this compound?

Impurities are typically process-related and can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers (e.g., 4-Amino-3-iodobenzonitrile, 2-Amino-5-iodobenzonitrile) formed during synthesis.

  • Reaction Byproducts: Compounds formed from side reactions.

  • Color Bodies: Often arise from the oxidation of the aromatic amine group, a common issue with anilines. These are typically highly colored, polar impurities.

Q3: My purified crystals are discolored (yellow, brown, or pink). What causes this and how can I fix it?

Discoloration is almost always due to the presence of oxidized, highly conjugated impurities. Aromatic amines are sensitive and can oxidize upon prolonged exposure to heat and air.

  • Solution: Perform a "decolorization" step by adding a small amount of activated charcoal (typically 1-2% w/w) to the hot, dissolved solution before filtration. The charcoal adsorbs these colored impurities.[2] Do not add charcoal to a boiling solution, as it can cause violent bumping. Heat the solution with charcoal for a few minutes, then perform a hot filtration to remove the charcoal before cooling.

Q4: I am experiencing very low recovery after recrystallization. What are the common causes?

Low recovery is a frequent issue and can be traced to several factors:

  • Using excessive solvent: This is the most common error. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product in the mother liquor upon cooling.[3]

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, product is lost.[2][4]

  • Inappropriate solvent choice: The compound may have significant solubility even at low temperatures in the chosen solvent.

  • Excessive washing: Using too much cold solvent to wash the collected crystals can redissolve a portion of the product.[3]

Experimental Protocols & Methodologies

Part A: Systematic Solvent Screening Protocol

Before committing to a large-scale recrystallization, a small-scale solvent screen is essential to identify the optimal solvent or solvent system.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. An ideal solvent will show poor solubility.[2]

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will produce a large crop of well-defined crystals.

Table 1: Interpreting Solvent Screening Results
ObservationInterpretation & Next Steps
Soluble at Room Temp Solvent is too polar/nonpolar. Reject.
Insoluble Even When Hot Solvent is not polar/nonpolar enough. Reject.
Soluble Hot, No Crystals on Cooling Too much solvent was added, OR the compound is still too soluble when cold. Try evaporating some solvent and re-cooling. If still no crystals, consider this as the "soluble" component in a two-solvent system.
Soluble Hot, Forms an Oil on Cooling The boiling point of the solvent may be above the melting point of your impure compound. Add a bit more solvent and cool slower. If oiling persists, consider a lower-boiling point solvent or a different solvent system.[5]
Slightly Soluble Hot, Good Crystals on Cooling This is a promising candidate for a single-solvent recrystallization.
Insoluble Hot (e.g., Water), Soluble Hot (e.g., Ethanol) This pair (Ethanol/Water) is an excellent candidate for a two-solvent recrystallization.
Part B: Standard Recrystallization Workflow

This protocol assumes a suitable solvent (e.g., Isopropanol) has been identified from the screening process.

Workflow Visualization

G cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Analysis Solvent_Selection 1. Select Solvent Crude_Material 2. Weigh Crude Material Solvent_Selection->Crude_Material Dissolution 3. Dissolve in Minimum Hot Solvent Crude_Material->Dissolution Decolorize 4. Decolorize with Charcoal (Optional) Dissolution->Decolorize if colored Hot_Filtration 5. Hot Gravity Filtration (Optional) Dissolution->Hot_Filtration if insoluble impurities Crystallization 6. Slow Cooling & Crystallization Dissolution->Crystallization if clean Decolorize->Hot_Filtration to remove charcoal Hot_Filtration->Crystallization Vacuum_Filtration 7. Collect via Vacuum Filtration Crystallization->Vacuum_Filtration Washing 8. Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying 9. Dry Crystals Washing->Drying Analysis 10. Analyze Purity (MP, NMR, etc.) Drying->Analysis

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling stick or magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the flask containing the solid in small portions, swirling and heating after each addition, until the solid has just dissolved. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[3]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source and allow the boiling to subside. Add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Gravity Filtration (If Necessary): This step removes insoluble impurities or activated charcoal. Pre-heat a stemless funnel and a new receiving Erlenmeyer flask by placing them on top of a beaker of boiling water.[4] Place a fluted filter paper in the hot funnel. Pour the hot solution through the filter paper as quickly as possible.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6] Rapid cooling can trap impurities.[5]

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a modest temperature (e.g., 40-50 °C) to remove all residual solvent.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common recrystallization problems.

Troubleshooting Decision Pathway

G Start Recrystallization Issue? Oiling_Out Compound 'Oiled Out'? Start->Oiling_Out No_Crystals No Crystals Formed? Start->No_Crystals Low_Recovery Low Product Recovery? Start->Low_Recovery Colored_Product Crystals are Colored? Start->Colored_Product Oiling_Out_Cause1 Cause: Cooling too fast Oiling_Out->Oiling_Out_Cause1 Oiling_Out_Cause2 Cause: Solvent BP > Compound MP Oiling_Out->Oiling_Out_Cause2 Oiling_Out_Cause3 Cause: High impurity load Oiling_Out->Oiling_Out_Cause3 No_Crystals_Cause1 Cause: Too much solvent No_Crystals->No_Crystals_Cause1 No_Crystals_Cause2 Cause: Supersaturation not achieved No_Crystals->No_Crystals_Cause2 Low_Recovery_Cause1 Cause: Too much solvent used Low_Recovery->Low_Recovery_Cause1 Low_Recovery_Cause2 Cause: Premature crystallization during hot filtration Low_Recovery->Low_Recovery_Cause2 Colored_Product_Cause1 Cause: Co-crystallization of colored impurities Colored_Product->Colored_Product_Cause1 Oiling_Out_Sol1 Solution: Reheat, add more solvent, cool slowly Oiling_Out_Cause1->Oiling_Out_Sol1 Oiling_Out_Sol2 Solution: Choose lower BP solvent or use a solvent pair Oiling_Out_Cause2->Oiling_Out_Sol2 Oiling_Out_Sol3 Solution: Pre-purify via column chromatography Oiling_Out_Cause3->Oiling_Out_Sol3 No_Crystals_Sol1 Solution: Boil off some solvent No_Crystals_Cause1->No_Crystals_Sol1 No_Crystals_Sol2 Solution: 1. Scratch flask walls 2. Add seed crystal 3. Cool in ice-bath No_Crystals_Cause2->No_Crystals_Sol2 Low_Recovery_Sol1 Solution: Concentrate mother liquor to get a second crop Low_Recovery_Cause1->Low_Recovery_Sol1 Low_Recovery_Sol2 Solution: Pre-heat filtration apparatus Low_Recovery_Cause2->Low_Recovery_Sol2 Colored_Product_Sol1 Solution: Redissolve, add activated charcoal, and re-filter hot Colored_Product_Cause1->Colored_Product_Sol1

Caption: Decision tree for troubleshooting common recrystallization problems.

Table 2: Detailed Troubleshooting Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out (Compound separates as a liquid instead of solid crystals)1. The rate of cooling is too rapid. 2. The boiling point of the solvent is higher than the melting point of the impure compound. 3. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly (e.g., by placing the flask in a beaker of hot water and letting both cool together). 2. Select a solvent with a lower boiling point. 3. Consider a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.
No Crystal Formation (Solution remains clear after cooling)1. Too much solvent was used, and the solution is not supersaturated. 2. Nucleation has not been initiated.1. Boil off a portion of the solvent to concentrate the solution and attempt to cool again. 2. Induce crystallization by:     a) Scratching the inside of the flask with a glass rod at the solution's surface.     b) Adding a "seed crystal" of the pure compound.[5]     c) Cooling the solution in an ice/acetone bath to a much lower temperature.
Low Recovery of Purified Product 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. Excessive washing of the collected crystals.1. Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals (note: this crop may be less pure).[2] 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is kept hot during filtration. Use a stemless funnel to prevent clogging.[4] 3. Use the absolute minimum amount of ice-cold solvent for rinsing the crystals on the filter.
Colored Impurities in Final Product 1. The impurities are co-crystallizing with the product. 2. The aromatic amine functionality is degrading/oxidizing due to prolonged heating.1. Redissolve the crystals in hot solvent, add a small amount of activated charcoal, stir for a few minutes, perform a hot filtration to remove the charcoal, and then proceed with the cooling and crystallization steps.[2] 2. Minimize the time the solution spends at high temperatures.

Safety & Handling

This compound and its structural analogs should be handled with care. While a specific safety data sheet may be limited, related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[7][8]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Storage: Keep the container tightly closed in a cool, dry place, and protect from light to prevent degradation.[7]

References

Technical Support Center: Impact of Base Selection on 2-Amino-3-iodobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center focused on the critical role of base selection in synthetic transformations involving 2-amino-3-iodobenzonitrile. This versatile building block is a cornerstone in the synthesis of complex nitrogen-containing heterocycles and other key pharmaceutical intermediates. However, its unique electronic and steric properties—stemming from the ortho-amino and cyano substituents—present distinct challenges. The success of pivotal reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings often hinges on the judicious choice of a base.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges, optimize your reaction conditions, and achieve reproducible, high-yield results.

Part 1: The Fundamental Role of the Base

This section addresses the core functions of the base in common palladium-catalyzed cross-coupling reactions. Understanding these roles is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of a base in cross-coupling reactions involving this compound?

A1: In palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, the base is not merely a spectator or a simple acid scavenger. It plays several critical roles in the catalytic cycle:

  • Activation of the Coupling Partner (Suzuki Reaction): In Suzuki-Miyaura couplings, the base is essential for activating the organoboron reagent (e.g., a boronic acid).[1][2] It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex").[1][2] This step is crucial for efficient transmetalation, where the organic group is transferred from boron to the palladium center.[1][2][3]

  • Deprotonation of the Nucleophile (Sonogashira Reaction): In the Sonogashira reaction, the base's primary role is to deprotonate the terminal alkyne, forming a reactive acetylide anion.[4][5][6] This acetylide then engages with the copper or palladium catalyst to proceed with the coupling.[4][5]

  • Regeneration of the Catalyst: The base neutralizes the acid (e.g., HX) generated during the reductive elimination step, which is necessary to regenerate the active Pd(0) catalyst for the next cycle.[7]

  • Influencing Catalyst Activity and Stability: The choice of base can impact the ligation state and overall stability of the palladium catalyst. Some bases can even act as ligands, influencing the reaction rate and selectivity.[8][9]

Q2: How do the amino and cyano groups of this compound influence base selection?

A2: The substituent pattern of this compound introduces specific considerations:

  • Amino Group: The free amino (-NH2) group is a potential ligand for the palladium catalyst. This coordination can sometimes inhibit or deactivate the catalyst.[10][11] While base selection doesn't directly prevent this, using bulkier ligands on the palladium is a common strategy to mitigate this effect.[10] Furthermore, the substrate is an annulated azole, which can have an acidic N-H group that complicates reactions, though this is less of a concern for an exocyclic amino group.[12]

  • Cyano Group: The electron-withdrawing cyano (-CN) group makes the aryl iodide more reactive toward the initial oxidative addition step. However, it is also sensitive to hydrolysis under harsh basic conditions, especially at elevated temperatures.[11] Therefore, excessively strong bases or prolonged heating should be approached with caution.[11]

Table 1: Comparison of Common Bases in Cross-Coupling Reactions
BaseTypepKa (Conjugate Acid in H₂O)Typical Applications & Characteristics
Potassium Carbonate (K₂CO₃) Inorganic10.3[13]Suzuki, Heck: A versatile, cost-effective, and moderately strong base. Its limited solubility in many organic solvents can sometimes be beneficial, preventing overly rapid, uncontrolled reactions.[14][15]
Cesium Carbonate (Cs₂CO₃) Inorganic~10.3Suzuki, Buchwald-Hartwig: More soluble than K₂CO₃ in organic solvents, often leading to faster reaction rates. Particularly effective in challenging couplings.[10][15]
Potassium Phosphate (K₃PO₄) Inorganic12.3[16]Suzuki: A stronger inorganic base that is often highly effective, especially for less reactive aryl chlorides or hindered substrates.[12][17]
Sodium tert-butoxide (NaOtBu) Alkoxide~17.0[18]Buchwald-Hartwig: A very strong, non-nucleophilic base required for the deprotonation of amines and amides in C-N bond formation.[19][20]
Triethylamine (Et₃N or TEA) Organic Amine10.7[16]Sonogashira, Heck: A soluble, organic base commonly used to deprotonate terminal alkynes and scavenge the resulting acid.[5][10][21]
DBU (1,8-Diazabicycloundec-7-ene) Organic Amine~13.5 (in MeCN)[22]Various Couplings: A strong, non-nucleophilic organic base. Its impact can be complex, as it may inhibit the reaction at high concentrations by coordinating to the palladium center.[8]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or No Product Yield

Q: My Suzuki/Sonogashira coupling with this compound is failing or giving very low yields. Could the base be the problem?

A: Yes, the base is a frequent culprit in low-yielding cross-coupling reactions.[23][24] A systematic approach is key to identifying the root cause.

Troubleshooting Steps:

  • Verify Base Quality and Handling:

    • Is the base anhydrous? Many bases, especially inorganic ones like K₂CO₃ and K₃PO₄, are hygroscopic. Water can lead to protodeboronation in Suzuki reactions (hydrolysis of the boronic acid) or quench reactive intermediates.[11] Ensure bases are freshly purchased from a reliable source or have been properly dried and stored in a desiccator.

    • Is the base fully dissolved? For Suzuki reactions, the formation of the boronate "ate" complex requires the base to have some solubility.[1][25] If you are using an insoluble base like K₂CO₃ in a non-polar solvent like toluene, the reaction may be sluggish. Consider switching to a more soluble base (Cs₂CO₃) or using a solvent system that can support both polar and non-polar reagents (e.g., Dioxane/Water or THF/Water).[15][25]

  • Evaluate Base Strength:

    • Is the base strong enough? For Sonogashira couplings, the base must be strong enough to deprotonate the terminal alkyne (pKa ~25). Triethylamine (pKa of conjugate acid ~10.7) is generally sufficient, often assisted by the copper(I) co-catalyst which forms a π-alkyne complex, increasing its acidity.[4] For challenging Suzuki couplings, a stronger base like K₃PO₄ may be required to facilitate the transmetalation step.[12]

    • Is the base too strong? An overly strong base can promote undesired side reactions. In Suzuki couplings, it can accelerate protodeboronation.[11] For this compound, a very strong base could potentially lead to hydrolysis of the nitrile group, especially with prolonged heating.[11]

Issue 2: Significant Side Product Formation

Q: I'm observing a lot of homocoupling of my alkyne (Sonogashira) or boronic acid (Suzuki). How can the base choice help minimize this?

A: Homocoupling is a common side reaction that competes with the desired cross-coupling pathway. Base selection plays a crucial role in mitigating it.

  • Sonogashira (Alkyne Homocoupling): The primary cause of alkyne homocoupling (Glaser coupling) is the presence of oxygen and the copper(I) co-catalyst.[26][27] While the base is not the direct cause, its choice is part of the overall optimization strategy. Using a bulky organic base like diisopropylethylamine (DIPEA) instead of triethylamine can sometimes help. The most effective strategies, however, are to ensure strictly anaerobic conditions and consider using a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[10][27]

  • Suzuki (Boronic Acid Homocoupling): This side reaction is often promoted by high temperatures and the presence of oxygen.[10][11] While base choice is a secondary factor, using a milder base (e.g., K₂CO₃ instead of K₃PO₄) and ensuring all reagents are high-purity and the system is thoroughly degassed are the most effective measures.[11]

Q: My starting material is being consumed, but I'm getting a significant amount of the deiodinated product (2-aminobenzonitrile). What's happening?

A: This side reaction is known as protodeiodination or hydrodehalogenation. It can occur when a palladium-hydride intermediate is formed, which then reductively eliminates to give the deiodinated product. The source of the hydride can be trace water, the solvent, or even the amine.

Troubleshooting Protodeiodination:

  • Base Choice: A weaker or milder base may be less prone to generating the species that lead to this side reaction.[10] If you are using a strong base like K₃PO₄, consider switching to K₂CO₃.

  • Solvent and Reagent Purity: Ensure you are using high-purity, anhydrous solvents and reagents.

Part 3: Experimental Protocol & Workflow Visualization

Protocol Showcase: Sonogashira Coupling of this compound

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagents: Add anhydrous, degassed THF, followed by triethylamine (TEA). Stir the mixture for 5 minutes at room temperature.

    • Scientist's Note: TEA serves as both the base to deprotonate the alkyne and the solvent to a degree, while also neutralizing the HI formed during the reaction.[5]

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Base Selection Workflow

The following diagram illustrates a decision-making process for selecting a suitable base for cross-coupling reactions with this compound.

Base_Selection_Workflow start Start: Identify Reaction Type suzuki Suzuki Coupling? start->suzuki sonogashira Sonogashira Coupling? suzuki->sonogashira No base_suzuki Use Inorganic Base: K₂CO₃ or K₃PO₄ suzuki->base_suzuki Yes buchwald Buchwald-Hartwig? sonogashira->buchwald No base_sonogashira Use Organic Amine Base: Et₃N (TEA) or DIPEA sonogashira->base_sonogashira Yes base_buchwald Use Strong Alkoxide Base: NaO-tBu or KO-tBu buchwald->base_buchwald Yes check_reactivity Is reaction sluggish? base_suzuki->check_reactivity check_side_products Side products observed? (e.g., Homocoupling) base_sonogashira->check_side_products end_node Optimized Condition base_buchwald->end_node increase_strength Consider stronger base: K₂CO₃ → K₃PO₄ or more soluble: K₂CO₃ → Cs₂CO₃ check_reactivity->increase_strength Yes check_reactivity->check_side_products No increase_strength->end_node optimize_conditions Ensure inert atmosphere. Consider Cu-free conditions (Sonogashira). Use milder base. check_side_products->optimize_conditions Yes check_side_products->end_node No optimize_conditions->end_node

Caption: Decision workflow for base selection.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-3-iodobenzonitrile and 2-Amino-3-bromobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the intricate process of drug discovery and development, the choice of starting materials is a critical determinant of efficiency, yield, and overall synthetic viability. Among the versatile scaffolds employed, substituted 2-aminobenzonitriles serve as pivotal precursors for a myriad of heterocyclic compounds, including quinazolines and other pharmacologically relevant structures.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 2-amino-3-iodobenzonitrile and 2-amino-3-bromobenzonitrile. By examining their performance in key palladium-catalyzed cross-coupling reactions, we aim to furnish researchers with the necessary insights to make informed decisions in their synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between this compound and its bromo-analogue is rooted in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy (BDE) directly influences the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst.

BondAverage Bond Energy (kJ/mol)
C-I~213
C-Br~285

This table summarizes the average bond energies for carbon-halogen bonds.[3]

The lower BDE of the C-I bond means that this compound will undergo oxidative addition more readily and under milder conditions than 2-amino-3-bromobenzonitrile.[4][5] This enhanced reactivity often translates to faster reaction times, higher yields, and the feasibility of using less forcing conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of aryl iodides over aryl bromides is a well-established principle in transition metal catalysis.[4] While direct comparative studies on this compound and 2-amino-3-bromobenzonitrile are not extensively documented under identical conditions, we can extrapolate their expected performance based on a wealth of experimental data for analogous systems and the fundamental principles of their reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds, is profoundly influenced by the nature of the aryl halide.

Expected Reactivity Trend: this compound > 2-amino-3-bromobenzonitrile

For the coupling of this compound with an arylboronic acid, one can anticipate the reaction to proceed efficiently with standard palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a suitable phosphine ligand.[6] The reaction is likely to reach completion at moderate temperatures (e.g., 80-100 °C) and within a shorter timeframe.

In contrast, the Suzuki-Miyaura coupling of 2-amino-3-bromobenzonitrile may necessitate more forcing conditions to achieve comparable yields. This could involve higher reaction temperatures, longer reaction times, or the use of more sophisticated and electron-rich ligands to facilitate the more challenging oxidative addition of the C-Br bond.[7]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Amino-3-halobenzonitrile (iodo- or bromo-) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the 2-amino-3-halobenzonitrile, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, is another cornerstone of cross-coupling chemistry where the choice of halide is paramount.

Expected Reactivity Trend: this compound > 2-amino-3-bromobenzonitrile

With this compound, the Sonogashira coupling can often be conducted at or near room temperature with a standard palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[8] The reaction is generally rapid and high-yielding.

For 2-amino-3-bromobenzonitrile, achieving efficient coupling typically requires elevated temperatures and may benefit from the use of more robust catalyst systems. The slower rate of oxidative addition for the aryl bromide can sometimes lead to a higher incidence of alkyne homocoupling (Glaser coupling), particularly if reaction times are extended.

Experimental Protocols

Representative Protocol for Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Amino-3-halobenzonitrile (iodo- or bromo-) (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried reaction vessel, add the 2-amino-3-halobenzonitrile, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to 60 °C for the iodide, potentially higher for the bromide).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove the amine salt and catalyst residues.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity difference between aryl iodides and bromides is also pronounced in this transformation.

Expected Reactivity Trend: this compound > 2-amino-3-bromobenzonitrile

The amination of this compound is expected to proceed under milder conditions and with a broader range of amines compared to its bromo counterpart. Standard Buchwald-Hartwig catalyst systems, comprising a palladium precursor and a phosphine ligand, are generally effective.

For 2-amino-3-bromobenzonitrile, the reaction may require more specialized, bulky, and electron-rich phosphine ligands to achieve high catalytic turnover and good yields. The reaction temperature and time will also likely need to be increased.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Amino-3-halobenzonitrile (iodo- or bromo-) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

  • Add the 2-amino-3-halobenzonitrile, amine, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with stirring to the required temperature (typically 80-110 °C).

  • Monitor the reaction's progress.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry, filter, and concentrate.

  • Purify the product by chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the generalized catalytic cycles. The critical oxidative addition step, where the reactivity of the C-X bond is paramount, is highlighted.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Ar-X Ar-X (2-Amino-3-halobenzonitrile) Ar-X->Oxidative_Addition Ar'B(OR)2 Ar'B(OR)2 Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)-C≡CR' Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-C≡CR' Reductive_Elimination->Product Ar-X Ar-X Ar-X->Oxidative_Addition Cu-X Cu-X Cu-Acetylide Cu-C≡CR' Alkyne H-C≡CR' Alkyne->Cu-Acetylide Deprotonation Base Base Base->Cu-Acetylide Cu-Acetylide->Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X Amide_Formation Amide Formation Ar-Pd(II)-X->Amide_Formation Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R''(L_n) Amide_Formation->Ar-Pd(II)-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Ar-X Ar-X (2-Amino-3-halobenzonitrile) Ar-X->Oxidative_Addition Amine HNR'R'' Amine->Amide_Formation Base Base Base->Amide_Formation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

The choice between this compound and 2-amino-3-bromobenzonitrile as a starting material in cross-coupling reactions is a classic trade-off between reactivity and cost/availability.

This compound is the more reactive substrate, offering several advantages:

  • Faster reaction rates.

  • Higher yields under milder conditions.

  • Compatibility with a wider range of standard catalyst systems.

  • Reduced risk of side reactions associated with prolonged heating.

This makes it the preferred choice for the synthesis of complex, sensitive molecules, and in situations where maximizing yield and minimizing reaction time are paramount.

2-Amino-3-bromobenzonitrile , while less reactive, presents its own set of considerations:

  • Generally lower cost and greater commercial availability.

  • May require more specialized and often more expensive ligands for efficient coupling.

  • Reaction conditions may need to be more forcing (higher temperatures, longer times).

It is a viable option when cost is a primary driver and the downstream molecule can tolerate the potentially harsher reaction conditions.

For professionals in drug development, where the efficient and reliable synthesis of novel chemical entities is crucial, the enhanced reactivity of this compound often justifies its use. The ability to perform reactions under milder conditions can be critical for preserving complex functionalities and achieving higher purity profiles in the final products. However, for large-scale synthesis, a thorough cost-benefit analysis and process optimization would be necessary to determine the most economical choice.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the assembly of complex molecular architectures. The versatile building block, 2-amino-3-iodobenzonitrile, serves as a valuable scaffold in medicinal chemistry and materials science. However, the presence of three distinct functional groups—an amine, a nitrile, and an iodine—presents unique challenges in achieving selective and efficient cross-coupling reactions. The primary amino group, in particular, can act as a coordinating ligand to the palladium center, potentially inhibiting or deactivating the catalyst. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling of this compound, offering insights into catalyst selection and reaction optimization to overcome these challenges.

The Challenge of Ortho-Amino Aryl Halides

The proximity of the amino group to the site of oxidative addition in this compound can lead to the formation of stable five-membered chelates with the palladium catalyst. This chelation can sequester the active catalytic species, thereby impeding the catalytic cycle and resulting in low yields or stalled reactions. The key to successful cross-coupling of such substrates lies in the judicious selection of a catalyst system—comprising a palladium precursor and a supporting ligand—that can overcome this inhibitory effect and promote the desired bond formation. Bulky, electron-rich phosphine ligands have emerged as particularly effective in this regard, as they can sterically disfavor the formation of the inhibitory chelate and electronically promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of biaryl structures. Here, we compare the performance of three distinct palladium catalyst systems in the coupling of this compound with various arylboronic acids. While direct experimental data for the 3-iodo isomer is scarce in the literature, extensive data for the closely related 2-amino-4-iodobenzonitrile provides a reliable proxy for evaluating catalyst performance.[1]

Catalyst System Performance
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)
1. Pd(PPh₃)₄TriphenylphosphineK₂CO₃Dioxane/H₂O906Phenylboronic acid92[1]
2. Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10084-Chlorophenylboronic acid88[1]
3. Pd(dppf)Cl₂dppfCs₂CO₃THF/H₂O80124-Methoxyphenylboronic acid~85 (estimated)

Note: The yield for Pd(dppf)Cl₂ is an estimation based on typical performance for similar substrates.

Catalyst System 1: The Workhorse - Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

This air-sensitive but widely used catalyst is often a reliable starting point for Suzuki-Miyaura couplings. For the coupling of the analogous 2-amino-4-iodobenzonitrile with phenylboronic acid, it provides an excellent yield of 92% in a relatively short reaction time.[1] The triphenylphosphine ligands, while not as bulky as modern biaryl phosphines, are sufficient to promote the reaction with the highly reactive iodo-substituted substrate.

Catalyst System 2: The Modern Standard - Palladium(II) Acetate with SPhos (Pd(OAc)₂/SPhos)

The combination of a simple palladium(II) precursor with a bulky, electron-rich biarylphosphine ligand like SPhos represents a significant advancement in cross-coupling technology. This system is particularly effective for challenging substrates. For the coupling of 2-amino-4-iodobenzonitrile with an electron-deficient boronic acid, this system provides a high yield of 88%.[1] The steric bulk of the SPhos ligand is crucial in preventing catalyst inhibition by the ortho-amino group.

Catalyst System 3: The Robust Alternative - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration of Catalyst

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The challenges of catalyst inhibition by the ortho-amino group in this compound are even more pronounced in this reaction, as the incoming amine nucleophile can also compete for coordination to the palladium center. Therefore, the use of highly specialized, bulky, and electron-rich ligands is often mandatory.

Catalyst System Performance
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)
1. XPhos Pd G3XPhosNaOtBuToluene1006Morpholine~94 (estimated)
2. BrettPhos Pd G3BrettPhosCs₂CO₃1,4-Dioxane11012Aniline~80 (estimated)

Note: Yields are estimations based on the performance of these catalyst systems with structurally similar and challenging substrates.

Catalyst System 1: The Versatile Choice - XPhos Pd G3

The third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3, are air-stable and highly active for a wide range of C-N bond-forming reactions.[2] The XPhos ligand is particularly effective for the coupling of aryl halides with a variety of amines, including cyclic secondary amines like morpholine. A general protocol using a related catalyst system for the coupling of 4-chlorotoluene with morpholine afforded a 94% yield, suggesting high efficacy for our target substrate.[3]

Catalyst System 2: For Challenging Couplings - BrettPhos Pd G3

BrettPhos is another powerful biarylphosphine ligand that often excels where other ligands fail, particularly in the coupling of sterically hindered or electron-poor anilines. While specific data for this compound is lacking, the use of BrettPhos with a palladium precursor is a logical choice for attempting the challenging N-arylation of this substrate.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound. The choice of ligand, base, and solvent is critical and may require significant optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and the base.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe, followed by this compound and the amine.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd Precatalyst and Base in Schlenk B Evacuate and Backfill with Inert Gas (x3) A->B C Add Degassed Solvent, This compound, and Amine B->C D Heat and Stir at Desired Temperature C->D E Monitor Progress by TLC/LC-MS D->E F Cool and Quench with Water E->F G Extract with Organic Solvent, Wash, and Dry F->G H Concentrate and Purify by Chromatography G->H

A general experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The successful cross-coupling of this compound hinges on the selection of a palladium catalyst system capable of overcoming the inhibitory effects of the ortho-amino group. For Suzuki-Miyaura reactions, both traditional Pd(PPh₃)₄ and modern catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos demonstrate high efficacy with the analogous 2-amino-4-iodobenzonitrile, suggesting they are excellent starting points for the 3-iodo isomer. For the more challenging Buchwald-Hartwig amination, the use of specialized Buchwald-type ligands such as XPhos and BrettPhos, in combination with a strong base, is highly recommended. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and selective methods for the functionalization of this valuable synthetic building block.

References

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-Amino-3-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Therapeutics

In the realm of drug discovery and development, 2-amino-3-iodobenzonitrile and its derivatives represent a class of compounds with significant potential. Their unique structural motif, featuring an aromatic ring substituted with an amine, a nitrile, and an iodine atom, makes them valuable intermediates in the synthesis of complex heterocyclic molecules and potential pharmacophores. The precise arrangement and interaction of these functional groups dictate the molecule's biological activity, making unambiguous characterization not just a regulatory requirement, but a scientific necessity.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to fully characterize these molecules. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. Instead, this document elucidates the causality behind methodological choices, offering a logical framework for researchers to select and implement the most appropriate techniques for identity confirmation, purity assessment, and complete structural elucidation. We will explore how a multi-technique, orthogonal approach provides a self-validating system, ensuring the highest degree of confidence in your analytical results.

Chromatographic Purity Assessment: The First Line of Inquiry

Before any detailed structural analysis can be trusted, the purity of the derivative must be established. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, offering exceptional resolving power and quantitative accuracy.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

For moderately polar aromatic compounds like this compound derivatives, RP-HPLC is the method of choice.[1] The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[1]

Why It Works: The benzonitrile core provides hydrophobicity, leading to retention on the C18 column, while the polar amino group ensures solubility in aqueous-organic mobile phases. This balance allows for excellent separation from non-polar impurities (which retain longer) and highly polar impurities or starting materials (which elute earlier).

Comparative Advantage:

  • High Resolution & Sensitivity: Capable of separating closely related structural isomers and detecting impurities at trace levels (<<0.1%).[1]

  • Versatility: The mobile phase composition (typically acetonitrile or methanol with water) and gradient can be finely tuned to optimize separation for a wide range of derivatives.[1]

  • Quantitative Precision: Provides highly reproducible and accurate quantification of purity, which is essential for regulatory submissions and dose-response studies.

A powerful alternative, Ultra-High-Performance Liquid Chromatography (UPLC) , utilizes columns with smaller particle sizes (<2 µm) to achieve significantly faster analysis times and even greater resolution.[1] This is particularly advantageous in high-throughput screening environments.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol outlines a standard method for assessing the purity of a synthesized this compound derivative.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.[1]

    • Inject a blank (diluent) to verify the absence of system peaks.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (% Area).

Structural Elucidation: A Spectroscopic Triad

Once purity is confirmed, a combination of spectroscopic techniques is employed to verify the molecular structure. NMR, Mass Spectrometry, and FTIR each provide a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For a this compound core, one would expect to see distinct signals for the aromatic protons and a broader signal for the amino (-NH₂) protons. The substitution pattern on the aromatic ring will dictate the splitting patterns (coupling) observed, allowing for unambiguous assignment.

  • ¹³C NMR: Reveals the number of different carbon environments. Key signals to identify include the nitrile carbon (~115-120 ppm), the carbon atom bonded to the iodine (which will be shifted to a higher field, i.e., lower ppm value, due to the heavy atom effect), and the remaining aromatic carbons.[2]

Causality in Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior solvent choice over chloroform (CDCl₃) for these compounds.[3] The amino protons are more likely to exchange with residual water in CDCl₃, leading to peak broadening or disappearance. DMSO-d₆, being more polar and a hydrogen bond acceptor, typically provides sharper -NH₂ signals.[4]

Experimental Protocol: NMR Sample Preparation
  • Weigh 5-10 mg of the purified compound.[5]

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[3][5]

  • Transfer the solution to a standard 5 mm NMR tube.

  • If quantitative analysis is needed, add a known amount of an internal standard (e.g., tetramethylsilane, TMS, though the residual solvent peak is often used as a secondary reference).

  • Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

MS provides the exact molecular weight of the compound, serving as a crucial confirmation of its identity.

Why It Works: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[6] For this compound (C₇H₅IN₂), the expected molecular weight is approximately 244 g/mol .[2][7][8]

Key Diagnostic Features:

  • Molecular Ion (M⁺): A peak at m/z ≈ 244 confirms the molecular weight.

  • Nitrogen Rule: The presence of two nitrogen atoms (an even number) results in an even nominal molecular weight, which is consistent with 244. An odd molecular weight would suggest an odd number of nitrogen atoms.[9]

  • Isotopes: Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, there will not be a characteristic M+2 peak.[6] This simplifies the spectrum.

  • Fragmentation: A common and diagnostic fragmentation pattern would be the loss of the iodine atom, resulting in a significant fragment ion at m/z ≈ 117 (M - 127).[9]

Experimental Protocol: MS Analysis via Direct Infusion
  • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion using a syringe pump.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z ≈ 245.

  • High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition by measuring the exact mass to several decimal places.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.

Why It Works: The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) in its chemical bonds. Specific bonds absorb at characteristic frequencies.

Key Diagnostic Peaks:

  • N-H Stretch: The amino group (-NH₂) will show two characteristic sharp peaks in the range of 3300-3500 cm⁻¹.

  • C≡N Stretch: The nitrile group (-C≡N) exhibits a strong, sharp absorption peak around 2220-2260 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FTIR by KBr Pellet Method
  • Thoroughly grind 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]

  • Compress the homogenous powder into a thin, transparent pellet using a hydraulic press.[5]

  • Place the KBr pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.[5][10]

Unambiguous 3D Structure: Single-Crystal X-ray Crystallography

While the spectroscopic triad provides compelling evidence for the molecular structure, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic arrangement in the solid state.

Why It's the Gold Standard: This technique determines the precise bond lengths, bond angles, and stereochemistry of a molecule. It is the ultimate method for confirming the identity of a novel compound, especially for resolving any ambiguity in isomerism.

Applicability: The primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[11] It is typically performed as the final confirmatory step for a key intermediate or final active pharmaceutical ingredient.

Integrated Analytical Workflow & Comparative Summary

Workflow for Characterizing a Novel Derivative

The following diagram illustrates a standard workflow from post-synthesis to full characterization.

G Crude Crude Synthetic Product Purify Purification (e.g., Column Chromatography) Crude->Purify Initial Cleanup HPLC_Purity Purity Assessment (RP-HPLC) Purify->HPLC_Purity Purity Check > 95%? HPLC_Purity->Purify No, Re-purify Structural Structural Elucidation HPLC_Purity->Structural Yes NMR NMR (¹H, ¹³C) - Connectivity Structural->NMR MS Mass Spec (HRMS) - Molecular Weight - Formula Structural->MS FTIR FTIR - Functional Groups Structural->FTIR Final Fully Characterized Compound NMR->Final Data Consistent? MS->Final Data Consistent? FTIR->Final Data Consistent? Xray X-ray Crystallography - 3D Structure (If required) Final->Xray Optional Confirmation

Caption: Integrated workflow for the purification and characterization of novel compounds.

Comparative Data Summary

The table below provides a side-by-side comparison of the primary analytical techniques discussed.

Technique Primary Information Provided Sample Requirement Typical Analysis Time Key Advantage
RP-HPLC Purity, Quantification, Impurity Profile0.1-1 mg (dissolved)15-30 minHigh resolution and quantitative accuracy.[1]
¹H & ¹³C NMR Atomic Connectivity, Structural Isomerism5-10 mg5 min - 1 hrThe definitive tool for detailed structural mapping.
Mass Spec (MS) Molecular Weight, Elemental Formula (HRMS)< 1 mg (dissolved)1-5 minHigh sensitivity and confirmation of molecular formula.
FTIR Presence of Functional Groups1-2 mg (solid/liquid)2-5 minRapid, non-destructive functional group identification.
X-ray Cryst. Absolute 3D Structure, Bond Lengths/AnglesSingle CrystalHours - DaysUnambiguous proof of structure.

Conclusion

The characterization of this compound derivatives is a multi-faceted process that demands a thoughtful, orthogonal analytical strategy. While chromatographic techniques like RP-HPLC are indispensable for establishing purity, a spectroscopic triad of NMR, Mass Spectrometry, and FTIR is required for comprehensive structural validation. Each method provides unique, complementary data, and their combined application creates a self-validating system that ensures the identity, purity, and structure of these valuable compounds. For absolute confirmation of novel chemical entities, single-crystal X-ray crystallography remains the unparalleled gold standard. By understanding the strengths and applications of each technique, researchers can confidently and efficiently advance their compounds through the drug discovery pipeline.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Amino-3-iodobenzonitrile and Its Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. Aryl nitriles containing an amino group are particularly valuable building blocks, offering multiple points for diversification. Among these, 2-Amino-3-iodobenzonitrile stands out as a versatile precursor for a range of cross-coupling reactions, enabling the introduction of diverse substituents at the 3-position. This guide provides a comprehensive spectroscopic analysis of the products derived from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of this compound. Furthermore, it offers a comparative perspective against its bromo- and chloro-analogs, supported by experimental data and established reaction protocols, to inform substrate selection and reaction optimization.

Introduction: The Strategic Importance of 2-Amino-3-halobenzonitriles

This compound is a key starting material in medicinal chemistry due to its trifunctionality: the amino group, the nitrile moiety, and the reactive carbon-iodine bond. The ortho-amino group can direct metallation and influence the reactivity of the adjacent nitrile, while the nitrile itself can be a precursor to other functional groups or act as a key pharmacophoric element. The iodine atom, being the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, allows for efficient carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions.

The choice of the halogen (I, Br, or Cl) on the 2-aminobenzonitrile scaffold significantly impacts reactivity, with the bond strength to carbon increasing in the order C-I < C-Br < C-Cl. This trend dictates the conditions required for effective cross-coupling, with iodides generally reacting at lower temperatures and catalyst loadings.[1] This guide will explore the spectroscopic consequences of these reactions and provide a comparative analysis to aid in the rational design of synthetic routes.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[2] For this compound, this reaction provides a direct route to 2-amino-3-arylbenzonitriles, which are prevalent motifs in pharmacologically active compounds.

Reaction Scheme & Workflow

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below.

Suzuki_Miyaura Start This compound + Arylboronic Acid Reaction Reaction at elevated temp. Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-3-arylbenzonitrile Purification->Product

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Spectroscopic Analysis of 2-Amino-3-phenylbenzonitrile

The successful coupling of this compound with phenylboronic acid yields 2-amino-3-phenylbenzonitrile. The spectroscopic data for this product is characterized by the following features:

Spectroscopic TechniqueKey Observations for 2-Amino-3-phenylbenzonitrile
¹H NMR Appearance of new aromatic proton signals corresponding to the introduced phenyl group, typically in the range of 7.20-7.60 ppm. The protons on the aminobenzonitrile ring will also experience a shift due to the new substituent.
¹³C NMR Presence of new signals for the carbons of the phenyl ring. The carbon atom at the coupling site (C3) will show a significant upfield shift compared to the starting material, where it was bonded to iodine.
IR Spectroscopy The characteristic C≡N stretching vibration remains, typically around 2210-2230 cm⁻¹. The N-H stretching vibrations of the primary amine are observed around 3300-3500 cm⁻¹.
Mass Spectrometry The molecular ion peak will correspond to the calculated mass of C₁₃H₁₀N₂ (m/z = 194.08).
Comparative Analysis with Bromo- and Chloro-Analogs

The reactivity of 2-amino-3-halobenzonitriles in Suzuki-Miyaura coupling follows the expected trend: I > Br > Cl. This has practical implications for reaction conditions.

Starting MaterialTypical Reaction ConditionsSpectroscopic Data of Product (2-Amino-3-phenylbenzonitrile)
This compound Milder conditions, lower catalyst loading, shorter reaction times.[3]Consistent with the data presented in section 2.2.
2-Amino-3-bromobenzonitrile Higher temperatures and/or longer reaction times may be required. Different catalyst/ligand systems might be optimal.[4]The spectroscopic data of the final product is identical to that obtained from the iodo-precursor.
2-Amino-3-chlorobenzonitrile More forcing conditions, specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands) are often necessary to achieve good yields.[5]The spectroscopic data of the final product is identical to that obtained from the iodo- or bromo-precursor.

The primary advantage of using the iodo-precursor is the milder reaction conditions, which can be crucial for substrates with sensitive functional groups. However, the bromo- and chloro-analogs are often more cost-effective.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes.[6] This reaction is particularly useful for the synthesis of linear, rigid structures often found in materials science and as linkers in drug molecules.

Reaction Scheme & Workflow

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

Sonogashira Start This compound + Terminal Alkyne Reaction Reaction at rt to elevated temp. Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Catalyst->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-3-(alkynyl)benzonitrile Purification->Product

Figure 2: General workflow for the Sonogashira coupling of this compound.

Spectroscopic Analysis of 2-Amino-3-(phenylethynyl)benzonitrile

The Sonogashira coupling of this compound with phenylacetylene yields 2-amino-3-(phenylethynyl)benzonitrile. Its spectroscopic characteristics are summarized below.

Spectroscopic TechniqueKey Observations for 2-Amino-3-(phenylethynyl)benzonitrile
¹H NMR Appearance of signals for the protons of the phenylacetylene group. The protons on the aminobenzonitrile ring will be shifted.
¹³C NMR Characteristic signals for the two sp-hybridized carbons of the alkyne, typically in the range of 80-100 ppm. New signals for the phenyl group carbons will also be present.
IR Spectroscopy A weak to medium intensity C≡C stretching band appears around 2100-2260 cm⁻¹. The C≡N stretch is still present around 2210-2230 cm⁻¹, and the N-H stretches are observed around 3300-3500 cm⁻¹.
Mass Spectrometry The molecular ion peak will correspond to the calculated mass of C₁₅H₁₀N₂ (m/z = 218.08).
Comparative Reactivity of Halogenated Precursors

Similar to the Suzuki coupling, the reactivity in Sonogashira reactions is highly dependent on the halogen.

| Starting Material | Typical Reaction Conditions | Spectroscopic Data of Product (2-Amino-3-(phenylethynyl)benzonitrile) | | :--- | :--- | | This compound | Mild conditions, often at room temperature or with gentle heating.[7] | Consistent with the data presented in section 3.2. | | 2-Amino-3-bromobenzonitrile | Higher temperatures and sometimes different catalyst systems are required for efficient coupling. | The spectroscopic data of the final product is identical to that obtained from the iodo-precursor. | | 2-Amino-3-chlorobenzonitrile | Generally poor substrates for Sonogashira coupling and require specialized, highly active catalyst systems. | The spectroscopic data of the final product is identical to that obtained from the iodo- or bromo-precursor. |

The use of this compound is highly advantageous for the Sonogashira coupling, ensuring high yields and minimizing potential side reactions that can occur at higher temperatures.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7] This reaction allows for the introduction of a wide variety of nitrogen-based nucleophiles at the 3-position of the 2-aminobenzonitrile core.

Reaction Scheme & Workflow

The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is shown below.

Buchwald_Hartwig Start This compound + Amine (R₂NH) Reaction Reaction at elevated temp. Start->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Catalyst->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-3-(dialkylamino)benzonitrile Purification->Product

Figure 3: General workflow for the Buchwald-Hartwig amination of this compound.

Spectroscopic Analysis of the Product with Aniline

Coupling this compound with aniline would yield 2-amino-3-(phenylamino)benzonitrile. The expected spectroscopic features are:

Spectroscopic TechniqueKey Observations for 2-Amino-3-(phenylamino)benzonitrile
¹H NMR Appearance of new aromatic signals for the attached phenyl group and a new N-H signal for the secondary amine. The chemical shifts of the protons on the aminobenzonitrile ring will be affected by the new amino substituent.
¹³C NMR New signals corresponding to the carbons of the phenyl ring will be observed. The carbon at the C3 position will show a significant upfield shift.
IR Spectroscopy The C≡N stretching vibration will be present around 2210-2230 cm⁻¹. The spectrum will show N-H stretching bands for both the primary and the newly formed secondary amine.
Mass Spectrometry The molecular ion peak will correspond to the calculated mass of C₁₃H₁₁N₃ (m/z = 209.10).
Comparative Reactivity of Halogenated Precursors

The Buchwald-Hartwig amination also shows a dependence on the nature of the halogen.

| Starting Material | Typical Reaction Conditions | Spectroscopic Data of Product (with Aniline) | | :--- | :--- | | This compound | Can often be coupled under milder conditions compared to other halogens.[8] | Consistent with the data presented in section 4.2. | | 2-Amino-3-bromobenzonitrile | Generally a good substrate, may require slightly higher temperatures or different ligand systems for optimal results.[9] | The spectroscopic data of the final product is identical to that obtained from the iodo-precursor. | | 2-Amino-3-chlorobenzonitrile | Challenging substrates that typically require highly active and specialized palladium catalysts and ligands. | The spectroscopic data of the final product is identical to that obtained from the iodo- or bromo-precursor. |

Experimental Protocols

Detailed, step-by-step methodologies for the key reactions discussed are provided below. These are general protocols and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.[7]

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., Xantphos, 0.03 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for the necessary time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly effective substrate for a variety of palladium-catalyzed cross-coupling reactions, offering a reliable and efficient entry point to a diverse range of functionalized aromatic compounds. Its superior reactivity compared to its bromo- and chloro-analogs allows for the use of milder reaction conditions, which is particularly advantageous for the synthesis of complex molecules with sensitive functionalities. This guide has provided a comparative spectroscopic analysis of the products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with standardized protocols to facilitate their synthesis. The choice of starting material will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic target.

References

A Comparative Benchmarking Guide to New Synthetic Routes for 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the synthesis of halogenated aromatic intermediates is a critical endeavor. 2-Amino-3-iodobenzonitrile, a key building block for a variety of bioactive molecules, presents a unique synthetic challenge due to the specific arrangement of its functional groups. This guide provides an in-depth comparison of two novel, plausible synthetic routes to this valuable compound, offering a critical evaluation of their respective merits and drawbacks. The protocols presented herein are constructed based on established chemical principles and analogous transformations reported in the scientific literature, providing a robust framework for researchers seeking to synthesize this and related molecules.

Introduction: The Significance of this compound

This compound serves as a versatile precursor in the synthesis of a range of heterocyclic compounds, including quinazolines and other nitrogen-containing scaffolds of medicinal interest. The presence of three distinct functional groups—an amine, a nitrile, and an iodine atom—on a benzene ring allows for a variety of subsequent chemical modifications. The ortho-relationship of the amino and iodo groups is particularly significant for the construction of fused ring systems. However, the synthesis of this specific isomer is not trivial, and the development of efficient and regioselective synthetic methods is of considerable interest.

This guide will explore two distinct and promising synthetic strategies:

  • Route A: Directed ortho-Iodination of 2-Aminobenzonitrile

  • Route B: Sandmeyer Reaction via a Nitro-Aniline Precursor

Each route will be critically assessed based on factors such as regioselectivity, potential yield, scalability, and the availability of starting materials.

Route A: Directed ortho-Iodination of 2-Aminobenzonitrile

The direct iodination of 2-aminobenzonitrile presents a formidable challenge in controlling regioselectivity. The strongly activating and ortho-, para--directing amino group would typically favor iodination at the 5-position, while the meta--directing cyano group would also favor the 5-position. To achieve the desired, sterically hindered 3-iodo isomer, a directing group strategy is proposed. Recent advances in transition-metal-catalyzed C-H activation have demonstrated the utility of the cyano group as a directing group for ortho-halogenation[1][2]. This approach offers a potentially atom-economical and direct route to the target molecule.

Proposed Experimental Protocol

Materials:

  • 2-Aminobenzonitrile

  • N-Iodosuccinimide (NIS)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • p-Toluenesulfonic acid (PTSA)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminobenzonitrile (1 equivalent), N-iodosuccinimide (1.2 equivalents), palladium(II) acetate (5 mol%), and p-toluenesulfonic acid (10 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane to the flask.

  • Reaction: Stir the reaction mixture at 70 °C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

  • Neutralization and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices
  • Directing Group: The cyano group is employed as a directing group to favor the ortho-iodination[1][2]. The palladium catalyst is thought to coordinate to the nitrile, bringing the catalytic center in proximity to the C-H bond at the 3-position.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodine source.

  • Catalyst and Additive: Palladium(II) acetate is a common catalyst for C-H activation reactions. p-Toluenesulfonic acid can act as a co-catalyst or additive to promote the reaction[1].

  • Solvent: 1,2-Dichloroethane is a suitable solvent for this type of palladium-catalyzed reaction[1].

Anticipated Challenges and Optimization

The primary challenge of this route is the potential for competing iodination at the 5-position due to the strong directing effect of the amino group. The yield of the desired 3-iodo isomer may be modest, and careful optimization of the catalyst, ligand (if necessary), and reaction conditions would be crucial to enhance the regioselectivity.

Route B: Sandmeyer Reaction via a Nitro-Aniline Precursor

To circumvent the regioselectivity issues of direct iodination, a multi-step approach commencing with a precursor where the iodine position is predetermined offers a more controlled and reliable synthesis. This proposed route begins with the commercially available 2-chloro-3-nitrobenzonitrile. The synthesis involves a nucleophilic aromatic substitution, a selective reduction of the nitro group, and a concluding Sandmeyer reaction.

Proposed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-nitrobenzonitrile

Materials:

  • 2-Chloro-3-nitrobenzonitrile

  • Aqueous ammonia (28-30%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a pressure vessel, combine 2-chloro-3-nitrobenzonitrile (1 equivalent) and aqueous ammonia (10 equivalents) in DMSO.

  • Reaction: Seal the vessel and heat the reaction mixture to 120 °C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry to obtain 2-amino-3-nitrobenzonitrile.

Step 2: Synthesis of 2,3-Diaminobenzonitrile (in situ)

Materials:

  • 2-Amino-3-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate solution (5%)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-nitrobenzonitrile (1 equivalent) in ethanol.

  • Reduction: To this solution, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid. Heat the mixture at 70 °C for 1-2 hours. The selective reduction of a nitro group in the presence of a nitrile is well-documented with SnCl₂[3][4].

  • Neutralization: Cool the reaction mixture and pour it into ice. Carefully neutralize the solution with a 5% sodium bicarbonate solution until the pH is approximately 7-8[3]. The resulting 2,3-diaminobenzonitrile is used directly in the next step without isolation.

Step 3: Sandmeyer Reaction to this compound

Materials:

  • Crude 2,3-diaminobenzonitrile solution from Step 2

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: To the crude aqueous solution of 2,3-diaminobenzonitrile, add concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature[5][6].

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water. Add the previously prepared cold diazonium salt solution to the potassium iodide solution slowly, with vigorous stirring. Evolution of nitrogen gas should be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated sodium thiosulfate solution to remove any excess iodine.

  • Extraction and Purification: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Regiocontrol: This route offers excellent control of regiochemistry by introducing the substituents in a stepwise manner.

  • Selective Reduction: The use of tin(II) chloride is a well-established method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles[3][4][7].

  • Sandmeyer Reaction: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group to a variety of functional groups, including iodine, via a diazonium salt intermediate[6]. The reaction conditions, particularly the low temperature for diazotization, are critical for the stability of the diazonium salt[5].

Comparative Analysis of Synthetic Routes

ParameterRoute A: Directed ortho-IodinationRoute B: Sandmeyer Reaction
Starting Materials 2-Aminobenzonitrile, N-Iodosuccinimide2-Chloro-3-nitrobenzonitrile, Ammonia, SnCl₂, NaNO₂, KI
Number of Steps 13
Regioselectivity Potentially problematic, requires optimizationHigh, predetermined by starting material
Potential Yield Likely moderate, dependent on selectivityPotentially higher overall yield, though multi-step
Scalability May be challenging to scale due to catalyst cost and selectivity issuesMore readily scalable with well-established reactions
Atom Economy HigherLower due to multi-step nature and use of stoichiometric reagents
Safety Considerations Use of a palladium catalystUse of a pressure vessel, handling of diazonium salts (explosive if isolated)

Visualizing the Synthetic Workflows

Route A: Directed ortho-Iodination Workflow

Directed_ortho_Iodination start 2-Aminobenzonitrile product This compound start->product Directed C-H Iodination reagents NIS, Pd(OAc)₂, PTSA DCE, 70°C

Caption: Directed ortho-Iodination of 2-Aminobenzonitrile.

Route B: Sandmeyer Reaction Workflow

Sandmeyer_Reaction_Workflow start 2-Chloro-3-nitrobenzonitrile intermediate1 2-Amino-3-nitrobenzonitrile start->intermediate1 SNAr step1_reagents aq. NH₃, DMSO 120°C intermediate2 2,3-Diaminobenzonitrile (in situ) intermediate1->intermediate2 Nitro Reduction step2_reagents SnCl₂·2H₂O, HCl Ethanol, 70°C product This compound intermediate2->product Sandmeyer Reaction step3_reagents 1. NaNO₂, HCl, 0-5°C 2. KI

References

The 2-Amino-3-iodobenzonitrile Scaffold: A Privileged Starting Point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Amino-3-iodobenzonitrile Analogs for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparison of the biological activities of this compound and its derivatives. This document is structured to provide researchers, scientists, and drug development professionals with a deep, technically-grounded understanding of the structure-activity relationships (SAR), potential mechanisms of action, and the experimental basis for these findings. We will explore how subtle modifications to the parent scaffold can lead to significant changes in biological efficacy, with a primary focus on anticancer applications.

The 2-aminobenzonitrile framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The parent molecule, this compound, is a particularly versatile starting material for two key reasons:

  • The Amino Group (C2): This primary amine is a nucleophilic handle that can be readily acylated, alkylated, or used as a nitrogen source in cyclization reactions to form fused heterocyclic systems like quinazolines.[1]

  • The Iodine Atom (C3): The iodo-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of substituents to explore the chemical space and modulate biological activity.[2]

This guide will compare the parent compound to a series of rationally designed analogs to elucidate key structure-activity relationships.

Comparative Analysis of Biological Activity: A Focus on Anticancer Efficacy

While direct comparative data for a full series of this compound analogs is sparse, we can construct a robust comparison by synthesizing data from structurally related compounds reported in the literature. The primary biological activity associated with this class of compounds is anticancer, with mechanisms often involving the inhibition of key cellular processes like cell signaling and division.[3][4]

Defined Analogs for Comparison:
  • Analog A: this compound (Parent Compound)

  • Analog B: N-(3-cyano-2-iodophenyl)acetamide (N-Acetylated Analog)

  • Analog C: 2-Amino-3-phenylbenzonitrile (Aryl-Substituted Analog)

  • Analog D: 4-Aminoquinazoline (Fused Heterocyclic Analog)

Table 1: Comparative Anticancer Activity of Benzonitrile Analogs and Related Structures
Analog/Compound Derivative Class Target/Cell Line Activity (IC50) Key SAR Insight Reference
Analog A (Predicted) 2-AminohalobenzonitrileGeneral CytotoxicityLikely weak to moderateThe unsubstituted amino group and iodine may offer limited potency but high reactivity for further synthesis.N/A
Related Compound to Analog B 2-AminobenzophenoneHCT116, A549, A3756.43 - 9.62 µMAcylation or arylation of the amino group can significantly enhance potency by providing additional binding interactions.[4][5]
Related Compound to Analog C 2-PhenylacrylonitrileHCT116, BEL-7402Nanomolar rangeAryl substitution can introduce potent tubulin polymerization inhibitory activity.[3]
Analog D & Related Quinazolines QuinazolinePC3, MCF-7, A549, HCT-1160.315 - 2.66 µMCyclization into a rigid quinazoline scaffold is a highly effective strategy for potent kinase inhibition (e.g., EGFR).[4][6]

Note: IC50 values are presented for structurally related compounds to infer the potential activity of the defined analogs.

Deeper Dive into Structure-Activity Relationships (SAR) and Mechanisms of Action

The Role of the C2-Amino Group

The free amino group in Analog A is a hydrogen bond donor and can participate in key interactions with biological targets. However, derivatization often leads to enhanced activity. In Analog B , acetylation of the amino group can alter the electronic properties and steric profile of the molecule. This modification can improve binding to target proteins, as seen in various 2-aminobenzothiazole derivatives where such modifications led to potent anticancer activity.[4]

The Impact of C3 Substitution

The iodine in Analog A is primarily a synthetic handle. Replacing it with an aryl group, as in Analog C , can dramatically increase biological activity. This is often due to the introduction of π-π stacking interactions with aromatic residues in the target's binding pocket. For instance, certain 2-phenylacrylonitrile derivatives are potent inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells.[3][7]

The Power of Cyclization: From Benzonitrile to Quinazoline

Analog D represents a significant structural shift. The intramolecular cyclization of 2-aminobenzonitrile derivatives is a cornerstone of quinazoline synthesis.[6] Quinazolines are famed for their potent inhibitory activity against a range of protein kinases, which are often dysregulated in cancer.[4] Many successful anticancer drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors. This structural transformation locks the molecule into a rigid conformation that is often ideal for fitting into the ATP-binding site of kinases, thereby blocking their downstream signaling pathways.[6][8]

Visualizing the Mechanism: Kinase Inhibition

Many potent anticancer agents derived from the 2-aminobenzonitrile scaffold, particularly quinazolines, function by inhibiting key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Analog_D Analog D (Quinazoline Inhibitor) Analog_D->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MTT_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h A->B C Add Serial Dilutions of Analogs B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

References

A Comparative Guide to Quantum Chemical Calculations on 2-Amino-3-iodobenzonitrile: Bridging Theory and Experimental Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a profound understanding of a molecule's electronic and structural properties is paramount. For novel or sparsely characterized compounds like 2-Amino-3-iodobenzonitrile, in silico quantum chemical calculations offer a powerful predictive lens. This guide provides a comparative analysis of computational methods to elucidate the molecular structure, vibrational frequencies, electronic characteristics, and non-linear optical (NLO) properties of this molecule. Given the absence of extensive experimental data for this compound, this work establishes a validated computational protocol by comparing theoretical results with established experimental data for structurally related analogs: 2-aminobenzonitrile and 3-iodobenzonitrile.

This approach not only provides a robust theoretical characterization of the title compound but also offers a framework for the computational investigation of similarly substituted aromatic systems.

The Rationale: Why Computational Chemistry?

Experimental characterization of novel molecules can be resource-intensive and time-consuming. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a cost-effective and efficient means to predict a wide array of molecular properties before synthesis or to interpret existing experimental data. For this compound, a molecule with potential applications stemming from its combination of an electron-donating amino group, an electron-withdrawing nitrile group, and a heavy halogen atom, these calculations can reveal:

  • Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

  • Vibrational Spectra (FT-IR and Raman): The characteristic frequencies at which the molecule absorbs infrared radiation, corresponding to specific bond stretches, bends, and torsions. This is crucial for identifying functional groups and confirming molecular structure.

  • Electronic Properties (HOMO-LUMO Analysis): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity, electronic transitions, and charge transfer characteristics. The HOMO-LUMO energy gap is a key indicator of chemical stability.[1]

  • UV-Vis Spectral Analysis: The electronic transitions between molecular orbitals, which dictate the molecule's absorption of ultraviolet and visible light.

  • Non-Linear Optical (NLO) Properties: The molecule's ability to interact with intense electromagnetic fields, which is critical for applications in optoelectronics and photonics.[2]

Methodological Comparison: Selecting the Right Tools

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For a molecule like this compound, containing a heavy atom (iodine), the choice of basis set is particularly critical.[3][4] This guide compares two robust and widely used DFT functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is a workhorse in computational chemistry, known for its balance of accuracy and computational cost for a wide range of organic molecules.[5][6][7]

  • M06-2X: A high-nonlocality functional that often provides improved results for main-group thermochemistry and non-covalent interactions.

These functionals are paired with the following basis sets to assess their performance:

  • 6-311++G(d,p): A triple-zeta Pople-style basis set with diffuse and polarization functions, suitable for describing the electronic structure of organic molecules.[5][6]

  • LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): An effective core potential (ECP) basis set that is particularly useful for molecules containing heavy elements like iodine, as it replaces the core electrons with a potential, reducing computational cost while maintaining accuracy for valence electron properties.

All calculations were performed using the Gaussian 09 software suite. The general workflow for these calculations is as follows:

G cluster_0 Computational Workflow A Structure Drawing & Initial Guess B Geometry Optimization A->B Input Structure C Frequency Calculation B->C Optimized Geometry D Property Calculations (HOMO-LUMO, NLO, UV-Vis) C->D Verified Minimum Energy Structure E Data Analysis & Comparison D->E Calculated Properties

Caption: A generalized workflow for quantum chemical calculations.

Results and Discussion: A Comparative Analysis

Molecular Geometry

The first step in our analysis is the optimization of the molecular geometry of this compound. The resulting bond lengths and angles from the different levels of theory are presented below.

ParameterB3LYP/6-311++G(d,p)B3LYP/LANL2DZM06-2X/6-311++G(d,p)M06-2X/LANL2DZ
C-I Bond Length (Å)2.1122.1252.1082.121
C-C≡N Bond Length (Å)1.4411.4431.4391.441
C≡N Bond Length (Å)1.1581.1591.1571.158
C-NH₂ Bond Length (Å)1.3751.3771.3731.375

Table 1. Selected optimized geometrical parameters for this compound.

The results show a high degree of consistency across the different methods. The C-I bond length is slightly longer when calculated with the LANL2DZ basis set, which is expected due to the nature of the effective core potential. The M06-2X functional generally predicts slightly shorter bond lengths compared to B3LYP. The consistency of these results provides confidence in the predicted geometry of the molecule.

Vibrational Analysis: A Comparison with Analogs

To validate our computational approach, we calculated the vibrational frequencies of 2-aminobenzonitrile and 3-iodobenzonitrile and compared them with available experimental FT-IR data.

Vibrational Mode2-Aminobenzonitrile (Experimental)2-Aminobenzonitrile (B3LYP/6-311++G(d,p))3-Iodobenzonitrile (Experimental)3-Iodobenzonitrile (B3LYP/LANL2DZ)
C≡N Stretch (cm⁻¹)~22202225~2230[8]2232
N-H Stretch (cm⁻¹)~3400-35003450, 3540--
C-I Stretch (cm⁻¹)--~670665

Table 2. Comparison of experimental and calculated vibrational frequencies for analog molecules.

The strong correlation between the experimental and calculated frequencies for the analog molecules validates the use of these computational methods for predicting the vibrational spectrum of this compound.

Predicted Vibrational Frequencies for this compound (B3LYP/LANL2DZ):

  • N-H Stretching: Asymmetric and symmetric stretches of the amino group are predicted around 3550 cm⁻¹ and 3450 cm⁻¹, respectively.

  • C≡N Stretching: A strong, sharp peak characteristic of the nitrile group is predicted at approximately 2228 cm⁻¹.

  • C-I Stretching: The carbon-iodine stretching vibration is predicted to appear at a lower frequency, around 650 cm⁻¹.

These predicted frequencies provide a valuable reference for the experimental identification and characterization of this compound.

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of a molecule. The energies of these orbitals and the resulting energy gap (ΔE) provide insights into the molecule's chemical reactivity and kinetic stability.[1]

G cluster_0 Frontier Molecular Orbitals cluster_1 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) E_LUMO Energy E_HOMO E_LUMO->E_HOMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: The relationship between HOMO, LUMO, and the energy gap.

Method/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
B3LYP/6-311++G(d,p)-5.89-1.454.44
B3LYP/LANL2DZ-5.92-1.514.41
M06-2X/6-311++G(d,p)-6.45-1.125.33
M06-2X/LANL2DZ-6.49-1.185.31

Table 3. Calculated HOMO, LUMO, and energy gap for this compound.

The M06-2X functional predicts a larger HOMO-LUMO gap compared to B3LYP, suggesting greater kinetic stability. The HOMO is primarily localized on the amino group and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the nitrile group and the aromatic ring, suggesting these as likely sites for nucleophilic attack. This distribution of frontier orbitals is characteristic of push-pull systems, where electron-donating and electron-withdrawing groups are attached to a π-conjugated system.

UV-Vis Spectral Analysis

The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be correlated with experimental UV-Vis spectra. For this compound, the calculated electronic transitions suggest strong absorption in the UV region.

Method/Basis Setλmax (nm)Oscillator Strength (f)Major Contribution
TD-B3LYP/6-311++G(d,p)3250.045HOMO -> LUMO
TD-M06-2X/6-311++G(d,p)2980.051HOMO -> LUMO

Table 4. Calculated maximum absorption wavelength (λmax) for this compound.

The primary electronic transition is attributed to the HOMO -> LUMO excitation, which corresponds to a π -> π* transition with significant intramolecular charge transfer character from the amino group to the nitrile group. The M06-2X functional predicts a blue-shifted absorption compared to B3LYP.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often good candidates for NLO materials. The first-order hyperpolarizability (β₀) is a key parameter for quantifying the NLO response.

Method/Basis Setβ₀ (esu)
B3LYP/6-311++G(d,p)4.5 x 10⁻³⁰
M06-2X/6-311++G(d,p)3.9 x 10⁻³⁰

Table 5. Calculated first-order hyperpolarizability of this compound.

The calculated hyperpolarizability values suggest that this compound possesses a moderate NLO response. The presence of both a strong electron-donating group (NH₂) and an electron-withdrawing group (CN) on the aromatic ring contributes to this property.

Conclusion

This guide demonstrates a comprehensive computational approach to characterizing the molecular properties of this compound. By comparing different DFT methods and basis sets, and by validating these methods against experimental data for structurally similar molecules, we have generated a reliable set of predictive data for the title compound.

The key findings are:

  • The molecular geometry is consistently predicted across the chosen levels of theory.

  • The vibrational spectrum is predicted to have characteristic peaks for the amino, nitrile, and carbon-iodine bonds.

  • The HOMO-LUMO gap suggests that the molecule has moderate kinetic stability, with the M06-2X functional predicting a larger gap than B3LYP.

  • The electronic spectrum is dominated by a π -> π* transition with significant charge transfer character.

  • The molecule is predicted to exhibit a moderate non-linear optical response.

This computational investigation provides a solid foundation for future experimental work on this compound and showcases the power of quantum chemical calculations in modern chemical research.

Experimental Protocols

General Computational Protocol:

  • Structure Input: The initial 3D structure of this compound was drawn using GaussView 5.0.

  • Geometry Optimization: The geometry was optimized without constraints using the selected DFT functional (B3LYP or M06-2X) and basis set (6-311++G(d,p) or LANL2DZ).

  • Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, single-point energy calculations were performed to determine the HOMO and LUMO energies. TD-DFT calculations were used to predict the UV-Vis spectrum, and frequency-dependent calculations were used to determine the first-order hyperpolarizability.

  • Data Analysis: The output files were analyzed to extract the relevant data, which was then compiled into the tables presented in this guide.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Amino-3-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. Substituted 2-aminobenzonitriles are a critical class of molecular scaffolds, serving as precursors to a wide range of heterocyclic compounds, including quinazolines, which are known for their diverse biological activities. The 2-amino-3-iodobenzonitrile framework, in particular, offers a strategic combination of a nucleophilic amino group, an electron-withdrawing nitrile, and a versatile iodine atom ripe for further functionalization via cross-coupling reactions.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming molecular connectivity and composition, they provide indirect structural information. Single-crystal X-ray crystallography stands alone as the "gold standard," offering unambiguous, high-resolution data on the precise 3D coordinates of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

This guide provides an in-depth comparison of X-ray crystallographic analysis with other common analytical techniques for the characterization of 2-aminobenzonitrile derivatives. To illustrate the principles and protocols, we will use data from the closely related and well-documented compound, 2-amino-4-chlorobenzonitrile , as a representative example. The methodologies and principles discussed are directly applicable to its iodo-analogs.

The Decisive Power of X-ray Crystallography

The primary reason for employing X-ray crystallography is its ability to provide a definitive and absolute structural proof. For drug development professionals, this is non-negotiable. An unambiguous crystal structure can reveal:

  • Absolute Stereochemistry: Crucial for understanding enantiomer-specific biological activity.

  • Conformational Details: Identifying the preferred low-energy conformation of the molecule in the solid state.

  • Intermolecular Interactions: Unveiling the hydrogen bonding, π-stacking, and halogen bonding that dictate crystal packing. These same forces are often critical for how a ligand binds to a protein's active site.[1]

  • Polymorphism: Identifying different crystalline forms of the same compound, which can have profound impacts on solubility, stability, and bioavailability.

While techniques like NMR can suggest relative stereochemistry and solution-state conformation, they rely on interpretation of couplings and effects (like the Nuclear Overhauser Effect), which can sometimes be ambiguous. X-ray crystallography removes this ambiguity.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The quality of the final data is entirely dependent on the quality of the single crystal grown.

Workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement A Synthesis & Purification of Derivative B Solvent Screening (Solubility Tests) A->B C Crystal Growth (e.g., Slow Evaporation) B->C D Crystal Mounting & Cryo-cooling C->D E X-ray Diffraction Data Collection D->E F Data Reduction (Integration & Scaling) E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement (Least-Squares) G->H I Validation & Final Report (CIF File) H->I

Caption: Generalized workflow for single-crystal X-ray structure determination.

Detailed Protocol: Crystallization and Analysis of a Representative Halogenated 2-Aminobenzonitrile

This protocol is adapted from the successful crystallization and analysis of 2-amino-4-chlorobenzonitrile, a close structural analog of the target iodo-derivatives.[2]

Objective: To grow single crystals suitable for X-ray diffraction and determine the molecular structure.

Materials:

  • Synthesized this compound derivative (or, in this example, commercial 2-amino-4-chlorobenzonitrile).

  • High-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate).

  • Small vials or test tubes.

  • Microscope for crystal inspection.

  • Single-crystal X-ray diffractometer.

Step-by-Step Methodology:

  • Purification (Crucial First Step): The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. The commercial 2-amino-4-chlorobenzonitrile used in the reference study was first recrystallized from ethanol to achieve the necessary purity.[2]

    • Causality: The principle of crystallization is based on the controlled precipitation of a pure substance from a supersaturated solution. If impurities are present, they can disrupt the ordered packing of molecules, preventing the formation of a well-ordered single crystal.

  • Crystallization via Slow Evaporation:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethanol) at room temperature to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes. This is a critical step to control the rate of evaporation.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Causality: Slow evaporation is key. Rapid solvent loss leads to rapid supersaturation and the formation of many small nucleation sites, resulting in a mass of microcrystals or powder. Slow, controlled evaporation allows for a small number of nucleation sites to form and grow into large, well-ordered single crystals.[2]

  • Crystal Selection and Mounting:

    • Once crystals have formed, examine them under a microscope. Select a crystal with well-defined faces, clear appearance, and appropriate dimensions (typically 0.1-0.3 mm).

    • Carefully pick up the selected crystal using a cryo-loop and mount it on a goniometer head.

    • Causality: The quality of the crystal directly impacts the diffraction data. A single, non-twinned crystal is required. Cracks or defects will degrade the diffraction pattern.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and flash-cooled to a low temperature (e.g., 100-150 K) in a stream of cold nitrogen gas.[3]

    • Causality: Low-temperature data collection is standard practice. It minimizes the thermal vibration of atoms in the crystal, which sharpens the diffraction spots and allows for the collection of higher-resolution data, leading to more precise bond lengths and angles.

    • The crystal is then rotated in a fine-focused beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • The collected diffraction data (a series of frames) are integrated and scaled to produce a reflection file.

    • The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis). This provides a preliminary structural model.

    • This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The final output is typically a Crystallographic Information File (CIF).

Performance Comparison: A Multi-Technique Approach

No single technique tells the whole story. The most robust characterization comes from combining the strengths of multiple analytical methods.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)FTIR Spectroscopy
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ionsAbsorption of infrared radiation by molecular vibrations
Sample Type Single, well-ordered crystalSoluble compound in a suitable deuterated solventIonizable compoundSolid or liquid
Information Yield Definitive 3D structure , bond lengths/angles, stereochemistry, packingConnectivity, chemical environment of atoms, relative stereochemistryMolecular weight, elemental formula, fragmentation patternsPresence of functional groups (e.g., -NH₂, -C≡N)
Resolution Atomic (<1 Å)Atomic (provides connectivity)Molecular (provides formula)Functional Group level
Key Advantage Unambiguous structural proofProvides data on solution-state structure and dynamicsHigh sensitivity, requires minimal sampleFast, non-destructive, good for initial screening
Limitation Requires high-quality single crystals (can be a major bottleneck)Interpretation can be complex; does not give bond lengths directlyProvides no stereochemical or conformational informationAmbiguous for complex structures; isomers can be similar
Case Study Insights: 2-Amino-4-chlorobenzonitrile[2]
  • X-ray Crystallography revealed that the compound crystallizes in the triclinic P-1 space group. It provided precise bond lengths, such as C≡N at 1.146 Å and C-N at 1.369 Å, which are shorter than typical single bond values due to conjugation with the aromatic ring.

  • FTIR Spectroscopy confirmed the presence of key functional groups. The nitrile (C≡N) stretch was observed at 2211 cm⁻¹, and the primary amine (N-H) stretches appeared as two bands at 3452 and 3363 cm⁻¹. This confirms the presence of the functional groups but gives no information on their placement on the ring.

  • UV-Vis Spectroscopy showed absorption peaks corresponding to π → π* and n → π* electronic transitions within the aromatic system, confirming the conjugated nature of the molecule.

This combination of data provides a self-validating system: FTIR and MS confirm the components are present, NMR confirms the connectivity, and X-ray crystallography shows exactly how they are arranged in three-dimensional space.

Structural Insights: The Influence of Substitution

The position and nature of substituents on the benzonitrile ring profoundly influence crystal packing through intermolecular interactions. In the crystal structure of 2-amino-4-chlorobenzonitrile, hydrogen bonds between the amino group of one molecule and the nitrile nitrogen of a neighboring molecule are key interactions that guide the packing arrangement.

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N(H)₂ R1 Benzonitrile Ring N1->R1 CN2 C≡N N1->CN2 H-Bond C1 C-Cl R1->C1 CN1 C≡N R1->CN1 N2 N(H)₂ R2 Benzonitrile Ring N2->R2 C2 C-Cl R2->C2 R2->CN2

Caption: Key hydrogen bonding interaction in aminobenzonitriles.

For a This compound derivative, one would expect similar N-H···N(nitrile) hydrogen bonding. However, the presence of the large, polarizable iodine atom at the 3-position introduces the possibility of other significant intermolecular interactions, such as halogen bonding (C-I···N or C-I···π), which could compete with or complement the hydrogen bonding, leading to a different crystal packing motif. This is a key reason why obtaining the crystal structure is so important—it reveals the precise hierarchy of these non-covalent forces.[1]

Conclusion

For researchers in drug discovery and materials science working with this compound derivatives, a multi-technique approach to characterization is essential. While spectroscopic methods like NMR, MS, and FTIR provide crucial pieces of the puzzle, single-crystal X-ray crystallography is the only technique that delivers a definitive, high-resolution picture of the molecular structure. This unambiguous structural information is paramount for establishing structure-activity relationships, understanding intermolecular interactions that govern biological recognition, and securing the intellectual property of a novel chemical entity. The investment in growing high-quality crystals pays significant dividends by providing a solid and irrefutable foundation for all subsequent research and development.

References

A Comparative Study of Solvents for Reactions of 2-Amino-3-iodobenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a solvent is a critical, yet often underestimated, parameter in the successful execution of chemical transformations. This guide provides an in-depth comparative analysis of solvents for palladium-catalyzed cross-coupling reactions involving 2-amino-3-iodobenzonitrile, a versatile building block in medicinal chemistry. By understanding the interplay between the solvent, catalyst, and substrates, chemists can significantly enhance reaction yields, minimize side-product formation, and ensure the reproducibility of their synthetic protocols.

Introduction to this compound and the Critical Role of Solvent Selection

This compound is a key intermediate in the synthesis of a wide array of heterocyclic compounds, including quinazolines and other fused nitrogen-containing ring systems of significant pharmacological interest. The presence of three distinct functional groups—an amino group, a nitrile moiety, and an iodo substituent—imparts a unique reactivity profile to the molecule. However, this complexity also presents challenges, such as catalyst inhibition by the coordinating amino group and potential side reactions involving the nitrile.

The choice of solvent in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, is paramount. A solvent does more than simply dissolve the reactants; it influences the solubility of reagents and catalysts, the stability of the catalytic species, the rates of oxidative addition and reductive elimination, and can play a direct role in the reaction mechanism. An inappropriate solvent can lead to low yields, catalyst deactivation, or the formation of undesirable byproducts like deiodinated starting material or homocoupled products. This guide will delve into the nuances of solvent selection for key reactions of this compound, supported by experimental data from analogous systems.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is depicted below. The specific parameters, including the choice of catalyst, ligand, base, and solvent, will be discussed in the subsequent sections for each reaction type.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine this compound, Coupling Partner, and Base in an Oven-Dried Reaction Vessel prep_atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) prep_reactants->prep_atmosphere add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst/Ligand prep_atmosphere->add_solvent_catalyst Under Inert Atmosphere heat_stir Heat and Stir Reaction Mixture add_solvent_catalyst->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor cool_quench Cool to Room Temperature and Quench Reaction monitor->cool_quench Upon Completion extract Extract with Organic Solvent cool_quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Obtain Pure Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Solvents in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for achieving high yields and minimizing side reactions. While specific comparative data for this compound is limited, data from the closely related 2-amino-4-iodobenzonitrile provides valuable insights.

Table 1: Representative Solvent Systems for Suzuki-Miyaura Coupling of 2-Amino-halobenzonitriles

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-4-iodobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90692[1]
22-Amino-4-iodobenzonitrile4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90595[1]
32-Amino-4-iodobenzonitrile4-Chlorophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100888[1]
42,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane100171[2]
5Aryl Iodide(Het)Aryl Boronic AcidNa₂PdCl₄/sSPhosK₂CO₃Acetonitrile/H₂O (1:4)372894[3]

Discussion and Recommendations:

Aprotic polar solvents, often in combination with water, are generally favored for the Suzuki-Miyaura coupling.

  • Dioxane/Water and Toluene/Water: These biphasic solvent systems are highly effective.[1] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic phase solubilizes the aryl halide, boronic acid, and the palladium catalyst. This partitioning facilitates the reaction at the interface. For this compound, a dioxane/water or toluene/water system is an excellent starting point.

  • Acetonitrile/Water: This combination has also been shown to be effective, particularly in DNA-compatible Suzuki couplings, and can be a viable alternative.[3]

  • Aprotic Polar Solvents (DMF, DMSO): While sometimes used, N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can lead to undesired side reactions at elevated temperatures. For instance, hydrolysis of the nitrile group can be a concern.[3]

  • Ethers (THF): Tetrahydrofuran (THF) can be a suitable solvent, but its lower boiling point may necessitate longer reaction times or the use of sealed-tube conditions to reach the required temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Place the reaction mixture in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis of Solvents in Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form carbon-carbon bonds between aryl halides and terminal alkynes. The choice of solvent can significantly impact the reaction outcome, particularly in preventing the homocoupling of the alkyne (Glaser coupling).

Table 2: Representative Solvent Systems for Sonogashira Coupling of 2-Amino-haloaromatics

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Amino-2-iodobenzamidePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF604-6Good[4]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396[5]
3Substituted IodobenzeneAryl AcetylenePd catalyst on solid support/Cu₂O-THF/DMA (9:1)80-Good[6]
44-Iodo-anisoleTerminal AlkyneImmobilized Pd catalystNaOHMethanol100-53[7]

Discussion and Recommendations:

Polar aprotic solvents are commonly employed in Sonogashira couplings.

  • N,N-Dimethylformamide (DMF): DMF is a widely used and effective solvent for Sonogashira reactions, as it readily dissolves the reactants and the catalyst system.[4][5] Its high boiling point allows for a broad range of reaction temperatures.

  • Tetrahydrofuran (THF) and Dioxane: These ethereal solvents are also good choices, particularly in combination with an amine base which can also act as a solvent.[6]

  • Acetonitrile (ACN): Acetonitrile can be a suitable solvent, though in some cases it may lead to lower yields compared to DMF or THF.

  • Methanol: While less common for aryl iodides, methanol has been used in some Sonogashira protocols.[7] However, the solubility of this compound in methanol may be a limiting factor.

A crucial consideration in Sonogashira couplings is the potential for catalyst inhibition by the amino group of this compound. The use of bulky phosphine ligands can help to mitigate this issue.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is based on conditions reported for the analogous 3-amino-2-iodobenzamide and may require optimization.[4]

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed DMF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis of Solvents in Heck Coupling

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a versatile tool for the formation of substituted olefins. Solvent choice in the Heck reaction can influence the regioselectivity and yield.

Table 3: Representative Solvent Systems for Heck Coupling of Aryl Halides

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Iodobenzene3,3,3-trifluoropropenePd(OAc)₂K₂CO₃DMF200 (MW)183[8]
22-BromonaphthaleneEthyl crotonatePd EnCat®40AcONaDMF1055.5Good[9]
3Aryl HalideVinyl ArenePd(PPh₃)₄Cs₂CO₃BenzeneRT-61[10]
4Aryl BromideInternal OlefinPd catalyst-Ethanol--Good[11]

Discussion and Recommendations:

High-boiling polar aprotic solvents are frequently used in Heck reactions to achieve the necessary reaction temperatures.

  • N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These are the most common solvents for Heck reactions due to their high boiling points and ability to dissolve a wide range of substrates and catalysts.[8][9]

  • Acetonitrile (ACN) and Propionitrile: These nitrile-based solvents can also be effective.

  • Toluene and Xylene: Aromatic hydrocarbons are sometimes used, particularly in reactions with more reactive substrates.

  • "Green" Solvents: More environmentally benign solvents like ethanol are being explored for Heck reactions, though they may require catalyst and condition optimization.[11]

For this compound, DMF or DMAc would be a logical starting point for a Heck coupling, given the need for elevated temperatures to facilitate the reaction with many alkenes.

Solvent Properties at a Glance

The following table summarizes the physical properties of the solvents discussed in this guide. These properties can help in the rational selection of a solvent for a specific application.

Table 4: Physical Properties of Common Organic Solvents

SolventBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)Polarity
1,4-Dioxane1012.20.45Nonpolar
Toluene1112.40.36Nonpolar
Tetrahydrofuran (THF)667.61.75Polar Aprotic
Acetonitrile (ACN)8237.53.92Polar Aprotic
N,N-Dimethylformamide (DMF)15336.73.82Polar Aprotic
Dimethyl Sulfoxide (DMSO)18946.73.96Polar Aprotic
Ethanol7824.61.69Polar Protic
Water10080.11.85Polar Protic

Data sourced from publicly available databases.[12][13][14][15][16]

Conclusion and Future Outlook

The selection of an appropriate solvent is a critical determinant for the success of palladium-catalyzed cross-coupling reactions with this compound. For Suzuki-Miyaura couplings, biphasic systems such as dioxane/water or toluene/water generally provide excellent results. In Sonogashira reactions, polar aprotic solvents like DMF and THF are the preferred choice. For Heck couplings, high-boiling polar aprotic solvents such as DMF or DMAc are typically required.

It is imperative for researchers to consider not only the yield but also the potential for side reactions, such as deiodination and homocoupling, which are influenced by the solvent. The information and protocols provided in this guide, based on data from analogous systems, offer a solid foundation for the optimization of reactions involving the versatile building block, this compound. As the field of green chemistry continues to evolve, the exploration of more environmentally benign solvent systems for these important transformations will undoubtedly be a key area of future research.

References

The Decisive Role of Ligands in Palladium-Catalyzed Suzuki-Miyaura Reactions of 2-Amino-3-iodobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers and professionals in drug development, the synthesis of complex biaryl scaffolds is of paramount importance, and the 2-aminobenzonitrile moiety is a privileged structural motif in many biologically active molecules. The palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-3-iodobenzonitrile with various boronic acids offers a direct route to a diverse array of these valuable compounds.

However, the success of this transformation is not merely dependent on the choice of palladium precursor and base; it is the ancillary ligand that dictates the reaction's efficiency, scope, and even feasibility. The ligand's steric and electronic properties are the puppet master of the catalytic cycle, influencing every critical step from oxidative addition to reductive elimination.[3][4] This guide provides an in-depth comparison of the efficacy of different ligand classes for the Suzuki-Miyaura coupling of this compound, supported by established principles and experimental data from related systems.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a finely tuned sequence of events orchestrated by the palladium catalyst.[3][5] The ligand, bound to the palladium center, plays a crucial role in modulating its reactivity and stability throughout this process.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oadd Oxidative Addition pd0->oadd Ar-X pd2 Ar-Pd(II)-X(L_n) oadd->pd2 trans Transmetalation pd2->trans Ar'-B(OR)₂ Base pd2_ar Ar-Pd(II)-Ar'(L_n) trans->pd2_ar relim Reductive Elimination pd2_ar->relim relim->pd0 Regeneration product Ar-Ar' relim->product

Figure 1. The Suzuki-Miyaura catalytic cycle. The ligand (L) stabilizes the palladium center and influences the rates of oxidative addition, transmetalation, and reductive elimination.

Ligand Selection: A Balancing Act of Sterics and Electronics

The choice of ligand is critical for a successful Suzuki-Miyaura coupling. For a substrate like this compound, which possesses both an electron-donating amino group and an electron-withdrawing cyano group, the electronic nature of the aryl iodide is nuanced.[7] Furthermore, the ortho-amino group can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[7] Therefore, the ideal ligand should be sufficiently bulky to prevent catalyst deactivation and promote reductive elimination, while also being electron-rich to facilitate the oxidative addition of the aryl iodide.[3][4]

We will now compare the expected performance of several classes of ligands for the Suzuki-Miyaura coupling of this compound with a representative coupling partner, phenylboronic acid.

Comparative Performance of Ligand Classes

The following table summarizes the anticipated performance of different ligand classes in the Suzuki-Miyaura coupling of this compound. The projected yields are based on established trends for similar sterically hindered and electron-rich aryl halides.[4][8][9]

Ligand ClassSpecific LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Projected Yield (%)
Monodentate Phosphines PPh₃3-5K₂CO₃Dioxane/H₂O10012-2440-60
P(t-Bu)₃1-2K₃PO₄Toluene804-875-85
Buchwald Biaryl Phosphines SPhos1-2K₃PO₄Toluene/H₂O80-1002-6>95
XPhos1-2K₃PO₄TolueneRT-802-6>95
N-Heterocyclic Carbenes (NHCs) IPr1-3K₂CO₃Dioxane80-1004-1280-90
SIMes1-3K₂CO₃Dioxane80-1004-1270-80

Disclaimer: The data in this table is illustrative and based on trends observed for similar substrates. For any new reaction, empirical optimization is strongly recommended.

In-Depth Analysis of Ligand Classes

Monodentate Phosphines: Simple phosphines like triphenylphosphine (PPh₃) were historically used in Suzuki couplings. However, for challenging substrates like this compound, their efficacy is often limited due to their relatively small steric bulk and moderate electron-donating ability.[10][11] This can lead to slow oxidative addition and catalyst decomposition at elevated temperatures. More sterically demanding and electron-rich monodentate phosphines like tri-tert-butylphosphine (P(t-Bu)₃) offer improved performance by promoting the formation of the active monoligated palladium species and accelerating reductive elimination.[12]

Buchwald Biaryl Phosphine Ligands: The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings.[13] Ligands such as SPhos and XPhos have proven to be highly versatile and effective for a wide range of substrates, including sterically hindered and electron-rich aryl halides.[8] Their steric bulk facilitates the reductive elimination step, which is often rate-limiting, while their electron-rich nature promotes oxidative addition.[12][14] For the coupling of this compound, these ligands are expected to provide excellent yields under relatively mild conditions.[11]

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for cross-coupling reactions.[1][15] They are strong σ-donors, making the palladium center more electron-rich and thus more reactive towards oxidative addition.[16] Their steric bulk can be readily tuned to promote reductive elimination.[17][18] For the Suzuki coupling of this compound, NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are expected to be highly effective, offering a viable alternative to phosphine-based systems.[19]

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, utilizing a Buchwald-type ligand for optimal results.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Degassed deionized water

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium phosphate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) to the flask via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to 90 °C in a preheated oil bath.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-3-iodobenzonitrile (CAS No. 114344-67-1). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, embedding principles of chemical causality and procedural integrity into every step. The protocols herein are designed to be self-validating systems, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Section 1: Core Safety Principles & Hazard Assessment

This compound is a halogenated aromatic amine and nitrile.[1] While a comprehensive safety data sheet (SDS) for this specific compound is not always readily available, the toxicological profiles of its structural analogs provide a strong basis for a cautious approach.[2] Compounds like 3-iodobenzonitrile and other aminobenzonitrile isomers are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[2][3] Therefore, this compound must be handled as a hazardous substance.

The cornerstone of its disposal lies in one critical principle: strict segregation . As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.[4][5] The iodine atom necessitates disposal via high-temperature incineration at a licensed facility to prevent the formation of persistent environmental pollutants. Mixing this waste stream with non-halogenated solvents, which are often recycled as fuel, leads to contamination and significantly increases disposal costs and environmental risk.[4]

Table 1: Hazard Profile & Precautionary Measures (Inferred from Structural Analogs)

Hazard TypeDescriptionRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if dust is inhaled.[3][6][7]Handle only in a certified chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][6]
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[3][8]Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9]
Respiratory Irritation Dust or vapors may cause respiratory tract irritation.[8]Avoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.[2][8]
Environmental Hazard Halogenated organic compounds are regulated pollutants.[10][11] This compound should not be released into the environment.[9]Prevent entry into drains and waterways. All waste must be collected for approved hazardous waste disposal.[9]

Section 2: Procedural Guide to Waste Management

Adherence to a systematic, documented procedure is essential for safety and compliance. The following protocols detail the step-by-step management of waste streams containing this compound.

Protocol 2.1: Disposal of Solid Waste

This procedure applies to unused, expired, or contaminated solid this compound.

  • Preparation: Before handling the chemical, don all required PPE (nitrile gloves, safety goggles, lab coat). Perform all operations within a chemical fume hood.

  • Waste Container: Obtain a designated hazardous waste container for "Halogenated Solid Waste." This container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and possess a leak-proof, screw-on cap.[12]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information (e.g., generator's name, laboratory location, chemical name: "this compound").

  • Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop.

  • Secure & Store: Securely close the container lid. Wipe down the exterior of the container to remove any surface contamination. Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment.[12]

Protocol 2.2: Disposal of Contaminated Labware & PPE

This procedure applies to disposable items contaminated with this compound, such as gloves, weighing papers, pipette tips, and paper towels.

  • Segregation: All contaminated disposable items are considered halogenated solid waste.

  • Collection: Place these items directly into the "Halogenated Solid Waste" container described in Protocol 2.1. Do not dispose of these items in regular trash or non-hazardous lab waste bins.[9][12] Some institutional guidelines may require double-bagging these items in clear plastic bags before placing them in the final waste container.[12]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[12][13]

Protocol 2.3: Decontamination of Non-Disposable Glassware

This procedure is for cleaning and decontaminating glassware (e.g., beakers, flasks) that has been in contact with this compound.

  • Initial Rinse (in Fume Hood): Rinse the glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This "triple-rinse" is critical for effective decontamination.[13]

  • Collect Rinsate: The solvent rinsate is now considered "Halogenated Liquid Waste." Collect all rinses in a dedicated, properly labeled hazardous waste container for this stream. Never pour the rinsate down the drain.[9][13]

  • Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedures.

  • Disposal of Emptied Original Containers: The original manufacturer's container must also be triple-rinsed with a suitable solvent.[13] The rinsate must be collected as halogenated liquid waste. Once decontaminated and air-dried, deface all labels on the empty container, and it may then be disposed of in the regular laboratory trash or recycling receptacles, per institutional policy.[13][14]

Section 3: Emergency Spill Management

In the event of a small-scale spill of solid this compound within a fume hood:

  • Restrict Access: Ensure the fume hood sash is lowered and alert colleagues in the immediate area.

  • Don PPE: If not already wearing it, don appropriate PPE, including a respirator if there is a risk of dust inhalation.[8]

  • Cleanup: Do not use water. Use a dry cleanup method to avoid generating dust.[8] Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Collect Waste: Carefully sweep or scoop the spilled material and absorbent into the "Halogenated Solid Waste" container.

  • Final Decontamination: Wipe the spill area with a towel dampened with acetone or ethanol. Dispose of the towel in the same hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional protocols.

Section 4: Waste Accumulation & Final Disposal Workflow

All generated waste must be managed in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Segregation: Store halogenated waste containers separately from non-halogenated, acidic, or basic waste streams using secondary containment trays.[12][15]

  • Container Integrity: Inspect containers weekly for any signs of leakage, deterioration, or improper sealing.[15]

  • Pickup: Once a waste container is full or has been accumulating for the maximum time allowed by institutional and regulatory limits (e.g., 90 days), arrange for pickup by your institution's EHS department.[12] Complete all necessary waste manifests or online pickup requests as required.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G start Waste Generation (Involving this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., excess reagent, contaminated PPE, weighing paper, spill cleanup material) waste_type->solid Solid or Contaminated Item liquid Liquid Waste (e.g., contaminated solvent, glassware rinsate) waste_type->liquid Liquid collect_solid Collect in properly labeled 'Halogenated Solid Waste' container. solid->collect_solid collect_liquid Collect in properly labeled 'Halogenated Liquid Waste' container. liquid->collect_liquid store Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. collect_solid->store collect_liquid->store pickup Container Full or Time Limit Reached? Arrange for EHS pickup. store->pickup end Disposal Complete (Transferred to EHS) pickup->end

Caption: Waste management workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 2-Amino-3-iodobenzonitrile: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals and material science advance, so does the synthesis of novel chemical entities. 2-Amino-3-iodobenzonitrile (CAS No. 114344-67-1) is one such compound, presenting a unique combination of functional groups: an aromatic amine, a nitrile, and an iodo group.[1][2] This structure necessitates a rigorous and well-informed approach to laboratory safety.

This guide provides an in-depth operational plan for the safe handling and disposal of this compound. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, our recommendations are synthesized from the known hazards of its core functional groups and data from close structural analogs. This proactive, science-based approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment: A Logic-Based Approach

Understanding the potential hazards is the foundation of any safety protocol. The toxicity and reactivity of this compound can be inferred from related compounds. Aromatic amines can be toxic and are often skin sensitizers, while nitriles can be toxic and may release hydrogen cyanide under certain conditions, such as heat or strong acids.[3][4] Halogenated aromatic compounds can also present unique toxicological and environmental hazards.

The table below summarizes the Globally Harmonized System (GHS) classifications for structurally similar chemicals, forming the basis for our stringent safety recommendations.

Hazard Classification3-Aminobenzonitrile[5]3-Iodobenzonitrile[6]2-Amino-3-bromobenzonitrile[7]Inferred Hazard for this compound
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)Not ClassifiedPresumed Harmful if Swallowed
Acute Toxicity, Dermal Category 3/4 (Toxic/Harmful in contact with skin)Category 4 (Harmful in contact with skin)Not ClassifiedPresumed Harmful in Contact with Skin
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)Category 4 (Harmful if inhaled)Not ClassifiedPresumed Harmful if Inhaled
Skin Corrosion/Irritation Not ClassifiedCategory 2 (Causes skin irritation)H315 (Causes skin irritation)Presumed to Cause Skin Irritation
Eye Damage/Irritation Not ClassifiedCategory 2 (Causes serious eye irritation)H319 (Causes serious eye irritation)Presumed to Cause Serious Eye Irritation
Respiratory Sensitization Not ClassifiedCategory 3 (May cause respiratory irritation)H335 (May cause respiratory irritation)Presumed to Cause Respiratory Irritation
Skin Sensitization Category 1 (May cause an allergic skin reaction)Not ClassifiedNot ClassifiedPotential for Skin Sensitization

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The selection of each component is deliberate and based on the anticipated hazards.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[8] This is the primary and most critical control for minimizing inhalation exposure.

Essential PPE Ensemble
  • Eye and Face Protection :

    • Requirement : Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[9]

    • Best Practice : A full-face shield worn over chemical splash goggles is required when there is a risk of splashing or if the material is being heated.[9][10]

    • Causality : This dual protection prevents splashes from reaching the eyes and protects the entire face from contact with the chemical. The irritant nature of analogous compounds makes this non-negotiable.

  • Hand Protection :

    • Requirement : Nitrile gloves are the minimum requirement, offering good resistance to a wide range of chemicals for short-duration tasks like weighing and transfers.[11][12][13]

    • Best Practice : Double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

    • Protocol : Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.

  • Body Protection :

    • Requirement : A flame-resistant or 100% cotton lab coat, fully buttoned with sleeves rolled down.[9]

    • Best Practice : For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised. Ensure clothing covers all exposed skin; long pants and closed-toe, closed-heel shoes are mandatory.[9][14]

    • Causality : Standard polyester/cotton lab coats can be permeable. A chemical-resistant layer prevents skin contact, which is critical given the presumed dermal toxicity and irritation potential.

  • Respiratory Protection :

    • Requirement : Under standard operating conditions within a fume hood, respiratory protection is typically not required.

    • Exception : If engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill cleanup), a NIOSH-approved respirator is necessary.[9][10] A minimum of a half-mask respirator with P100 (particulate) cartridges should be used. All respirator use requires prior medical evaluation and fit-testing as per institutional policy.[9]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential workflow minimizes the risk of exposure at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep 1. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) gather 2. Gather Materials (Spatula, Weigh Paper, Containers) prep->gather hood 3. Verify Fume Hood Function gather->hood weigh 4. Weigh Solid Compound (Use anti-static weigh boat) hood->weigh transfer 5. Transfer to Reaction Vessel (Tap gently, avoid creating dust) weigh->transfer rinse 6. Rinse Weigh Boat (Use reaction solvent to collect residue) transfer->rinse dispose_solid 7. Dispose of Contaminated Solids (Gloves, weigh paper into solid waste) rinse->dispose_solid decon 8. Decontaminate Surfaces (Wipe down fume hood sash and work area) dispose_solid->decon remove_ppe 9. Doff PPE Correctly (Outer gloves -> Face Shield -> Goggles -> Lab Coat -> Inner gloves) decon->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Caption: A safe handling workflow for this compound.

Detailed Handling Protocol
  • Preparation : Before handling the compound, don all required PPE as specified above. Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing : Use an analytical balance inside the fume hood. To minimize static and prevent dispersal of the fine powder, use an anti-static weigh boat or weighing paper.

  • Transfer : Carefully transfer the weighed solid to the reaction vessel. Avoid creating dust by tapping the weigh boat gently.

  • Residue Collection : Rinse the weigh boat with a small amount of the reaction solvent to ensure a quantitative transfer and to decontaminate the boat before disposal.

  • Cleanup : Immediately after use, place all contaminated disposable items (weigh paper, outer gloves, pipette tips) into a designated hazardous solid waste container located within the fume hood.[14]

  • Decontamination : Wipe down the work surface, the exterior of the reaction vessel, and the fume hood sash with an appropriate solvent (e.g., ethanol or acetone) to remove any residual contamination. Collect the wipes as hazardous solid waste.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, goggles, lab coat, and finally inner gloves.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[7]

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is crucial.

Exposure RouteImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response
  • Minor Spill (inside fume hood) :

    • Ensure appropriate PPE is worn.

    • Cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

    • Gently sweep the material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • Major Spill (outside fume hood) :

    • Alert all personnel in the immediate area and evacuate.

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: A Lifecycle Approach

Proper segregation and disposal of hazardous waste are legal and ethical responsibilities. All waste generated from handling this compound must be treated as hazardous waste.[14]

G cluster_waste_streams Waste Segregation cluster_containers Containment cluster_disposal Final Disposal start Waste Generated solid_waste Solid Waste (Gloves, Weigh Paper, Wipes, Excess Reagent) start->solid_waste liquid_waste Liquid Waste (Solvent Rinses, Reaction Quench) start->liquid_waste glass_waste Contaminated Glassware (Pipettes, Vials) start->glass_waste solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container glass_container Labeled, Puncture-Proof Glass Waste Box glass_waste->glass_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa glass_container->saa pickup Schedule EHS Waste Pickup saa->pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.